6-Sulfatoxymelatonin
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
[3-(2-acetamidoethyl)-5-methoxy-1H-indol-6-yl] hydrogen sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O6S/c1-8(16)14-4-3-9-7-15-11-6-13(21-22(17,18)19)12(20-2)5-10(9)11/h5-7,15H,3-4H2,1-2H3,(H,14,16)(H,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQEILXDLZRLTME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCC1=CNC2=CC(=C(C=C21)OC)OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40176576 | |
| Record name | 6-Sulfatoxymelatonin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40176576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2208-40-4 | |
| Record name | 6-Sulfatoxymelatonin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2208-40-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Sulfatoxymelatonin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002208404 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Sulfatoxymelatonin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40176576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-SULFATOXYMELATONIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XS8Z7GXT5E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 6-Sulfatoxymelatonin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041815 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
6-Sulfatoxymelatonin synthesis and metabolic pathway
An In-depth Technical Guide on the Synthesis and Metabolic Pathway of 6-Sulfatoxymelatonin
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (aMT6s) is the primary urinary metabolite of melatonin, the neurohormone primarily synthesized by the pineal gland that regulates circadian rhythms. The quantification of aMT6s serves as a reliable biomarker for endogenous melatonin production. This technical guide provides a comprehensive overview of the synthesis of melatonin and its subsequent metabolic conversion to this compound. It details the enzymatic pathways, key enzymes, and their kinetics. Furthermore, this guide furnishes detailed experimental protocols for the quantification of this compound and for assessing the activity of the key enzymes involved in its formation. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development investigating the roles of melatonin and its metabolites in health and disease.
Introduction
Melatonin (N-acetyl-5-methoxytryptamine) is a pleiotropic molecule with a well-established role in the regulation of the sleep-wake cycle, as well as antioxidant, anti-inflammatory, and immunomodulatory properties.[1][2] The accurate assessment of endogenous melatonin levels is crucial for understanding its physiological and pathophysiological roles. Due to its short half-life of 20 to 50 minutes in circulation, direct measurement of melatonin can be challenging.[1][3] Consequently, its major metabolite, this compound (aMT6s), which is stably excreted in urine, has become the preferred biomarker for estimating total daily melatonin production.[4][5] This guide elucidates the complete pathway from melatonin synthesis to the formation and excretion of aMT6s.
Melatonin Synthesis Pathway
The synthesis of melatonin begins with the essential amino acid tryptophan and occurs primarily in the pineal gland, with minor production in other tissues such as the retina, bone marrow, and gastrointestinal tract.[1][5] The synthesis is under the circadian control of the suprachiasmatic nucleus (SCN) of the hypothalamus, with production increasing in darkness and decreasing in the presence of light.[6]
The enzymatic steps are as follows:
-
Tryptophan to 5-Hydroxytryptophan (5-HTP): Tryptophan is hydroxylated by tryptophan hydroxylase (TPH).[6]
-
5-HTP to Serotonin (5-HT): 5-HTP is decarboxylated by aromatic L-amino acid decarboxylase (AADC) to produce serotonin.[1]
-
Serotonin to N-Acetylserotonin (NAS): Serotonin is acetylated by arylalkylamine N-acetyltransferase (AANAT), which is the rate-limiting enzyme in melatonin synthesis.[1]
-
N-Acetylserotonin to Melatonin: NAS is methylated by N-acetylserotonin O-methyltransferase (ASMT), also known as hydroxyindole-O-methyltransferase (HIOMT), to form melatonin.[6]
Figure 1: Melatonin Biosynthesis Pathway.
This compound Metabolic Pathway
Once synthesized and released into the bloodstream, melatonin undergoes extensive first-pass metabolism, primarily in the liver.[3] Approximately 90% of circulating melatonin is metabolized into this compound.[7] This process involves two main enzymatic steps: hydroxylation followed by sulfation.
Step 1: 6-Hydroxylation of Melatonin
The initial and rate-limiting step in melatonin catabolism is the hydroxylation of the indole ring at the C6 position to form 6-hydroxymelatonin. This reaction is predominantly catalyzed by cytochrome P450 (CYP) enzymes, with CYP1A2 being the principal isoform involved in the liver.[8][9][10] Other isoforms, including CYP1A1, CYP1B1, and to a lesser extent CYP2C19, also contribute to this metabolic step, particularly in extrahepatic tissues like the brain and skin.[8][11][12]
A minor metabolic pathway involves O-demethylation of melatonin by CYP2C19 and CYP1A2 to form N-acetylserotonin.[8][9]
Step 2: Sulfation of 6-Hydroxymelatonin
Following its formation, 6-hydroxymelatonin is rapidly conjugated with a sulfate group to form the water-soluble and readily excretable this compound. This sulfation reaction is catalyzed by cytosolic sulfotransferase (SULT) enzymes.[4][13] Among the various SULT isoforms, SULT1A1 has been identified as the major enzyme responsible for the sulfation of 6-hydroxymelatonin in humans.[12][14][15] This reaction occurs in the liver, as well as in other tissues such as the small intestine, kidney, and lung.[14][15]
Figure 2: this compound Metabolic Pathway.
Quantitative Data
Enzyme Kinetics
The following tables summarize the kinetic parameters for the key enzymes involved in the metabolism of melatonin to this compound.
Table 1: Kinetic Parameters of Cytochrome P450 Isoforms for Melatonin 6-Hydroxylation
| Enzyme | Km (μM) | Vmax (pmol/min/pmol P450) | Reference |
| CYP1A1 | 19.2 | 6.46 | [11] |
| CYP1A2 | 25.9 | 10.6 | [11] |
| CYP1B1 | 30.9 | 5.31 | [11] |
Table 2: Kinetic Parameters of SULT1A1 for 6-Hydroxymelatonin Sulfation
| Substrate | Km (μM) | Vmax (nmol/min/mg) | Catalytic Efficiency (Vmax/Km) | Reference |
| 6-Hydroxymelatonin | 2.67 | 21.76 | 8.15 | [4] |
Urinary this compound Excretion
The excretion of aMT6s in urine exhibits significant inter-individual variability and is influenced by age.
Table 3: Reference Ranges for Nocturnal Urinary this compound (aMT6s) Excretion
| Age Group (years) | Mean Excretion (ng/mg creatinine) | 95% Confidence Interval (ng/mg creatinine) | Reference |
| 0-5 | High and variable | - | [14] |
| 6-18 | Declining | - | [14] |
| 19-50 | Stable | - | [14] |
| 51-60 | Gradual decline | - | [14] |
| >60 | Stagnation/slight increase | - | [14] |
Note: A meta-analysis has shown a significant age-related decline in aMT6s excretion.[14][15] Specific reference intervals can vary between laboratories and populations.
Experimental Protocols
Quantification of this compound in Urine
This protocol is based on a competitive immunoassay principle.
Materials:
-
This compound ELISA Kit (e.g., BÜHLMANN Laboratories AG, ALPCO)[9][16]
-
Microplate reader with a 450 nm filter
-
Precision pipettes and tips
-
Wash buffer
-
Stop solution
-
Urine samples, Calibrators, and Controls
-
Sample Preparation: Dilute urine samples (typically 1:200) with the provided incubation buffer.
-
Assay Setup: Pipette 50 µL of calibrators, controls, and diluted samples into the appropriate wells of the antibody-coated microplate.
-
Competitive Binding: Add 50 µL of this compound-biotin conjugate and 50 µL of antiserum to all wells (except blank wells).
-
Incubation: Cover the plate and incubate for 3 hours at 2-8°C.
-
Washing: Wash the wells four times with wash buffer.
-
Enzyme Conjugate: Add 100 µL of enzyme label (e.g., streptavidin-HRP) to all wells.
-
Incubation: Cover the plate and incubate for 30 minutes at 2-8°C.
-
Washing: Repeat the washing step.
-
Substrate Reaction: Add 100 µL of TMB substrate solution to each well and incubate for 15-30 minutes at room temperature, protected from light.
-
Stopping the Reaction: Add 100 µL of stop solution to each well.
-
Measurement: Read the absorbance at 450 nm within 30 minutes.
-
Calculation: Calculate the concentration of this compound in the samples by referring to the standard curve generated from the calibrators.
References
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. SULT1A1 Enzyme, Sulfotransferase 1A1 - Syd Labs [sydlabs.com]
- 3. researchgate.net [researchgate.net]
- 4. Sulfation of 6-hydroxymelatonin, N-acetylserotonin and 4-hydroxyramelteon by the human cytosolic sulfotransferases (SULTs) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Item - Functional features of human cytochrome P450 1A2 : with special focus on caffeine and melatonin metabolism - Karolinska Institutet - Figshare [openarchive.ki.se]
- 6. Mass spectrometric quantification of urinary 6-sulfatoxym... [degruyterbrill.com]
- 7. rndsystems.com [rndsystems.com]
- 8. researchgate.net [researchgate.net]
- 9. buhlmannlabs.com [buhlmannlabs.com]
- 10. mdpi.com [mdpi.com]
- 11. scispace.com [scispace.com]
- 12. Sulfation of melatonin: enzymatic characterization, differences of organs, species and genders, and bioactivity variation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Sulfation of 6-hydroxymelatonin, N-acetylserotonin and 4-hydroxyramelteon by the human cytosolic sulfotransferases (SULTs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Reference intervals for this compound in urine: A meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Normative data on the daily profile of urinary this compound in healthy subjects between the ages of 20 and 84 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pdf.medicalexpo.com [pdf.medicalexpo.com]
The Physiological Role of 6-Sulfatoxymelatonin in Humans: An In-depth Technical Guide
Abstract
6-Sulfatoxymelatonin (aMT6s), the principal urinary metabolite of melatonin, serves as a critical biomarker for assessing the circadian rhythm and the endogenous production of melatonin by the pineal gland. Its stability and high correlation with plasma melatonin levels make it an invaluable tool in clinical and research settings. This technical guide provides a comprehensive overview of the synthesis, metabolism, and physiological significance of aMT6s in humans. It details quantitative data on aMT6s levels in various physiological and pathological states, outlines experimental protocols for its measurement, and illustrates key biological pathways and workflows. This document is intended for researchers, scientists, and drug development professionals investigating circadian biology and related therapeutic areas.
Introduction
Melatonin (N-acetyl-5-methoxytryptamine) is a neurohormone primarily synthesized by the pineal gland in a distinct circadian pattern, with high levels during the night and low levels during the day. It plays a pivotal role in regulating the sleep-wake cycle, as well as possessing antioxidant, anti-inflammatory, and oncostatic properties.[1] Due to its short half-life of approximately 30 minutes, direct measurement of melatonin in circulation can be challenging for assessing overall production.[2] Consequently, its major metabolite, this compound (aMT6s), which is excreted in the urine, has become the preferred biomarker for a non-invasive and integrated assessment of melatonin synthesis.[3][4][5] The concentration of aMT6s in urine, particularly in first-morning voids or 24-hour collections, closely mirrors the nocturnal secretion profile of melatonin.[6][7]
Synthesis and Metabolism of this compound
The metabolic pathway from melatonin to this compound is a two-step process primarily occurring in the liver.[8]
-
Hydroxylation: Circulating melatonin is first hydroxylated at the 6-position to form 6-hydroxymelatonin. This reaction is catalyzed by cytochrome P450 enzymes, predominantly CYP1A2, and to a lesser extent by CYP1A1 and CYP1B1.[9]
-
Sulfation: The newly formed 6-hydroxymelatonin is then conjugated with a sulfate group to form this compound. This sulfation step renders the molecule more water-soluble, facilitating its excretion by the kidneys into the urine.[10]
Approximately 90% of melatonin is metabolized and excreted as aMT6s.[8]
References
- 1. Urinary this compound level in diabetic retinopathy patients with type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ibl-international.com [ibl-international.com]
- 3. Mass spectrometric quantification of urinary 6-sulfatoxym... [degruyterbrill.com]
- 4. pdf.medicalexpo.com [pdf.medicalexpo.com]
- 5. Measuring Urinary 6-Sulphatoxymelatonin in Humans | Springer Nature Experiments [experiments.springernature.com]
- 6. alpco.com [alpco.com]
- 7. Association of Urinary this compound (aMT6s) Levels and Objective and Subjective Sleep Measures in Older Men: The MrOS Sleep Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. novolytix.ch [novolytix.ch]
- 10. researchgate.net [researchgate.net]
6-Sulfatoxymelatonin: A Comprehensive Technical Guide to its Role as a Biomarker of Circadian Rhythm
For Researchers, Scientists, and Drug Development Professionals
Introduction
The circadian timing system, our internal 24-hour body clock, orchestrates a multitude of physiological and behavioral processes, from sleep-wake cycles to metabolic homeostasis. Disruptions to this delicate rhythm have been implicated in a wide array of pathologies, including sleep disorders, metabolic syndrome, and even cancer. Consequently, the ability to accurately assess an individual's circadian phase is of paramount importance in both research and clinical settings. Melatonin, the "hormone of darkness," is a key hormonal output of the central circadian pacemaker, the suprachiasmatic nucleus (SCN) of the hypothalamus. Its robust nocturnal secretion profile makes it an excellent marker of the body's internal night. However, the short half-life of melatonin in circulation presents challenges for its direct measurement. This technical guide focuses on 6-sulfatoxymelatonin (aMT6s), the major urinary metabolite of melatonin, as a reliable and non-invasive biomarker for assessing circadian rhythmicity. We will delve into its biochemical underpinnings, provide detailed experimental protocols for its quantification, present key quantitative data, and visualize the intricate pathways and workflows involved.
Biochemistry and Physiology
Melatonin Synthesis and Metabolism
Melatonin (N-acetyl-5-methoxytryptamine) is synthesized from the amino acid tryptophan primarily in the pineal gland.[1][2] The synthesis follows a four-step enzymatic pathway in animals, starting with the hydroxylation of tryptophan to 5-hydroxytryptophan, which is then decarboxylated to form serotonin.[3] Serotonin is subsequently acetylated to N-acetylserotonin and finally methylated to produce melatonin.[1][3] The secretion of melatonin is tightly regulated by the SCN, which responds to light-dark cycles perceived by the retina.[2] Light exposure, particularly in the blue spectrum (460–480 nm), potently suppresses melatonin biosynthesis.[1]
Once released into the bloodstream, melatonin is rapidly metabolized, primarily in the liver by the cytochrome P450 enzyme CYP1A2, and to a lesser extent by CYP1A1, CYP2C19, and CYP1B1.[1] The initial step is the hydroxylation of melatonin to 6-hydroxymelatonin.[4] This intermediate is then conjugated with sulfate to form this compound (aMT6s), which is water-soluble and readily excreted in the urine.[4] Approximately 60-80% of melatonin is metabolized and excreted as aMT6s.[4] The rhythm of urinary aMT6s excretion is highly correlated with plasma melatonin levels, making it an excellent surrogate marker for total daily melatonin production and circadian phase.[5][6]
Caption: Melatonin metabolism pathway.
aMT6s as a Circadian Biomarker
The measurement of urinary aMT6s offers a non-invasive and practical method for assessing circadian rhythmicity, particularly in field studies where frequent blood or saliva sampling is not feasible.[4][5] The total amount of aMT6s excreted over a 24-hour period provides a reliable estimate of the total daily production of melatonin.[4] Furthermore, the timing of the peak (acrophase) of the aMT6s excretion rhythm serves as a robust marker of circadian phase.[5][6] The dim light melatonin onset (DLMO), considered the gold standard for circadian phase assessment, can be reliably estimated from urinary aMT6s profiles.
Quantitative Data
The following tables summarize key quantitative data on urinary aMT6s levels from various studies.
Table 1: Age-Related Decline in 24-Hour Urinary aMT6s Excretion
| Age Range (years) | Mean 24-h aMT6s Excretion (nmol) |
| 20-29 | ~70 |
| 30-39 | ~65 |
| 40-49 | ~55 |
| 50-59 | ~45 |
| 60-69 | ~35 |
| 70-79 | ~28 |
Source: Adapted from data showing a 60% decrease in aMT6s excretion in 70-79 year olds compared to 20-29 year olds.[4]
Table 2: Biological Variation of Urinary aMT6s Excretion
| Urine Collection Period | Within-Subject Variation (CVi, %) | Between-Subject Variation (CVg, %) |
| Day Urine | 39.2 | 39.1 |
| Night Urine | 15.1 | 37.9 |
| 24-Hour Urine | 12.2 | 36.8 |
Source: Data from a study on healthy individuals.[4] The high between-subject variation highlights the need for repeated measurements in epidemiological studies.[4]
Table 3: Typical aMT6s Excretion in Healthy Adults
| Parameter | Value |
| 24-hour aMT6s Excretion Range | 7.5 - 58 µg |
| Nighttime aMT6s Excretion Range | 327 - 6,074 ng/h |
| Night-to-Day Excretion Ratio (Young Adults, 20-35 years) | Mean: 6.0 (up to 10.5) |
| Night-to-Day Excretion Ratio (Older Adults, >65 years) | Mean: 2.8 (up to 5.4) |
Source: Data from a study on healthy subjects aged 20-84 years.[7]
Experimental Protocols
Accurate quantification of urinary aMT6s is crucial for its utility as a circadian biomarker. The two most common analytical methods are Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
Urine Sample Collection and Storage
-
24-Hour Urine Collection: To obtain a reliable estimate of total daily melatonin production, a 24-hour urine collection is recommended.[4] The collection starts with the participant emptying their bladder at a specific time (e.g., 8:00 AM) and discarding this urine. All subsequent urine is collected in a single container for the next 24 hours, ending with a final collection at the same time the following day (e.g., 8:00 AM). The total volume of the 24-hour collection should be recorded.
-
Timed Urine Collection: For assessing the circadian rhythm of aMT6s excretion, timed urine collections are necessary. Urine can be collected in intervals (e.g., every 2-4 hours) over a 24 to 56-hour period.[8][9]
-
First Morning Void: The first urine sample upon waking can provide an estimate of nocturnal melatonin production, as it represents a significant portion of the overnight excretion.[10][11]
-
Sample Handling and Storage: Immediately after collection, the urine samples should be aliquoted and stored at -20°C or, preferably, -80°C until analysis.[4] aMT6s is stable in urine for at least 15 years at -20°C.[4]
Caption: Urine sample collection workflow.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a widely used immunoassay for quantifying aMT6s.[12] Commercial kits are readily available.
Principle: The assay is typically a competitive ELISA.[13][14] aMT6s in the urine sample competes with a known amount of labeled aMT6s (e.g., biotinylated) for binding to a limited number of anti-aMT6s antibody sites. The amount of labeled aMT6s bound to the antibody is inversely proportional to the concentration of aMT6s in the sample.
General Protocol (based on commercial kits):
-
Sample Preparation: Thaw frozen urine samples and vortex thoroughly. Dilute urine samples (e.g., 1:200) with the provided incubation buffer.[13]
-
Assay Procedure:
-
Pipette calibrators, controls, and diluted samples into the wells of the antibody-coated microplate.[15]
-
Add the biotinylated aMT6s conjugate to all wells.[15]
-
Add the anti-aMT6s antiserum to all wells (except blank).[15]
-
Incubate for a specified time and temperature (e.g., 3 hours at 2-8°C).[15] During this incubation, competitive binding occurs.
-
Wash the plate to remove unbound reagents.[13]
-
Add an enzyme-labeled streptavidin (e.g., horseradish peroxidase) that binds to the captured biotinylated aMT6s.[14]
-
Incubate and wash again.
-
Add a substrate (e.g., TMB) that reacts with the enzyme to produce a colored product.[13]
-
Stop the reaction with a stop solution.[13]
-
-
Data Analysis: Measure the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., 450 nm).[13] Construct a standard curve by plotting the absorbance of the calibrators against their known concentrations. Determine the concentration of aMT6s in the samples by interpolating their absorbance values on the standard curve.
Table 4: Performance Characteristics of a Commercial aMT6s ELISA Kit
| Parameter | Value |
| Analytical Sensitivity | 0.14 ng/mL |
| Functional Sensitivity | 1.5 ng/mL |
| Inter-Assay Precision (CV) | 11.9% |
| Intra-Assay Precision (CV) | <10% |
| Spiking Recovery | 119% |
Source: Data from a commercial ELISA kit manual.[13]
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is considered the gold standard for the quantification of small molecules due to its high specificity and sensitivity.[4][16]
Principle: This method combines the separation power of liquid chromatography with the precise detection and quantification capabilities of tandem mass spectrometry.
Detailed Protocol:
-
Sample Preparation:
-
Thaw urine samples.
-
Perform protein precipitation by adding a solvent like acetonitrile.[17]
-
Centrifuge to pellet the precipitated proteins.
-
The supernatant containing aMT6s is then ready for injection into the LC-MS/MS system. An online solid-phase extraction (SPE) can be used for automated sample cleanup and concentration.[4][18]
-
-
Liquid Chromatography:
-
Tandem Mass Spectrometry:
-
The eluent from the LC column is introduced into the mass spectrometer's ion source (e.g., electrospray ionization - ESI).[17]
-
aMT6s is ionized, and the precursor ion is selected in the first quadrupole.
-
The precursor ion is fragmented in the collision cell.
-
Specific product ions are selected and detected in the third quadrupole.
-
Quantification is achieved by comparing the signal intensity of the sample to that of a calibration curve prepared with known concentrations of aMT6s standards.
-
Table 5: Performance Characteristics of a Validated LC-MS/MS Method for Urinary aMT6s
| Parameter | Value |
| Lower Limit of Quantification (LLOQ) | 0.2 nmol/L |
| Inter-assay Coefficient of Variation (CV) | < 5.4% |
| Recovery | Not specified, but method validated according to international guidelines. |
Source: Data from a validated high-throughput LC–MS/MS method.[4]
Logical Relationships and Signaling Pathways
The regulation of aMT6s excretion is intrinsically linked to the central circadian clock located in the SCN.
Caption: Central regulation of aMT6s excretion.
During the day, light input from the retina to the SCN inhibits the neural pathway to the pineal gland, suppressing melatonin production. In the absence of light at night, this inhibition is removed, leading to norepinephrine release at the pineal gland, which stimulates melatonin synthesis and secretion. The resulting circulating melatonin is then metabolized to aMT6s and excreted, with its urinary rhythm closely mirroring the nocturnal pattern of pineal melatonin release.
Applications in Research and Drug Development
The measurement of urinary aMT6s has numerous applications:
-
Sleep and Circadian Rhythm Disorders: Assessing the phase and amplitude of the aMT6s rhythm can help diagnose and monitor conditions like delayed sleep phase syndrome, advanced sleep phase syndrome, and non-24-hour sleep-wake disorder.[19]
-
Jet Lag and Shift Work: Quantifying the disruption and re-entrainment of the circadian rhythm in individuals subjected to rapid time zone changes or irregular work schedules.[19][20][21]
-
Pharmacodynamics: Evaluating the effect of new drugs on the circadian system.
-
Clinical Trials: As a biomarker to stratify patient populations or as an endpoint to assess the efficacy of chronotherapeutic interventions.
-
Epidemiology: Investigating the links between circadian disruption and chronic diseases.[10]
Conclusion
This compound has emerged as a robust and invaluable biomarker for the non-invasive assessment of the human circadian clock. Its strong correlation with plasma melatonin, coupled with the ease of urine sample collection, makes it an ideal tool for a wide range of research and clinical applications. The choice between ELISA and LC-MS/MS for quantification will depend on the specific requirements for throughput, sensitivity, and specificity of the study. As our understanding of the profound impact of circadian rhythms on health and disease continues to grow, the role of aMT6s as a key biomarker is set to expand, paving the way for personalized chronotherapy and a deeper understanding of human physiology.
References
- 1. Melatonin - Wikipedia [en.wikipedia.org]
- 2. Melatonin Metabolism and Sleep - Creative Proteomics [creative-proteomics.com]
- 3. Frontiers | Melatonin Synthesis and Function: Evolutionary History in Animals and Plants [frontiersin.org]
- 4. Mass spectrometric quantification of urinary 6-sulfatoxym... [degruyterbrill.com]
- 5. Measuring Urinary 6-Sulphatoxymelatonin in Humans | Springer Nature Experiments [experiments.springernature.com]
- 6. Measuring Urinary 6-Sulphatoxymelatonin in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Normative data on the daily profile of urinary this compound in healthy subjects between the ages of 20 and 84 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sleeprhythm.org [sleeprhythm.org]
- 9. researchgate.net [researchgate.net]
- 10. Reference intervals for this compound in urine: A meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Measurement of melatonin and 6-sulphatoxymelatonin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. buhlmannlabs.com [buhlmannlabs.com]
- 14. alpco.com [alpco.com]
- 15. novolytix.ch [novolytix.ch]
- 16. researchgate.net [researchgate.net]
- 17. A novel LC-MS/MS assay for the simultaneous determination of melatonin and its two major metabolites, 6-hydroxymelatonin and this compound in dog plasma: Application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Mass spectrometric quantification of urinary this compound: age-dependent excretion and biological variation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Melatonin in sleep disorders and jet-lag - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Melatonin and jet lag syndrome: experimental model and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Melatonin and its relevance to jet lag - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Urinary 6-Sulfatoxymelatonin (aMT6s) Excretion: Kinetics and Patterns
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the kinetics and patterns of urinary 6-sulfatoxymelatonin (aMT6s), the primary metabolite of melatonin. Understanding the dynamics of aMT6s excretion is crucial for utilizing it as a reliable biomarker in clinical research, drug development, and various scientific investigations into circadian biology.
Introduction: aMT6s as a Key Biomarker
Melatonin, a hormone primarily synthesized by the pineal gland, plays a pivotal role in regulating the sleep-wake cycle and other circadian rhythms. Due to its short half-life in the bloodstream, direct measurement of melatonin can be challenging for assessing its overall production. The major urinary metabolite, this compound (aMT6s), offers a non-invasive and reliable alternative for estimating nocturnal melatonin secretion.[1][2][3] The concentration of aMT6s in urine is highly correlated with plasma melatonin levels, making it an invaluable tool for circadian rhythm research.[1][4]
Melatonin Metabolism and aMT6s Formation
The metabolic pathway from melatonin to its urinary excretion product, aMT6s, is a well-defined process primarily occurring in the liver.
Caption: Metabolic pathway of melatonin to this compound (aMT6s).
Kinetics of aMT6s Excretion
The kinetic profile of aMT6s excretion provides valuable insights into the dynamics of melatonin production and metabolism.
General Pharmacokinetic Parameters
Following the nocturnal surge in melatonin, aMT6s levels in urine rise, reflecting the metabolic conversion and subsequent renal clearance.
Correlation with Plasma Melatonin
A strong positive correlation exists between the total amount of aMT6s excreted over 24 hours and the area under the curve (AUC) of plasma melatonin concentration.[1] This relationship forms the basis for using urinary aMT6s as a surrogate marker for melatonin production.
| Parameter | Correlation Coefficient (r) | Significance | Reference |
| Total 24-h urinary aMT6s vs. Plasma Melatonin AUC | 0.75 | P = 0.0002 | [1] |
| Total 24-h urinary aMT6s vs. Plasma aMT6s AUC | 0.70 | P = 0.0005 | [1] |
Table 1: Correlation between urinary aMT6s and plasma melatonin/aMT6s.
Patterns of aMT6s Excretion
The excretion of aMT6s follows a distinct circadian rhythm, with significant variations observed across different time points and influenced by several factors.
Diurnal Excretion Pattern
aMT6s excretion is significantly higher during the night compared to the daytime, mirroring the nocturnal secretion of melatonin.[5]
| Time Period | Excretion Characteristics | Reference |
| Nighttime (e.g., 23:00 - 07:00) | Peak excretion, reflecting the nocturnal surge in melatonin production. | [5] |
| Daytime (e.g., 07:00 - 23:00) | Low basal excretion levels. | [5] |
Table 2: General diurnal pattern of aMT6s excretion in healthy adults.
Age-Dependent Variations
Studies have consistently shown an age-related decline in the total amount of aMT6s excreted over a 24-hour period.[5][6][7] This decline is most pronounced in early adulthood and tends to stabilize in later years.[7]
| Age Group (years) | Mean 24-h aMT6s Excretion (µ g/24h ) - Representative Data | Reference |
| 20-35 | High variability, with a higher mean compared to older groups. | [5] |
| >65 | Significantly lower mean excretion compared to younger adults. | [5] |
Table 3: Age-related differences in 24-hour aMT6s excretion. Note: Absolute values can vary significantly between studies due to methodological differences.
Inter- and Intra-Individual Variability
While the pattern of aMT6s excretion is consistent within an individual over consecutive days, there is considerable inter-individual variation in the total amount excreted.[1][6]
| Variation Type | Coefficient of Variation (CV) | Collection Period | Reference |
| Within-subject | 12.2% | 24-h urine | [6] |
| 15.1% | Night urine | [6] | |
| Between-subject | 36.8% | 24-h urine | [6] |
| 37.9% | Night urine | [6] |
Table 4: Biological variation of urinary aMT6s excretion.
Experimental Protocols
Accurate and consistent measurement of urinary aMT6s requires standardized protocols for urine collection and laboratory analysis.
Urine Collection
Caption: Standard 24-hour urine collection workflow for aMT6s analysis.
Detailed Protocol for 24-Hour Urine Collection: [8][9][10]
-
Start Time: At the beginning of the 24-hour collection period, the subject should empty their bladder completely, and this urine should be discarded. The exact time should be recorded.
-
Collection: For the next 24 hours, all urine must be collected in the provided container.
-
Storage: The collection container should be kept refrigerated throughout the collection period.
-
Final Collection: Exactly 24 hours after the start time, the subject should empty their bladder one last time and add this urine to the collection container.
-
Labeling and Transport: The container should be clearly labeled with the subject's information, start and end times, and transported to the laboratory as soon as possible, maintaining a cool temperature.
Laboratory Analysis
Two primary methods are used for the quantification of aMT6s in urine: Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
5.2.1. ELISA Protocol (Competitive Assay) [11][12][13][14]
Caption: General workflow for a competitive ELISA for aMT6s quantification.
Detailed ELISA Protocol Steps:
-
Sample Preparation: Urine samples, along with standards and controls, are diluted with an assay buffer.[11]
-
Competitive Binding: Diluted samples, enzyme-conjugated aMT6s, and a specific anti-aMT6s antibody are added to microtiter wells pre-coated with a capture antibody. During incubation, free aMT6s in the sample competes with the enzyme-conjugated aMT6s for binding to the primary antibody.[12]
-
Washing: The wells are washed to remove unbound components.[14]
-
Substrate Reaction: A substrate solution is added, which reacts with the enzyme on the bound conjugate to produce a color change. The intensity of the color is inversely proportional to the concentration of aMT6s in the sample.[11]
-
Stopping the Reaction: A stop solution is added to terminate the reaction.[14]
-
Detection: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 450 nm).[12]
-
Quantification: The concentration of aMT6s in the samples is determined by comparing their absorbance to a standard curve.
5.2.2. LC-MS/MS Protocol [6][15][16]
Caption: A simplified workflow for LC-MS/MS analysis of urinary aMT6s.
Detailed LC-MS/MS Protocol Steps:
-
Sample Preparation: Urine samples undergo an extraction process, such as Solid Phase Extraction (SPE) or liquid-liquid extraction (LLE), to isolate aMT6s and remove interfering substances. A deuterated internal standard (e.g., aMT6s-d4) is typically added for accurate quantification.[15]
-
Chromatographic Separation: The extracted sample is injected into a high-performance liquid chromatography (HPLC) system, where aMT6s is separated from other components based on its physicochemical properties.[15]
-
Mass Spectrometric Detection: The separated aMT6s is then introduced into a tandem mass spectrometer. The molecule is ionized (e.g., using electrospray ionization - ESI), and specific precursor-to-product ion transitions are monitored (Multiple Reaction Monitoring - MRM) for highly selective and sensitive quantification.[15]
-
Data Analysis: The concentration of aMT6s is determined by comparing the signal response of the analyte to that of the internal standard and referencing a calibration curve.[6]
Conclusion
Urinary this compound is a robust and non-invasive biomarker for assessing endogenous melatonin production and circadian rhythmicity. A thorough understanding of its excretion kinetics and patterns, coupled with the implementation of standardized and validated experimental protocols, is essential for its effective application in research and clinical settings. This guide provides a foundational resource for professionals seeking to incorporate aMT6s measurements into their studies.
References
- 1. Melatonin secretion in humans assessed by measuring its metabolite, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Measuring Urinary 6-Sulphatoxymelatonin in Humans | Springer Nature Experiments [experiments.springernature.com]
- 3. Measuring Urinary 6-Sulphatoxymelatonin in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Normative data on the daily profile of urinary this compound in healthy subjects between the ages of 20 and 84 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mass spectrometric quantification of urinary this compound: age-dependent excretion and biological variation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Urinary this compound excretion and aging: new results and a critical review of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 24Urine | Douglass Hanly Moir Pathology [dhm.com.au]
- 9. caldwellmemorial.org [caldwellmemorial.org]
- 10. mayocliniclabs.com [mayocliniclabs.com]
- 11. weldonbiotech.com [weldonbiotech.com]
- 12. buhlmannlabs.com [buhlmannlabs.com]
- 13. alpco.com [alpco.com]
- 14. ibl-international.com [ibl-international.com]
- 15. brighamandwomens.org [brighamandwomens.org]
- 16. Simultaneous quantification of urinary 6‑sulfatoxymelatonin and 8‑hydroxy‑2'‑deoxyguanosine using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
The Emergence of a Key Biomarker: A Technical Guide to 6-Sulfatoxymelatonin
An In-depth Exploration of the Historical Discovery, Significance, and Analysis of the Primary Melatonin Metabolite for Researchers, Scientists, and Drug Development Professionals.
Introduction
In the intricate tapestry of human physiology, the precise regulation of circadian rhythms stands as a cornerstone of health and well-being. Central to this internal clock is the hormone melatonin, a molecule whose nocturnal surge dictates our sleep-wake cycles and influences a myriad of physiological processes. However, the fleeting nature of melatonin in circulation presents a challenge for its accurate assessment. This has led to the rise of its primary urinary metabolite, 6-sulfatoxymelatonin (aMT6s), as a stable and reliable biomarker of endogenous melatonin production. This technical guide provides a comprehensive overview of the historical discovery and profound significance of aMT6s, coupled with detailed experimental protocols for its quantification and visualizations of its metabolic and signaling pathways.
Historical Discovery and Timeline
The journey to understanding this compound began with the discovery of its parent compound. In 1958, Aaron B. Lerner and his colleagues at Yale University first isolated melatonin from bovine pineal glands.[1] It was not until the 1970s that the circadian rhythm of melatonin production in humans was established.[1] The subsequent quest to understand melatonin's metabolism led to the identification of its major metabolite.
Significance of this compound
The importance of aMT6s in research and clinical settings stems from its properties as a biomarker. Melatonin has a short half-life in the blood, making single-point measurements unrepresentative of the total nocturnal production.[7] In contrast, aMT6s is a stable metabolite excreted in the urine, and its concentration in an overnight or 24-hour urine collection provides an integrated measure of melatonin synthesis.[8] This non-invasive and reliable assessment has made aMT6s an invaluable tool in numerous fields:
-
Circadian Rhythm Research: The measurement of urinary aMT6s is a cornerstone of chronobiology research, allowing scientists to study the timing and amplitude of the internal biological clock in humans.[4][9]
-
Sleep Medicine: Alterations in aMT6s excretion patterns are associated with various sleep disorders, including delayed sleep phase syndrome and advanced sleep phase syndrome.[8]
-
Oncology: A growing body of evidence suggests a link between melatonin levels and cancer risk, with some studies indicating that lower aMT6s levels may be associated with an increased risk of certain cancers.
-
Neurodegenerative Diseases: Research is exploring the potential role of melatonin and its metabolites in the pathophysiology of neurodegenerative conditions like Alzheimer's and Parkinson's disease.[3]
-
Drug Development: Pharmaceutical companies utilize aMT6s measurements to assess the impact of new drugs on the circadian system and to develop chronotherapeutic interventions.
Quantitative Data Summary
The following tables summarize key quantitative data related to this compound from various studies.
Table 1: Typical Urinary this compound Excretion in Healthy Adults
| Population | Sample Type | Mean Excretion (ng/mg creatinine) | Reference |
| Premenopausal Women (<39 years) | First morning urine | 20.8 | [10] |
| Premenopausal Women (>49 years) | First morning urine | 11.8 | [10] |
| Healthy Adults (20-84 years) | 24-hour urine | Range: 7.5 - 58 µ g/24h | [11] |
| Healthy Adults (20-35 years) | Nighttime urine | Mean night-day ratio: 6.0 | [11] |
| Healthy Adults (>65 years) | Nighttime urine | Mean night-day ratio: 2.8 | [11] |
Table 2: Correlation between Plasma Melatonin and Urinary this compound
| Study Population | Correlation Coefficient (r) | p-value | Reference |
| Healthy Volunteers (n=22) | 0.75 | 0.0002 | [12] |
| Healthy Volunteers (n=100) | 0.94 (RIA vs. GC-MS) | <0.001 | [12] |
Table 3: Factors Influencing Urinary this compound Levels
| Factor | Effect on aMT6s Levels | Reference |
| Age | Inverse relationship | [10] |
| Body Mass Index (BMI) | Inverse association | [10] |
| Smoking (Pack-years) | Inverse association | [10] |
| Parity | Positive association | [10] |
Experimental Protocols
Accurate quantification of this compound is crucial for its utility as a biomarker. The following sections provide detailed methodologies for the key analytical techniques.
Radioimmunoassay (RIA)
Principle: This competitive immunoassay relies on the competition between unlabeled aMT6s in the sample and a fixed amount of radiolabeled aMT6s for a limited number of antibody binding sites. The amount of radioactivity bound to the antibody is inversely proportional to the concentration of aMT6s in the sample.
Detailed Methodology (based on Harthé et al., 1991): [3]
-
Sample Collection: Collect first morning void or 24-hour urine samples. Store at -20°C until analysis.
-
Reagent Preparation:
-
aMT6s Antiserum: Raise antiserum in rabbits by immunization with a bovine serum albumin-aMT6s conjugate.
-
Radiolabeled aMT6s: Prepare an iodinated tracer ([¹²⁵I]aMT6s).
-
Standard Solutions: Prepare a series of aMT6s standards of known concentrations.
-
-
Assay Procedure:
-
Pipette 100 µL of standards, controls, and urine samples (appropriately diluted) into assay tubes.
-
Add 100 µL of [¹²⁵I]aMT6s to each tube.
-
Add 100 µL of the diluted aMT6s antiserum to each tube.
-
Vortex and incubate overnight at 4°C.
-
Separate antibody-bound from free radiolabeled aMT6s using a second antibody precipitation method (e.g., anti-rabbit gamma globulin).
-
Centrifuge the tubes and decant the supernatant.
-
Measure the radioactivity in the pellet using a gamma counter.
-
-
Data Analysis:
-
Construct a standard curve by plotting the percentage of bound radioactivity against the concentration of the aMT6s standards.
-
Determine the concentration of aMT6s in the samples by interpolating their percentage of bound radioactivity from the standard curve.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: This technique involves the separation of volatile derivatives of aMT6s by gas chromatography, followed by their detection and quantification by mass spectrometry.
Detailed Methodology (based on Francis et al., 1987): [13]
-
Sample Preparation (Urine):
-
Add a deuterated internal standard (e.g., d4-aMT6s) to the urine sample.
-
Perform solid-phase extraction (SPE) using an octadecylsilane (C18) cartridge to remove interfering substances.
-
Elute the aMT6s from the SPE cartridge.
-
-
Enzymatic Hydrolysis:
-
Incubate the sample with arylsulfatase to hydrolyze this compound to 6-hydroxymelatonin.
-
-
Derivatization:
-
Convert the resulting 6-hydroxymelatonin into a volatile derivative (e.g., by silylation) to make it suitable for GC analysis.
-
-
GC-MS Analysis:
-
Inject the derivatized sample into the gas chromatograph.
-
Separate the components on a capillary column with a specific temperature program.
-
The eluting compounds enter the mass spectrometer, where they are ionized and fragmented.
-
Monitor specific ions for the derivatized 6-hydroxymelatonin and the internal standard.
-
-
Data Analysis:
-
Quantify the amount of 6-hydroxymelatonin by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle: This highly sensitive and specific method involves the separation of aMT6s from other urinary components by liquid chromatography, followed by its detection and quantification using tandem mass spectrometry.
Detailed Methodology (based on Sniecinska et al., 2015 and van der Wurp et al., 2020): [4][6]
-
Sample Preparation (Urine):
-
Thaw frozen urine samples and vortex.
-
Add an internal standard (e.g., d4-aMT6s) to each sample.
-
Dilute the samples with a suitable buffer (e.g., 1:1 with water).
-
-
LC Separation:
-
Inject the prepared sample onto a reversed-phase C18 column.
-
Use a gradient elution with a mobile phase consisting of two solvents (e.g., A: water with 0.1% formic acid; B: methanol with 0.1% formic acid).
-
The gradient program is optimized to separate aMT6s from other matrix components.
-
-
MS/MS Detection:
-
The eluent from the LC column is introduced into the mass spectrometer, typically equipped with an electrospray ionization (ESI) source.
-
Set the mass spectrometer to operate in multiple reaction monitoring (MRM) mode.
-
Select the precursor ion of aMT6s (and the internal standard) in the first quadrupole (Q1).
-
Fragment the precursor ion in the second quadrupole (Q2, collision cell).
-
Monitor specific product ions in the third quadrupole (Q3).
-
-
Data Analysis:
-
Integrate the peak areas of the MRM transitions for aMT6s and the internal standard.
-
Calculate the peak area ratio.
-
Quantify the concentration of aMT6s in the samples using a calibration curve prepared with known concentrations of aMT6s and the internal standard.
-
Mandatory Visualizations
Melatonin Metabolism and Excretion
Caption: Metabolic pathway of melatonin to its primary urinary metabolite, this compound.
Experimental Workflow for Urinary aMT6s Analysis by LC-MS/MS
Caption: A generalized workflow for the quantification of urinary this compound using LC-MS/MS.
Melatonin Signaling Pathway
Caption: Simplified overview of the primary signaling pathways activated by melatonin receptors MT1 and MT2.
Conclusion
The discovery and characterization of this compound have been instrumental in advancing our understanding of circadian biology and its implications for human health. As a robust and non-invasive biomarker of melatonin production, aMT6s has empowered researchers and clinicians to explore the intricacies of the internal clock in both physiological and pathological states. The continued refinement of analytical techniques, particularly LC-MS/MS, promises even greater precision in its measurement, paving the way for new discoveries and therapeutic innovations in the field of chronobiology and medicine. This technical guide serves as a foundational resource for professionals seeking to harness the power of this pivotal molecule in their scientific endeavors.
References
- 1. Molecular Mechanisms of the Melatonin Receptor Pathway Linking Circadian Rhythm to Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Urinary this compound excretion and aging: new results and a critical review of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. my.clevelandclinic.org [my.clevelandclinic.org]
- 4. psychiatrictimes.com [psychiatrictimes.com]
- 5. Melatonin and your sleep: Is it safe, what are the side effects and how does it work? | Cultivating Health | UC Davis Health [health.ucdavis.edu]
- 6. Mass spectrometric quantification of urinary 6-sulfatoxym... [degruyterbrill.com]
- 7. researchgate.net [researchgate.net]
- 8. buhlmannlabs.ch [buhlmannlabs.ch]
- 9. Circadian Rhythm Dysregulation and Restoration: The Role of Melatonin [mdpi.com]
- 10. Urinary this compound levels and their correlations with lifestyle factors and steroid hormone levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Normative data on the daily profile of urinary this compound in healthy subjects between the ages of 20 and 84 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Melatonin secretion in humans assessed by measuring its metabolite, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide to 6-Sulfatoxymelatonin: Biochemical Structure, Properties, and Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core biochemical structure, properties, and analytical methodologies for 6-Sulfatoxymelatonin (aMT6s), the principal urinary metabolite of melatonin. This document is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development and chronobiological studies.
Biochemical Structure and Properties
This compound, with the chemical formula C₁₃H₁₆N₂O₆S, is the conjugated sulfate ester of 6-hydroxymelatonin.[1][2] This sulfation occurs primarily in the liver and significantly increases the water solubility of the molecule, facilitating its renal excretion.[3][4] As the major metabolite, urinary aMT6s levels are a reliable and non-invasive biomarker for assessing the total nocturnal production of melatonin and the status of the circadian rhythm.[5][6][7]
Chemical and Physical Properties
The key physicochemical properties of this compound are summarized in the table below, with data primarily sourced from the PubChem database.[2]
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₆N₂O₆S | [2] |
| Molecular Weight | 328.34 g/mol | [2] |
| IUPAC Name | [3-(2-acetamidoethyl)-5-methoxy-1H-indol-6-yl] hydrogen sulfate | [2] |
| CAS Number | 2208-40-4 | [4] |
| Canonical SMILES | CC(=O)NCCC1=CNC2=CC(=C(C=C21)OC)OS(=O)(=O)O | [2] |
| InChI Key | QQEILXDLZRLTME-UHFFFAOYSA-N | [2] |
| Appearance | Solid (powder) | [8] |
| Solubility | Enhanced water solubility compared to melatonin | [4] |
Pharmacokinetics and Metabolism
Melatonin is rapidly metabolized in the liver, primarily by cytochrome P450 enzymes (CYP1A2), to 6-hydroxymelatonin.[9][10] This intermediate is then conjugated with sulfate to form this compound.[9] The half-life of melatonin in human blood is approximately 20 to 50 minutes.[9] While specific pharmacokinetic data for this compound in humans is limited, its urinary excretion pattern closely mirrors the nocturnal secretion profile of melatonin, with a slight delay.[10] Prepubertal children appear to metabolize melatonin faster than adults.[11]
It is important to note that this compound is considered a biologically inactive metabolite primarily for excretion and is not expected to have significant binding affinity for melatonin receptors (MT1 and MT2).
Melatonin Metabolic and Signaling Pathways
The synthesis and signaling of the parent compound, melatonin, are critical to understanding the role of this compound as a biomarker.
Melatonin Metabolic Pathway
The metabolic conversion of melatonin to this compound is a two-step process occurring predominantly in the liver.
Caption: Melatonin metabolism to this compound.
Melatonin Signaling Pathway
Melatonin exerts its biological effects primarily through two G-protein coupled receptors, MT1 and MT2.[12][13] These receptors are involved in regulating various physiological processes, including the sleep-wake cycle. The signaling cascade is complex and can involve multiple downstream effectors.
Caption: Simplified Melatonin Signaling Pathway via MT1/MT2 receptors.
Experimental Protocols
The quantification of urinary this compound is a cornerstone of circadian rhythm research. The two most common methods are Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Quantification of this compound by ELISA
ELISA is a widely used, high-throughput method for quantifying aMT6s.[14][15] The following is a generalized protocol based on commercially available competitive ELISA kits.
Materials:
-
Microplate pre-coated with anti-rabbit IgG
-
This compound standards
-
This compound-biotin conjugate
-
Rabbit anti-6-Sulfatoxymelatonin antibody
-
Enzyme label (Streptavidin-HRP)
-
Wash buffer
-
Substrate solution (TMB)
-
Stop solution
-
Urine samples, controls
-
Precision pipettes, microplate reader, and washer
Procedure:
-
Sample Preparation: Dilute urine samples (e.g., 1:200) with the provided incubation buffer.[16]
-
Competitive Binding:
-
Pipette standards, controls, and diluted samples into the wells of the microplate.
-
Add this compound-biotin conjugate to all wells.
-
Add rabbit anti-6-sulfatoxymelatonin antibody to all wells except the blank.
-
Incubate for a specified time (e.g., 3 hours) at 2-8°C to allow for competitive binding.[16]
-
-
Washing: Wash the plate multiple times with wash buffer to remove unbound reagents.[16]
-
Enzyme Conjugate Incubation: Add the enzyme label (Streptavidin-HRP) to each well and incubate (e.g., 30 minutes) at 2-8°C.[15]
-
Second Washing: Repeat the washing step to remove unbound enzyme label.[15]
-
Substrate Reaction: Add the TMB substrate solution to each well and incubate in the dark at room temperature (e.g., 15-30 minutes), allowing for color development.[16]
-
Stopping the Reaction: Add the stop solution to each well to terminate the reaction. The color will change from blue to yellow.[16]
-
Measurement: Read the absorbance of each well at 450 nm using a microplate reader.[16]
-
Calculation: The concentration of this compound in the samples is inversely proportional to the absorbance and is calculated based on a standard curve generated from the standards.[16]
Quantification of this compound by LC-MS/MS
LC-MS/MS offers high sensitivity and specificity for the quantification of aMT6s and is considered a gold-standard method.[17][18]
Materials and Instrumentation:
-
Liquid chromatography system coupled with a tandem mass spectrometer (LC-MS/MS)
-
Analytical column (e.g., C18 or Phenyl)
-
Mobile phases (e.g., ammonium acetate in water with formic acid and acetonitrile with formic acid)
-
This compound standard and deuterated internal standard (e.g., aMT6s-d4)
-
Urine samples
-
Solid-phase extraction (SPE) cartridges or online SPE system for sample clean-up
Procedure:
-
Sample Preparation:
-
Thaw and vortex urine samples.
-
Spike samples, standards, and quality controls with the internal standard.
-
Perform sample clean-up using SPE to remove interfering matrix components.[19] This can be done offline or using an online SPE system.
-
-
Chromatographic Separation:
-
Inject the extracted sample onto the analytical column.
-
Separate this compound from other components using a gradient elution with the mobile phases. A typical run time is around 5-6 minutes.[17]
-
-
Mass Spectrometric Detection:
-
The eluent from the LC is introduced into the mass spectrometer.
-
Ionize the analyte using an appropriate ionization source (e.g., electrospray ionization - ESI, typically in negative mode).[19]
-
Detect and quantify the analyte using Multiple Reaction Monitoring (MRM) by monitoring a specific precursor-to-product ion transition for both the analyte and the internal standard.[19]
-
-
Data Analysis:
-
Integrate the peak areas for the analyte and the internal standard.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Determine the concentration of this compound in the samples by comparing their peak area ratios to a calibration curve constructed from the standards.
-
Validation Parameters for LC-MS/MS Method: A validated method should have the following parameters assessed:[17][18]
-
Linearity: The range over which the assay is accurate.
-
Lower Limit of Quantification (LLOQ): The lowest concentration that can be reliably measured. A reported LLOQ is 0.2 nmol/L.[17]
-
Precision (Intra- and Inter-assay): The degree of agreement among multiple measurements. Inter-assay coefficients of variation are typically <5.4%.[17]
-
Accuracy/Recovery: The closeness of the measured value to the true value. Recoveries typically range from 90-115%.[17]
-
Matrix Effect: The influence of co-eluting substances on the ionization of the analyte.
-
Stability: The stability of the analyte in the biological matrix under different storage conditions. aMT6s is stable in urine for at least two years at -20°C.[20][21]
Experimental Workflow for Circadian Rhythm Assessment
Urinary this compound is a key biomarker for assessing circadian phase in both clinical and research settings.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | C13H16N2O6S | CID 65096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. CAS 2208-40-4: this compound | CymitQuimica [cymitquimica.com]
- 5. buhlmannlabs.ch [buhlmannlabs.ch]
- 6. Measuring Urinary 6-Sulphatoxymelatonin in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Urinary Excretion of this compound, the Main Metabolite of Melatonin, and Mortality in Stable Outpatient Renal Transplant Recipients [mdpi.com]
- 8. Rapid and simple synthesis for the sulphate esters of 6-hydroxy-melatonin and N-acetyl-serotonin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Melatonin - Wikipedia [en.wikipedia.org]
- 10. Physiology of the Pineal Gland and Melatonin - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Pharmacokinetics of melatonin in human sexual maturation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pdf.medicalexpo.com [pdf.medicalexpo.com]
- 15. alpco.com [alpco.com]
- 16. novolytix.ch [novolytix.ch]
- 17. Mass spectrometric quantification of urinary 6-sulfatoxym... [degruyterbrill.com]
- 18. Mass spectrometric quantification of urinary this compound: age-dependent excretion and biological variation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. brighamandwomens.org [brighamandwomens.org]
- 20. Melatonin secretion in humans assessed by measuring its metabolite, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
6-Sulfatoxymelatonin: A Comprehensive Technical Guide to its Role in Pineal Gland Function
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
6-Sulfatoxymelatonin (aMT6s), the primary urinary metabolite of melatonin, serves as a robust and non-invasive biomarker for pineal gland function and circadian rhythmicity. The synthesis and secretion of melatonin by the pineal gland are tightly regulated by the light-dark cycle, and its subsequent metabolism into aMT6s in the liver provides a reliable proxy for circulating melatonin levels. The quantification of aMT6s in urine is a critical tool in clinical and research settings for assessing circadian phase, diagnosing and managing sleep disorders, and investigating the role of melatonin in various physiological and pathological states. This guide provides an in-depth overview of the relationship between aMT6s and pineal gland function, detailed experimental protocols for its measurement, quantitative data from various studies, and visualizations of key pathways and workflows.
Introduction: The Pineal Gland and Melatonin
The pineal gland, a small endocrine gland located in the brain, is the primary source of melatonin, a hormone crucial for regulating sleep-wake cycles and other circadian rhythms.[1][2] Melatonin synthesis is driven by the suprachiasmatic nucleus (SCN) of the hypothalamus, the body's master clock, which receives information about environmental light from the retina.[2][3] In darkness, the SCN signals the pineal gland to produce and secrete melatonin, while light exposure during the day inhibits this process.[1][4]
Melatonin Synthesis and Metabolism
The synthesis of melatonin begins with the amino acid tryptophan, which is converted to serotonin.[2] Two key enzymes in the pineal gland, arylalkylamine N-acetyltransferase (AANAT) and acetylserotonin O-methyltransferase (ASMT), then convert serotonin into melatonin.[1][5] The activity of AANAT is the rate-limiting step and is dramatically increased at night.[2][3]
Once released into the bloodstream, melatonin is primarily metabolized in the liver.[6][7] The cytochrome P450 enzyme CYP1A2 hydroxylates melatonin to 6-hydroxymelatonin, which is then rapidly conjugated with sulfate to form this compound (aMT6s).[6][7] This water-soluble metabolite is then excreted in the urine.[6][7] The concentration of aMT6s in urine is highly correlated with plasma melatonin levels, making it an excellent biomarker for pineal melatonin production.[8][9][10]
Figure 1. Melatonin synthesis in the pineal gland and its subsequent metabolism to this compound (aMT6s) in the liver for urinary excretion.
Circadian Rhythm of this compound
The excretion of aMT6s follows a distinct circadian rhythm, mirroring the nocturnal secretion of melatonin.[11] Levels are low during the day, begin to rise in the evening, peak during the night, and decline to baseline in the morning.[11] This robust rhythm makes the measurement of aMT6s, particularly the timing of its nocturnal onset, a reliable marker of an individual's internal circadian phase.[11][12]
Quantitative Data on Urinary this compound Excretion
The following tables summarize quantitative data on urinary aMT6s excretion from various studies. It is important to note the significant inter-individual variability in aMT6s levels.[9][13]
Table 1: aMT6s Excretion in Healthy Adults by Age
| Age Group (years) | n | Mean 24h aMT6s Excretion (µ g/24h ) | Mean Night-time aMT6s Excretion (µg/h) | Reference |
| 20-35 | 26 | 36.8 | 2.8 | [6] |
| 36-50 | 17 | 29.6 | 2.1 | [6] |
| 51-65 | 16 | 20.4 | 1.5 | [6] |
| >65 | 16 | 15.8 | 1.0 | [6] |
| 20-29 | - | - | - | [14] |
| 30-39 | - | - | - | [14] |
| 40-49 | - | 31% less than 20-39 | - | [14] |
| 70-79 | - | 60% less than 20-29 | - | [14] |
Note: A significant age-related decline in aMT6s excretion has been consistently reported.[13][14][15]
Table 2: aMT6s Excretion in Various Clinical Conditions
| Condition | Patient Group | n | aMT6s Excretion | Comparison Group | Finding | Reference |
| Insomnia | Patients ≥55 years | 517 | 9.0 ± 8.3 µ g/night | Age-matched healthy volunteers (n=29) | Lower excretion in insomnia patients (18.1 ± 12.7 µ g/night ) | [16] |
| Prostate Cancer | Primary PC patients | 9 | Significantly depressed MESOR and amplitude | Benign Prostatic Hyperplasia (BPH) patients (n=7) and young men (n=8) | Reduced pineal activity in PC patients | [17] |
| Renal Transplant | Stable outpatient recipients | 701 | 13.2 nmol/24h (median) | Healthy controls (n=285) | 47% lower excretion in transplant recipients | [18] |
| Autism Spectrum Disorder | Children (2.5-15.5 years) | 77 | Significantly lower night-time levels | Healthy controls (n=84) | Lower night-time increase in melatonin levels | [19] |
| Functional Dyspepsia | Post-prandial distress syndrome (PDS) | - | 26.8 µ g/24h (median) | Epigastric pain syndrome (EPS) and healthy controls | Higher excretion in PDS patients | [20] |
| Night Shift Work | Male workers | 185 | 62% lower during night work | Day shift workers (n=158) | Substantially lower aMT6s during night work and daytime sleep | [21] |
Experimental Protocols for this compound Measurement
The two primary methods for quantifying aMT6s in biological fluids are the Enzyme-Linked Immunosorbent Assay (ELISA) and the Radioimmunoassay (RIA).
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a widely used, non-radioactive method for aMT6s quantification.[6][22][23][24]
Principle: The assay is typically a competitive immunoassay.[6][22] aMT6s in the sample competes with a known amount of enzyme-labeled or biotinylated aMT6s for binding to a limited number of anti-aMT6s antibody binding sites.[6][22] The amount of bound enzyme is inversely proportional to the concentration of aMT6s in the sample.[22]
Detailed Methodology (based on commercially available kits): [6][24][25]
-
Sample Preparation: Urine samples are typically diluted (e.g., 1:200) with an assay buffer.[24]
-
Plate Preparation: Microtiter plates are pre-coated with a capture antibody (e.g., goat anti-rabbit IgG).[22][24]
-
Competitive Binding:
-
Pipette diluted standards, controls, and patient samples into the wells of the microtiter plate.[6][24]
-
Add a fixed amount of biotinylated aMT6s conjugate to each well.[24]
-
Add a specific rabbit anti-aMT6s antibody to all wells (except blanks).[24]
-
Incubate the plate (e.g., 3 hours at 2-8°C) to allow for competitive binding.[24]
-
-
Washing: Wash the plate multiple times with a wash buffer to remove unbound reagents.[6][24]
-
Enzyme Conjugate Addition: Add an enzyme-labeled streptavidin (e.g., horseradish peroxidase - HRP) to each well, which binds to the captured biotinylated aMT6s-antibody complexes.[22][24] Incubate (e.g., 30 minutes at 2-8°C).[24]
-
Second Washing: Repeat the washing step to remove unbound enzyme conjugate.[22][24]
-
Substrate Reaction: Add a chromogenic substrate (e.g., TMB). The enzyme converts the substrate into a colored product.[6][22] Incubate (e.g., 15-30 minutes at room temperature).[6][24]
-
Stopping the Reaction: Add a stop solution (e.g., acidic solution) to stop the reaction and stabilize the color.[6][22]
-
Measurement: Read the absorbance of each well at a specific wavelength (e.g., 450 nm) using a microplate reader.[6][22]
-
Calculation: The concentration of aMT6s in the samples is determined by interpolating their absorbance values from a standard curve generated using the known concentrations of the standards.[6]
Figure 2. Generalized workflow for the quantification of aMT6s using a competitive ELISA.
Radioimmunoassay (RIA)
RIA is a highly sensitive and specific method that uses a radiolabeled tracer.[26][27]
Principle: Similar to ELISA, RIA is a competitive binding assay where unlabeled aMT6s in the sample competes with a radiolabeled aMT6s tracer (e.g., iodinated aMT6s) for binding to a limited amount of anti-aMT6s antibody.[26][27] The amount of radioactivity in the antibody-bound fraction is inversely proportional to the concentration of aMT6s in the sample.
Detailed Methodology (based on published protocols): [26][27][28]
-
Tracer Preparation: aMT6s is radiolabeled, typically with Iodine-125 (¹²⁵I), to create the tracer.[26][27]
-
Sample and Reagent Preparation:
-
Plasma or urine samples are prepared. For plasma, a direct assay may be possible with a small sample volume (e.g., 100 µL).[26] Urine samples are typically diluted.[27]
-
Standards of known aMT6s concentrations are prepared.
-
A specific anti-aMT6s antiserum is diluted to the appropriate working concentration.
-
-
Assay Incubation:
-
Combine the sample (or standard), radiolabeled aMT6s tracer, and the anti-aMT6s antibody in assay tubes.
-
Incubate the mixture (e.g., overnight at 4°C) to allow the competitive binding reaction to reach equilibrium.
-
-
Separation of Bound and Free Tracer:
-
Add a precipitating agent (e.g., a second antibody like anti-rabbit gamma globulin and polyethylene glycol) to separate the antibody-bound aMT6s from the free, unbound aMT6s.
-
Centrifuge the tubes to pellet the antibody-bound complex.
-
Decant the supernatant containing the free tracer.
-
-
Counting: Measure the radioactivity of the pellet (bound fraction) in a gamma counter.
-
Calculation: A standard curve is constructed by plotting the percentage of bound radioactivity against the concentration of the aMT6s standards. The concentration of aMT6s in the samples is then determined from this curve.
Figure 3. Generalized workflow for the quantification of aMT6s using a radioimmunoassay (RIA).
This compound in Neurodegenerative Disorders and Other Conditions
Alterations in melatonin secretion have been observed in several neurodegenerative diseases, including Alzheimer's disease and Parkinson's disease.[29][30][31] This is often associated with disruptions in the sleep-wake cycle and circadian rhythms.[31] The measurement of aMT6s can be a valuable tool in studying the role of melatonin in the pathophysiology of these disorders and in evaluating the efficacy of melatonin-based therapies.[29] Additionally, aMT6s levels have been investigated in relation to various lifestyle factors and other health conditions, with studies showing associations with body mass index, smoking, and parity.[32]
Conclusion
This compound is an indispensable biomarker for assessing the function of the pineal gland and the integrity of the circadian system. Its measurement in urine provides a non-invasive, reliable, and integrated assessment of nocturnal melatonin production. The well-established ELISA and RIA methods allow for its accurate quantification in research and clinical settings. The data presented in this guide highlight the importance of aMT6s in understanding the impact of age, sleep disorders, and various diseases on the circadian system, paving the way for improved diagnostic and therapeutic strategies targeting the melatonergic system.
References
- 1. Melatonin - Wikipedia [en.wikipedia.org]
- 2. The Pineal Gland and Melatonin [vivo.colostate.edu]
- 3. Melatonin synthesis in the human pineal gland: advantages, implications, and difficulties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Melatonin, the Hormone of Darkness: From Sleep Promotion to Ebola Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Physiology of the Pineal Gland and Melatonin - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. novamedline.com [novamedline.com]
- 7. researchgate.net [researchgate.net]
- 8. Measuring Urinary 6-Sulphatoxymelatonin in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. Frontiers | Circadian acclimatization of performance, sleep, and this compound using multiple phase shifting stimuli [frontiersin.org]
- 12. Urinary this compound cycle-to-cycle variability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Normative data on the daily profile of urinary this compound in healthy subjects between the ages of 20 and 84 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Mass spectrometric quantification of urinary 6-sulfatoxym... [degruyterbrill.com]
- 15. Urinary this compound excretion and aging: new results and a critical review of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Nocturnal this compound excretion in insomnia and its relation to the response to melatonin replacement therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Melatonin and this compound circadian rhythms in serum and urine of primary prostate cancer patients: evidence for reduced pineal activity and relevance of urinary determinations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Urinary levels of 6-sulphatoxymelatonin and their associations with sleep disorders and behavioural impairments in children with autism spectrum disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Secretion of melatonin and this compound urinary excretion in functional dyspepsia - PMC [pmc.ncbi.nlm.nih.gov]
- 21. aacrjournals.org [aacrjournals.org]
- 22. alpco.com [alpco.com]
- 23. ibl-international.com [ibl-international.com]
- 24. buhlmannlabs.com [buhlmannlabs.com]
- 25. pdf.medicalexpo.com [pdf.medicalexpo.com]
- 26. Direct radioimmunoassay of this compound in plasma with use of an iodinated tracer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Radioimmunoassay for 6-sulphatoxymelatonin in urine using an iodinated tracer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. Melatonin in Alzheimer's disease and other neurodegenerative disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 30. mdpi.com [mdpi.com]
- 31. Neuroprotective effects of melatonin in neurodegenerative and autoimmune central nervous system diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Urinary this compound levels and their correlations with lifestyle factors and steroid hormone levels - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Factors Influencing Endogenous 6-Sulfatoxymelatonin Levels
For Researchers, Scientists, and Drug Development Professionals
Introduction
Endogenous 6-sulfatoxymelatonin (aMT6s), the primary urinary metabolite of melatonin, serves as a crucial biomarker for the circadian rhythm and overall melatonin production. Its levels are influenced by a complex interplay of physiological, environmental, genetic, and pharmacological factors. Understanding these determinants is paramount for researchers in chronobiology, sleep medicine, oncology, and neuropharmacology, as well as for professionals in drug development aiming to mitigate or leverage effects on the circadian system. This technical guide provides a comprehensive overview of the core factors influencing aMT6s levels, supported by quantitative data, detailed experimental protocols, and visualizations of key biological pathways.
I. Physiological Factors
Physiological variables inherently modulate the production and excretion of aMT6s. These factors are critical to consider when designing studies and interpreting aMT6s data.
Age
A significant and well-documented factor influencing aMT6s levels is age. There is a notable age-related decline in melatonin production, which is reflected in lower aMT6s excretion. This decline is most pronounced from childhood to early adulthood and continues more gradually into old age.
Table 1: Age-Related Differences in Urinary aMT6s Levels
| Age Group | aMT6s Levels (ng/mg creatinine) | Key Findings |
| Premenopausal Women (<39 years) | 20.8 | Age was inversely related to aMT6s levels, particularly before menopause[1]. |
| Premenopausal Women (>49 years) | 11.8 | A significant decrease in aMT6s is observed with advancing age in premenopausal women[1]. |
| Young Adults (20-35 years) | Night-day ratio up to 10.5 (mean 6.0) | Younger adults exhibit a more robust night-day variation in aMT6s excretion[2]. |
| Older Adults (>65 years) | Night-day ratio up to 5.4 (mean 2.8) | The amplitude of the circadian rhythm of aMT6s is dampened in older individuals[2]. |
| Centenarians (100-107 years) | Maintained nocturnal peak | While overall levels decline with age, the circadian rhythm of aMT6s excretion can be preserved in healthy centenarians[3]. |
Sex
Studies on sex-related differences in aMT6s levels have yielded somewhat inconsistent results. While some studies report higher plasma melatonin levels in females, this is not always reflected in urinary aMT6s levels.
Table 2: Sex-Related Differences in aMT6s Levels
| Population | aMT6s Levels | Key Findings |
| Healthy Adults | No significant difference in urinary aMT6s between men and women. | Despite higher plasma melatonin in females, urinary aMT6s did not differ between sexes[4]. |
| Obese Pubertal Individuals | Higher urinary aMT6s in males. | This finding might be linked to delayed puberty in obese males[5]. |
Body Mass Index (BMI)
Body mass index has been consistently shown to be inversely associated with urinary aMT6s levels. Higher BMI is correlated with lower aMT6s excretion.
Table 3: Association between BMI and Urinary aMT6s Levels
| BMI Category ( kg/m ²) | Mean aMT6s Levels (ng/mg creatinine) | Key Findings |
| <20 | 50 | A significant inverse association between adult BMI and aMT6s was observed[6]. |
| ≥30 | 34 | Women with a BMI of <20 kg/m ² had significantly higher aMT6s levels compared to those with a BMI ≥30[6]. |
Disease States
Certain pathological conditions can significantly alter melatonin metabolism and, consequently, aMT6s levels. Liver and kidney diseases are particularly impactful due to their roles in melatonin metabolism and excretion.
Table 4: Impact of Disease States on aMT6s Levels
| Disease State | aMT6s Levels | Key Findings |
| Liver Cirrhosis | Elevated daytime levels and delayed nocturnal peak. | Impaired hepatic clearance leads to altered melatonin and aMT6s rhythms[7][8][9][10]. |
| End-Stage Renal Disease (ESRD) | Highly elevated before hemodialysis (39.5 pg/mL vs. 2.0 pg/mL in controls). | Impaired renal clearance leads to a significant accumulation of aMT6s[11][12]. |
| ESRD (Post-hemodialysis) | Decreased to 25.3 pg/mL, but still well above control levels. | Hemodialysis partially clears aMT6s, but levels remain elevated[11][12]. |
II. Environmental Factors
External cues, particularly light, play a dominant role in regulating the circadian rhythm of melatonin synthesis and subsequent aMT6s excretion.
Light at Night (LAN)
Exposure to light, especially during the biological night, suppresses melatonin production, leading to reduced aMT6s levels. The intensity and wavelength of light are critical determinants of the degree of suppression.
Table 5: Effect of Light at Night on Urinary aMT6s Levels
| Light Condition | Impact on aMT6s | Key Findings |
| 1 lux (entire night) | No significant suppression of aMT6s. | While not suppressing aMT6s, it did worsen sleep quality[13][14]. |
| 5 lux (entire night) | Significant reduction in second-morning urine aMT6s. | Even low levels of light can reduce melatonin biosynthesis[13][14]. 75% of subjects showed a mean reduction of 23.43%[13]. |
| Nocturnal Light Exposure (General) | Significantly lower morning urinary aMT6s in exposed groups. | A meta-analysis confirmed the inhibitory effect of nocturnal light on aMT6s secretion[15]. |
Night Shift Work
Disruption of the normal sleep-wake cycle due to night shift work is strongly associated with decreased aMT6s levels, reflecting suppressed melatonin production.
Table 6: Impact of Night Shift Work on Urinary aMT6s Levels
| Population/Condition | aMT6s Levels (ng/mg Cr) | Key Findings |
| Healthy Chinese Women (Never shift work) | 8.36 | A clear trend of decreasing aMT6s with increasing exposure to night shift work was observed[16][17]. |
| Healthy Chinese Women (Current all-night shift) | 3.70 | The highest level of night shift work exposure was associated with the lowest aMT6s levels[16][17]. |
| General Night Shift Workers vs. Day Workers | Significantly lower first morning-void and 24-hour urinary aMT6s. | A meta-analysis confirmed that night shift work is associated with suppressed melatonin production[18]. |
| Rotating-Shift Nurses (on night shifts) | Smaller peaks and later peak onset compared to day-shift workers. | Rotating night shifts disrupt the timing and amplitude of the aMT6s rhythm[19]. |
III. Genetic Factors
Genetic polymorphisms in the enzymes responsible for melatonin synthesis can influence an individual's baseline aMT6s levels. The key enzymes in this pathway are arylalkylamine N-acetyltransferase (AANAT) and acetylserotonin O-methyltransferase (ASMT).
IV. Pharmacological Factors
A variety of pharmacological agents can interfere with the synthesis, metabolism, or signaling of melatonin, thereby altering aMT6s levels.
Table 7: Effects of Pharmacological Agents on aMT6s Levels
| Drug Class/Agent | Effect on aMT6s | Quantitative Impact | Key Findings |
| Beta-blockers | |||
| Atenolol | Decreased | Not specified as statistically significant in one study. | Beta-blockers can reduce melatonin excretion[20]. |
| Propranolol | Decreased | Not specified as statistically significant in one study. | The effect of beta-blockers on melatonin may be related to CNS side effects[20]. |
| Metoprolol | Significantly Decreased | A significant reduction was observed. | Metoprolol showed a more pronounced effect on melatonin suppression compared to atenolol and propranolol in one study[20]. |
| Bisoprolol | Decreased | -44% | Nocturnal melatonin release was significantly decreased by bisoprolol[21]. |
| Antidepressants (SSRIs) | |||
| Fluoxetine | Increased in responders | Correlated with a decrease in BDI score (ρ = -0.67). | An increase in aMT6s after the first dose predicted a positive clinical response in major depressive disorder[22][23][24][25]. |
| Non-steroidal Anti-inflammatory Drugs (NSAIDs) | Decreased | Not specified | NSAIDs are known to inhibit melatonin secretion. |
| Alcohol | Decreased | Not specified | Alcohol consumption can suppress nocturnal melatonin production. |
V. Experimental Protocols
Accurate measurement of aMT6s is fundamental to research in this field. The two most common methods are Enzyme-Linked Immunosorbent Assay (ELISA) and Radioimmunoassay (RIA).
This compound ELISA Protocol
This protocol is based on a competitive immunoassay format.
Materials:
-
Microtiter plate pre-coated with anti-rabbit IgG
-
This compound standards
-
This compound controls
-
Urine samples
-
Incubation Buffer
-
This compound-Biotin Conjugate
-
Anti-6-Sulfatoxymelatonin Antiserum (rabbit)
-
Enzyme Label (Streptavidin-Peroxidase)
-
Wash Buffer Concentrate
-
TMB Substrate Solution
-
Stop Solution
-
Precision pipettes
-
Microplate reader
Procedure:
-
Sample Preparation: Dilute urine samples 1:200 with Incubation Buffer (e.g., 5 µL of urine + 1 mL of Incubation Buffer)[26].
-
Washing: Wash the coated wells twice with at least 300 µL of refrigerated Wash Buffer per well.
-
Competitive Binding:
-
Pipette 50 µL of standards, controls, and diluted samples into the appropriate wells.
-
Add 50 µL of this compound-Biotin Conjugate to all wells.
-
Add 50 µL of Anti-6-Sulfatoxymelatonin Antiserum to all wells except the blank wells.
-
-
Incubation 1: Cover the plate and incubate for 3 hours at 2-8°C.
-
Washing: Wash the wells four times with at least 300 µL of Wash Buffer per well.
-
Enzyme Conjugate Addition: Add 100 µL of Enzyme Label to all wells.
-
Incubation 2: Cover the plate and incubate for 30 minutes at 2-8°C.
-
Washing: Repeat the washing step as in step 5.
-
Substrate Reaction:
-
Add 100 µL of TMB Substrate Solution to each well.
-
Incubate for 15 minutes at room temperature, protected from light.
-
-
Stopping the Reaction: Add 100 µL of Stop Solution to all wells.
-
Reading: Read the absorbance at 450 nm in a microtiter plate reader within 30 minutes.
-
Calculation: Calculate the aMT6s concentration from the standard curve. The amount of color development is inversely proportional to the amount of aMT6s in the sample.
This compound Radioimmunoassay (RIA) Protocol
This protocol is based on a competitive binding principle using a radiolabeled tracer.
Materials:
-
Anti-6-Sulfatoxymelatonin antibody
-
¹²⁵I-labeled this compound tracer
-
This compound standards
-
Plasma or urine samples
-
Assay buffer
-
Precipitating reagent (e.g., second antibody and polyethylene glycol)
-
Gamma counter
Procedure:
-
Assay Setup: Pipette assay buffer, standards or samples, and ¹²⁵I-labeled aMT6s into labeled tubes.
-
Antibody Addition: Add the anti-aMT6s antibody to all tubes except the "total counts" and "non-specific binding" tubes.
-
Incubation: Vortex and incubate the tubes, typically overnight at 4°C.
-
Separation of Bound and Free Tracer: Add a precipitating reagent to separate the antibody-bound radiolabeled aMT6s from the free radiolabeled aMT6s.
-
Centrifugation: Centrifuge the tubes to pellet the antibody-bound complex.
-
Decantation: Decant the supernatant.
-
Counting: Measure the radioactivity in the pellets using a gamma counter.
-
Calculation: Construct a standard curve by plotting the percentage of bound tracer against the concentration of the standards. Determine the concentration of aMT6s in the samples from this curve. The amount of radioactivity in the pellet is inversely proportional to the concentration of unlabeled aMT6s in the sample.
VI. Signaling Pathways and Logical Relationships
The synthesis of melatonin and its subsequent metabolism to aMT6s involves a well-defined enzymatic pathway, primarily regulated by the light-dark cycle.
Melatonin Synthesis and Metabolism Pathway
The following diagram illustrates the conversion of tryptophan to melatonin in the pineal gland and its subsequent metabolism in the liver to this compound.
Caption: Melatonin synthesis and metabolism pathway.
Experimental Workflow for aMT6s Measurement
The general workflow for measuring urinary aMT6s involves sample collection, processing, and analysis using either ELISA or RIA.
References
- 1. Urinary this compound levels and their correlations with lifestyle factors and steroid hormone levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Normative data on the daily profile of urinary this compound in healthy subjects between the ages of 20 and 84 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Qualitative and quantitative changes of melatonin levels in physiological and pathological aging and in centenarians - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sex differences in the circadian profiles of melatonin and cortisol in plasma and urine matrices under constant routine conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The association of body size in early to mid-life with adult urinary this compound levels among night shift health care workers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sleeprhythm.org [sleeprhythm.org]
- 8. Assessment and Management of Sleep Disturbance in Cirrhosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. dovepress.com [dovepress.com]
- 11. Clearance of melatonin and this compound by hemodialysis in patients with end-stage renal disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Impact of Dim Light at Night on Urinary 6-Sulphatoxymelatonin Concentrations and Sleep in Healthy Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Association between nocturnal light exposure and melatonin in humans: a meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Nightshift Work Job Exposure Matrices and Urinary this compound Levels in Healthy Chinese Women - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Nightshift work job exposure matrices and urinary this compound levels among healthy Chinese women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Association between night-shift work and level of melatonin: systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Shift Work, Chronotype, and Melatonin Rhythm in Nurses - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Melatonin secretion related to side-effects of beta-blockers from the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. This compound predicts treatment response to fluoxetine in major depressive disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. This compound predicts treatment response to fluoxetine in major depressive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. buhlmannlabs.com [buhlmannlabs.com]
The Pivotal Role of Cytochrome P450 in the Metabolic Activation of Melatonin to 6-Sulfatoxymelatonin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the enzymatic cascade responsible for the formation of 6-sulfatoxymelatonin, the primary urinary metabolite of melatonin. A thorough understanding of this metabolic pathway is critical for researchers in pharmacology, drug metabolism, and chronobiology, as it governs the bioavailability and clearance of both endogenous and exogenous melatonin. This document outlines the key cytochrome P450 (CYP) and sulfotransferase (SULT) enzymes involved, presents quantitative kinetic data, details relevant experimental protocols, and provides visual representations of the metabolic and experimental workflows.
The Metabolic Pathway: From Melatonin to this compound
The biotransformation of melatonin to this compound is a two-step process primarily occurring in the liver. The initial and rate-limiting step is the hydroxylation of melatonin to 6-hydroxymelatonin, predominantly catalyzed by cytochrome P450 enzymes. This is followed by a phase II conjugation reaction where a sulfate group is added to 6-hydroxymelatonin, forming the water-soluble and readily excretable this compound.
Step 1: 6-Hydroxylation of Melatonin
The principal pathway for melatonin metabolism involves hydroxylation at the C6 position of the indole ring, a reaction mediated by the CYP1, and to a lesser extent, the CYP2 families of enzymes.[1][2][3] This reaction is NADPH-dependent.[4]
-
Primary Enzyme: Cytochrome P450 1A2 (CYP1A2) is the main enzyme responsible for the 6-hydroxylation of melatonin in the human liver.[1][4][5][6]
-
Other Contributing Enzymes: CYP1A1 and CYP1B1 also significantly contribute to melatonin 6-hydroxylation, particularly in extrahepatic tissues where they are more abundantly expressed.[1][2][3] CYP2C19 plays a minor role in this pathway.[1][4]
-
Minor Pathway - O-Demethylation: A secondary, minor metabolic route for melatonin is O-demethylation to N-acetylserotonin, which is primarily mediated by CYP2C19 and to a lesser extent by CYP1A2.[1][3]
Step 2: Sulfation of 6-Hydroxymelatonin
Following its formation, 6-hydroxymelatonin undergoes rapid sulfation, a phase II metabolic reaction. This process is catalyzed by sulfotransferase enzymes (SULTs), which transfer a sulfonate group from the donor molecule 3'-phosphoadenosine-5'-phosphosulfate (PAPS).
-
Primary Enzyme: SULT1A1 is the major enzyme responsible for the sulfation of 6-hydroxymelatonin in humans.
Quantitative Enzyme Kinetics
The efficiency of the key cytochrome P450 enzymes in metabolizing melatonin has been characterized through kinetic studies. The Michaelis-Menten constant (Km) reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), providing insights into the affinity of the enzyme for the substrate.
| Enzyme | Km (μM) | Vmax (pmol/min/pmol P450) |
| CYP1A1 | 19.2 ± 2.01 | 6.46 ± 0.22 |
| CYP1A2 | 25.9 ± 2.47 | 10.6 ± 0.32 |
| CYP1B1 | 30.9 ± 3.76 | 5.31 ± 0.21 |
Table 1: Michaelis-Menten kinetics of melatonin 6-hydroxylation by human CYP1 isozymes. Data sourced from Ma et al. (2005).[1][4]
Signaling Pathways and Experimental Workflows
To visualize the complex interactions and experimental procedures, the following diagrams have been generated using the DOT language.
Caption: Metabolic Pathway of Melatonin to this compound.
Caption: Generalized Experimental Workflow for In Vitro Melatonin Metabolism Studies.
Detailed Experimental Protocols
The following sections provide detailed methodologies for key experiments used to investigate the role of cytochrome P450 in this compound formation.
Protocol 1: In Vitro Melatonin 6-Hydroxylation Assay Using Human Liver Microsomes
This protocol is designed to determine the rate of 6-hydroxymelatonin formation from melatonin using pooled human liver microsomes.
Materials:
-
Pooled human liver microsomes (HLMs)
-
Melatonin
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing 3 mM NADPH, 5.3 mM glucose-6-phosphate, and 0.67 units/mL glucose-6-phosphate dehydrogenase)[7]
-
Acetonitrile (ice-cold)
-
Microcentrifuge tubes
-
Incubator/water bath at 37°C
Procedure:
-
Preparation: Thaw the pooled HLMs on ice. Prepare a stock solution of melatonin in a suitable solvent (e.g., DMSO), ensuring the final solvent concentration in the incubation mixture does not exceed 1%. Prepare the NADPH regenerating system.
-
Incubation Mixture: In a microcentrifuge tube, combine the potassium phosphate buffer, HLM (typically 0.5 mg protein/mL), and melatonin to the desired final concentration.[8] Pre-incubate the mixture for 5 minutes at 37°C.
-
Reaction Initiation: Initiate the reaction by adding the NADPH regenerating system to the pre-warmed incubation mixture.[9]
-
Incubation: Incubate the reaction mixture at 37°C with gentle agitation for a specified time course (e.g., 0, 10, 20, 30, and 60 minutes).[8]
-
Reaction Termination: Terminate the reaction at each time point by adding two volumes of ice-cold acetonitrile. This will precipitate the microsomal proteins.
-
Sample Processing: Vortex the terminated reaction mixture and centrifuge at high speed (e.g., 14,000 rpm) for 5-10 minutes to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to a new tube for analysis of 6-hydroxymelatonin concentration by a validated analytical method, such as LC-MS/MS.
Protocol 2: Preparation and Incubation of Precision-Cut Liver Slices (PCLS)
PCLS provide an ex vivo model that preserves the native liver architecture and intercellular interactions.
Materials:
-
Fresh human or animal liver tissue
-
Krebs-Henseleit buffer (KHB), oxygenated
-
William's Medium E, supplemented with glucose and gentamicin[10]
-
Tissue slicer (e.g., Krumdieck or vibratome)
-
6- or 12-well culture plates
-
Humidified incubator with 95% O2/5% CO2 at 37°C
Procedure:
-
Tissue Procurement: Obtain fresh liver tissue and immediately place it in ice-cold, oxygenated KHB.
-
Coring and Slicing: Prepare a cylindrical core from the liver tissue using a hollow drill bit. Cut the core into thin slices (typically 250 µm thick) using a specialized tissue slicer.[11]
-
Slice Incubation: Immediately transfer the freshly cut slices into pre-warmed William's Medium E in culture plates.[12]
-
Culture Conditions: Incubate the PCLS at 37°C in a humidified atmosphere of 95% O2/5% CO2.[1][10] Ensure continuous gentle agitation to facilitate nutrient and gas exchange. The medium should be refreshed at least every 24 hours.[11]
-
Metabolism Studies: For melatonin metabolism studies, add melatonin to the culture medium at the desired concentration and incubate for the specified duration. Collect medium samples at various time points for analysis of metabolite formation.
Protocol 3: Quantification of 6-Hydroxymelatonin and this compound by LC-MS/MS
This protocol outlines a general procedure for the sensitive and specific quantification of melatonin metabolites.
Instrumentation and Conditions:
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Column: A C18 reversed-phase column (e.g., Phenomenex Kinetex C18, 50×2.1 mm, 1.7 μm).[2]
-
Mobile Phase: A gradient elution using acetonitrile and an aqueous buffer (e.g., 5 mM ammonium acetate).[2]
-
Ionization Mode: Positive ESI for 6-hydroxymelatonin and negative ESI for this compound.[2]
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for each analyte and internal standard.[2][13] For 6-hydroxymelatonin, a precursor ion of m/z 249.1 can be monitored with product ions of m/z 190.1 and 158.1.[13]
Sample Preparation (Urine):
-
Enzymatic Hydrolysis: To measure total 6-hydroxymelatonin (conjugated and unconjugated), urine samples are typically subjected to enzymatic hydrolysis using β-glucuronidase/arylsulfatase (from Helix pomatia) to deconjugate the sulfate and glucuronide metabolites.[13][14] This is often performed at 37°C in an acidic buffer (pH 4.0-5.0) for 1-2 hours.[13]
-
Solid Phase Extraction (SPE): The hydrolyzed sample is then cleaned up and concentrated using a solid-phase extraction cartridge to remove interfering substances.
-
Reconstitution: The eluate from the SPE cartridge is evaporated to dryness and reconstituted in the initial mobile phase for LC-MS/MS analysis.
Conclusion
The metabolism of melatonin to this compound is a well-defined pathway primarily driven by CYP1A2 and SULT1A1. The experimental protocols detailed in this guide provide robust methods for investigating the kinetics and regulation of this pathway. A comprehensive understanding of these processes is essential for the development of novel therapeutic agents that target the melatonergic system and for accurately interpreting clinical data related to melatonin levels. The provided quantitative data and visual workflows serve as valuable resources for researchers in this field.
References
- 1. Preparation and incubation of precision-cut liver and intestinal slices for application in drug metabolism and toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel LC-MS/MS assay for the simultaneous determination of melatonin and its two major metabolites, 6-hydroxymelatonin and this compound in dog plasma: Application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Melatonin Activation by Cytochrome P450 Isozymes: How Does CYP1A2 Compare to CYP1A1? [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Cytochrome P450 isoforms involved in melatonin metabolism in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 8. pharmaron.com [pharmaron.com]
- 9. benchchem.com [benchchem.com]
- 10. alspi.com [alspi.com]
- 11. Best Practices and Progress in Precision-Cut Liver Slice Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 12. precisionary.com [precisionary.com]
- 13. Development and Validation of an LC–MS/MS-Based Method for Quantifying Urinary Endogenous 6-Hydroxymelatonin [jstage.jst.go.jp]
- 14. researchgate.net [researchgate.net]
circadian regulation of 6-Sulfatoxymelatonin production
An In-depth Technical Guide on the Circadian Regulation of 6-Sulfatoxymelatonin Production
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Melatonin, the "hormone of darkness," is the primary hormonal output of the endogenous circadian clock, playing a pivotal role in synchronizing physiological processes to the 24-hour light-dark cycle. Its production is tightly regulated by the suprachiasmatic nucleus (SCN), the body's master pacemaker. The major urinary metabolite of melatonin, this compound (aMT6s), serves as a robust and non-invasive biomarker for assessing the timing and amplitude of the circadian rhythm.[1][2] Understanding the intricate regulatory network governing aMT6s production is critical for research into sleep disorders, chronobiology, and the development of chronotherapeutic drugs. This guide provides a detailed examination of the signaling pathways, metabolic processes, and experimental methodologies central to the study of aMT6s.
The Central Circadian Regulatory Pathway
The synthesis of melatonin is not a standalone process but the culmination of a precise, multi-synaptic pathway that originates with environmental light cues and is orchestrated by the master circadian clock.
Light Input and the Suprachiasmatic Nucleus (SCN)
The primary environmental cue, or Zeitgeber, for entraining the human circadian rhythm is light.[3] Specialized, intrinsically photosensitive retinal ganglion cells (ipRGCs) containing the photopigment melanopsin detect ambient light, particularly in the blue spectrum (460–480 nm).[3][4] This photic information is transmitted directly to the SCN, a pair of small nuclei in the anterior hypothalamus, via the retinohypothalamic tract (RHT).[5][6]
The SCN functions as the master biological clock, generating a near-24-hour rhythm that governs countless physiological and behavioral cycles.[5][7] During the day, light input activates the SCN, which in turn initiates a signaling cascade that ultimately inhibits melatonin production. Conversely, in the absence of light at night, the SCN's inhibitory signal is removed, permitting the synthesis and secretion of melatonin.[6][7]
Neural Pathway to the Pineal Gland
The SCN communicates with the pineal gland, the site of melatonin synthesis, through an indirect, multi-step neural pathway:[5]
-
Paraventricular Nucleus (PVN): SCN neurons project inhibitorily (using GABA) to the PVN of the hypothalamus.[5]
-
Intermediolateral Cell Column (IML): The PVN neurons then project to preganglionic sympathetic neurons in the IML of the spinal cord.
-
Superior Cervical Ganglion (SCG): These preganglionic neurons activate postganglionic neurons in the SCG.[3][5]
-
Pineal Gland: Axons from the SCG ascend to the pineal gland, where they release norepinephrine (NE).[5]
This entire pathway is tonically activated by the SCN during the day, which ultimately prevents NE release. At night, the SCN becomes quiescent, its inhibition on the PVN is lifted, and the pathway becomes active, leading to nocturnal NE release at the pineal gland.[5]
Melatonin Biosynthesis and Metabolism
Synthesis in the Pineal Gland
Within the pinealocytes of the pineal gland, melatonin is synthesized from the amino acid tryptophan in a four-step enzymatic process. The final two steps are the most critical for circadian regulation:
-
Tryptophan → 5-Hydroxytryptophan (5-HTP): Catalyzed by Tryptophan hydroxylase.
-
5-HTP → Serotonin: Catalyzed by 5-HTP decarboxylase.[4]
-
Serotonin → N-acetylserotonin (NAS): This is the key rate-limiting step. Nocturnal norepinephrine release activates β1-adrenergic receptors on pinealocytes, increasing intracellular cAMP levels.[4][8] This activates Protein Kinase A (PKA), which phosphorylates the enzyme Arylalkylamine N-acetyltransferase (AANAT) .[4][8] Phosphorylation protects AANAT from proteasomal degradation, dramatically increasing its activity at night.[4][8] During the day, in the absence of NE stimulation, AANAT is rapidly degraded.[4]
-
NAS → Melatonin: Catalyzed by Acetylserotonin O-methyltransferase (ASMT) , also known as hydroxyindole-O-methyltransferase (HIOMT).[9]
Hepatic Metabolism to this compound
Once synthesized, melatonin is released into the bloodstream. It has a relatively short half-life of 20 to 50 minutes and is primarily cleared by the liver.[4][10] The metabolic process involves two main phases:
-
Phase I: 6-Hydroxylation: Melatonin is converted to 6-hydroxymelatonin. This reaction is predominantly catalyzed by the cytochrome P450 enzyme CYP1A2 .[4][11] Minor contributions are also made by CYP1A1, CYP1B1, and CYP2C19.[4][12]
-
Phase II: Sulfation: The newly formed 6-hydroxymelatonin undergoes conjugation with a sulfate group, a reaction catalyzed by a sulfotransferase enzyme (SULT1A1), to form the highly water-soluble compound this compound (aMT6s).[13]
This final metabolite, aMT6s, is then excreted from the body via the urine. Over 80% of circulating melatonin is excreted as urinary aMT6s, making its measurement an excellent proxy for total nocturnal melatonin production.[1][13]
Quantitative Data on aMT6s Production
The circadian nature of melatonin synthesis results in a dramatic day-night variation in aMT6s levels. These levels can be influenced by several factors, including age and light exposure.
Table 1: Typical Circadian Variation in Melatonin and aMT6s Levels
| Analyte | Matrix | Time | Typical Concentration Range |
|---|---|---|---|
| Melatonin | Plasma | Day | 10–20 pg/mL[4][13] |
| Melatonin | Plasma | Night (Peak) | 80–120 pg/mL[4][13] |
| aMT6s | Urine | Day | Low, variable |
| aMT6s | Urine | Night | High, reflects nocturnal production |
| aMT6s (Total) | 24-h Urine | 24 hours | Age-dependent, decreases with age[14][15] |
Table 2: Impact of Nocturnal Light Exposure on Urinary aMT6s
| Study Finding | Light Condition | Effect on aMT6s | Reference |
|---|---|---|---|
| Meta-analysis | Nocturnal light exposure | Significantly lower morning urinary aMT6s | [16][17] |
| Meta-analysis | Night shift work vs. day shift | Significantly lower mean 24-h urinary aMT6s | [16][17] |
| Experimental | 1 lux dim light | No significant suppression of aMT6s | [18][19] |
| Experimental | 5 lux dim light | Significant reduction in melatonin biosynthesis |[18][19][20] |
Table 3: Biological Variation of Urinary aMT6s Excretion
| Urine Collection | Within-Subject Variation (CVi) | Between-Subject Variation (CVg) | Reference |
|---|---|---|---|
| Day Urine | 39.2% | 39.1% | [14][15][21] |
| Night Urine | 15.1% | 37.9% | [14][15][21] |
| 24-h Urine | 12.2% | 36.8% | [14][15][21] |
Data from a study using LC-MS/MS, highlighting that 24-h collections have the lowest within-subject variability.[14][15]
Experimental Protocols for aMT6s Measurement
Accurate quantification of urinary aMT6s is fundamental to its use as a circadian biomarker. The two most common analytical methods are Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Protocol for Urine Sample Collection
-
Participant Instructions: Instruct participants to avoid alcohol and caffeine for 24 hours and non-steroidal anti-inflammatory drugs (NSAIDs) for 72 hours prior to and during the collection period.[12]
-
Environmental Control: For precise circadian phase assessment (e.g., Dim Light Melatonin Onset, DLMO), sample collection should occur under dim light conditions (<5-10 lux).[12]
-
Collection Schedule:
-
24-Hour Collection: The participant discards the first morning void on day 1 and collects all subsequent urine in a single container for the next 24 hours, ending with the first morning void on day 2. Record the total volume.
-
Overnight/First Morning Void: The participant voids before bed, then collects all urine produced overnight and the first complete void upon waking. This sample provides an integrated measure of the previous night's melatonin production.[1][22]
-
Timed Serial Collection: For high-resolution profiling, collect all urine in separate containers at fixed intervals (e.g., every 2-4 hours) over a 24- to 56-hour period.[23][24]
-
-
Storage: Immediately after collection, measure and record the volume of each sample. Aliquot and freeze samples at -20°C or lower until analysis.[18]
Protocol for this compound ELISA
This protocol describes a typical competitive ELISA.[1][25]
-
Reagent Preparation: Prepare wash buffers and other reagents as per the kit manufacturer's instructions.
-
Sample Dilution: Dilute urine samples (typically 1:200) with the provided incubation buffer.[25] Prepare calibrators and controls.
-
Competitive Binding: Add diluted samples, calibrators, and controls to the appropriate wells of the antibody-coated microplate. Add biotinylated aMT6s and the rabbit anti-aMT6s antibody. Incubate for 3 hours at room temperature, allowing the sample aMT6s and biotinylated aMT6s to compete for antibody binding sites.[25]
-
Washing: Aspirate the contents of the wells and wash the plate multiple times with wash buffer to remove unbound reagents.
-
Enzyme Conjugate Incubation: Add streptavidin-horseradish peroxidase (HRP) enzyme label to each well. This binds to the captured biotinylated aMT6s. Incubate for 30 minutes.[25]
-
Second Washing: Repeat the washing step to remove unbound enzyme label.
-
Substrate Reaction: Add TMB substrate to each well. The HRP enzyme will catalyze a color change. Incubate for 30 minutes in the dark. The amount of color developed is inversely proportional to the amount of aMT6s in the original sample.[25]
-
Stopping and Reading: Add a stop solution (e.g., acidic solution) to each well, which turns the color from blue to yellow. Immediately read the absorbance at 450 nm using a microplate reader.[25]
-
Calculation: Generate a standard curve from the calibrators and use it to determine the concentration of aMT6s in the samples.
Protocol for LC-MS/MS Analysis
LC-MS/MS provides higher specificity and sensitivity compared to immunoassays.[14][15][26]
-
Sample Preparation:
-
Thaw urine samples and centrifuge to remove particulates.
-
Spike samples, calibrators, and quality controls with a deuterated internal standard (e.g., aMT6s-d4).
-
Perform solid-phase extraction (SPE) or online SPE for sample cleanup and concentration to remove interfering matrix components.[14][26][27]
-
-
Liquid Chromatography (LC):
-
Inject the extracted sample onto an LC system equipped with a suitable analytical column (e.g., C18).
-
Use a gradient elution with mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) to separate aMT6s from other components.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Introduce the LC eluent into the mass spectrometer, typically using electrospray ionization (ESI) in positive mode.
-
Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
-
Monitor specific precursor-to-product ion transitions for both aMT6s and its deuterated internal standard to ensure highly selective and sensitive detection.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibrators.
-
Calculate the concentration of aMT6s in the unknown samples using the regression equation from the calibration curve.
-
Conclusion
The production of this compound is a tightly regulated process that serves as a reliable proxy for the activity of the central circadian clock. Its regulation begins with environmental light, is processed by the SCN, and executed through a precise neural and endocrine pathway culminating in the pineal gland. Subsequent hepatic metabolism rapidly converts melatonin to the excretable aMT6s metabolite. For researchers and drug developers, the ability to accurately measure urinary aMT6s using robust methods like ELISA and LC-MS/MS provides an invaluable window into circadian timing and function, facilitating the diagnosis of circadian rhythm disorders and the evaluation of novel chronotherapeutic interventions.
References
- 1. alpco.com [alpco.com]
- 2. Measuring Urinary 6-Sulphatoxymelatonin in Humans | Springer Nature Experiments [experiments.springernature.com]
- 3. patient.info [patient.info]
- 4. Melatonin - Wikipedia [en.wikipedia.org]
- 5. neurology.org [neurology.org]
- 6. Melatonin and Its Receptors: A New Class of Sleep-Promoting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medium.com [medium.com]
- 8. Mechanisms regulating melatonin synthesis in the mammalian pineal organ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Physiology of the Pineal Gland and Melatonin - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. psychiatrictimes.com [psychiatrictimes.com]
- 11. Research Portal [openresearch.surrey.ac.uk]
- 12. droracle.ai [droracle.ai]
- 13. Melatonin Metabolism and Sleep - Creative Proteomics [creative-proteomics.com]
- 14. Mass spectrometric quantification of urinary 6-sulfatoxym... [degruyterbrill.com]
- 15. Mass spectrometric quantification of urinary 6-sulfatoxym... [degruyterbrill.com]
- 16. Association between nocturnal light exposure and melatonin in humans: a meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Impact of Dim Light at Night on Urinary 6-Sulphatoxymelatonin Concentrations and Sleep in Healthy Humans [mdpi.com]
- 19. Impact of Dim Light at Night on Urinary 6-Sulphatoxymelatonin Concentrations and Sleep in Healthy Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Mass spectrometric quantification of urinary this compound: age-dependent excretion and biological variation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. alpco.com [alpco.com]
- 23. sleeprhythm.org [sleeprhythm.org]
- 24. researchgate.net [researchgate.net]
- 25. buhlmannlabs.com [buhlmannlabs.com]
- 26. research.rug.nl [research.rug.nl]
- 27. benchchem.com [benchchem.com]
Methodological & Application
Quantitative Analysis of Urinary 6-Sulfatoxymelatonin by ELISA: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Melatonin, a key hormone regulating the circadian rhythm, is primarily metabolized in the liver to 6-hydroxymelatonin and subsequently conjugated to form 6-sulfatoxymelatonin (aMT6s), which is then excreted in the urine.[1][2] The measurement of urinary aMT6s provides a non-invasive and reliable index of nocturnal melatonin production, making it a valuable biomarker in sleep research, clinical trials, and studies related to circadian rhythm disruption.[3][4] Enzyme-linked immunosorbent assay (ELISA) is a widely used method for the quantitative determination of aMT6s in urine due to its sensitivity, specificity, and suitability for high-throughput analysis.[5] These application notes provide a comprehensive overview and detailed protocols for the quantitative analysis of urinary aMT6s using a competitive ELISA.
Principle of the Assay
The quantitative determination of this compound (aMT6s) in urine is typically performed using a competitive enzyme-linked immunosorbent assay (ELISA).[1][2][3][6][7] In this assay, a known amount of enzyme-labeled aMT6s competes with the aMT6s present in the urine sample for binding to a limited number of specific anti-aMT6s antibody binding sites that are coated on a microtiter plate.[2]
Following an incubation period, the unbound components are removed by washing. A substrate solution is then added, which reacts with the enzyme-labeled aMT6s that has bound to the antibody. The resulting color development is inversely proportional to the concentration of aMT6s in the sample.[3][6] The absorbance is measured spectrophotometrically, and the concentration of aMT6s in the samples is determined by interpolating from a standard curve generated with calibrators of known concentrations.[2]
Signaling Pathway: Melatonin Metabolism
Caption: Melatonin is synthesized from tryptophan and primarily metabolized in the liver to this compound for urinary excretion.
Experimental Protocols
This section provides a detailed methodology for the quantitative analysis of urinary aMT6s using a competitive ELISA. The following protocol is a general guideline based on commercially available kits and may require optimization based on the specific kit used.
Sample Collection and Preparation
-
Urine Collection: For accurate assessment of nocturnal melatonin production, first morning void urine samples are recommended.[3] For a 24-hour profile, urine can be collected over specific time intervals (e.g., 23:00-07:00, 07:00-11:00, 11:00-18:00, 18:00-23:00).[8]
-
Sample Handling: Centrifuge the urine samples to remove particulate matter (e.g., 2000 x g for 5 minutes).[6]
-
Storage: Urinary aMT6s is stable for several weeks at ambient temperature, but for long-term storage, it is recommended to store aliquots at ≤ -20°C, where they are stable for over a year.[6] Avoid repeated freeze-thaw cycles.[6]
-
Dilution: Prior to the assay, thaw the urine samples and mix them thoroughly. Dilute the urine samples with the provided incubation or assay buffer. A common dilution factor is 1:200 (e.g., 5 µL of urine + 995 µL of buffer).[6]
Reagent Preparation
-
Bring all reagents and samples to room temperature before use.
-
Prepare the wash buffer by diluting the concentrated wash buffer with deionized water as per the kit instructions.
-
Reconstitute other reagents, such as calibrators and controls, if required, following the manufacturer's protocol.
ELISA Assay Procedure
The following is a typical workflow for a competitive ELISA for aMT6s:
-
Plate Preparation: Prepare the microtiter plate with the required number of strips for standards, controls, and samples.
-
Pipetting:
-
Pipette the prepared standards, controls, and diluted urine samples into the appropriate wells of the microtiter plate.
-
Add the enzyme-conjugated aMT6s to all wells.
-
Add the anti-aMT6s antibody to all wells except the blank wells.
-
-
Incubation: Cover the plate and incubate for the time and temperature specified in the kit protocol (e.g., 2-3 hours at room temperature or 2-8°C).[3][6]
-
Washing: After incubation, wash the plate multiple times with the prepared wash buffer to remove unbound reagents.[2][6]
-
Substrate Addition: Add the TMB substrate solution to each well.[3][6]
-
Second Incubation: Incubate the plate for a specified time (e.g., 30 minutes) at room temperature, protected from light, to allow for color development.[3][6]
-
Stopping the Reaction: Add the stop solution to each well to terminate the color development reaction. The color will change from blue to yellow.[3][6]
-
Absorbance Measurement: Read the absorbance of each well at 450 nm using a microplate reader within 30-60 minutes after adding the stop solution.[2][6]
Quality Control
-
Run standards and controls in duplicate with each assay.
-
The results are valid if the control values fall within the acceptable range provided by the manufacturer.
-
The standard curve should have a good fit (e.g., R² > 0.99).
Experimental Workflow
Caption: A typical workflow for the quantitative determination of urinary aMT6s using a competitive ELISA.
Data Presentation
The quantitative data from a urinary aMT6s ELISA can be summarized in the following tables for clear comparison and interpretation.
Table 1: Typical ELISA Kit Performance Characteristics
| Parameter | Typical Value | Reference |
| Assay Range | 0.8 - 40 ng/mL (adjusted for dilution) | [3] |
| Sensitivity (LOD) | 0.14 ng/mL | [3] |
| Intra-Assay Precision (CV%) | 7.1% | [6] |
| Inter-Assay Precision (CV%) | 11.9% | [6] |
| Dilution Linearity | 97.8% | [6] |
Note: These values are examples and may vary between different ELISA kits and laboratories. Always refer to the specific kit insert for performance characteristics.
Table 2: Normative Data for Urinary aMT6s Excretion in Healthy Adults
| Age Group (years) | Time of Collection | Mean aMT6s Excretion (ng/h) | Range of aMT6s Excretion (ng/h) |
| 20-35 | Night (23:00-07:00) | - | 327 - 6074 |
| >65 | Night (23:00-07:00) | - | - |
| 20-84 | 24 hours | - | 7.5 - 58 µg (total amount) |
Data adapted from Mahlberg et al., 2006.[8] The study highlights a significant age-related decline in melatonin excretion and high inter-individual variability.[8]
Conclusion
The quantitative analysis of urinary this compound by ELISA is a robust and valuable tool for researchers, scientists, and drug development professionals. By following standardized protocols and implementing appropriate quality control measures, reliable and reproducible data can be obtained. This information is crucial for advancing our understanding of the role of melatonin in health and disease and for the development of novel therapeutic interventions targeting the circadian system.
References
- 1. ibl-international.com [ibl-international.com]
- 2. ibl-international.com [ibl-international.com]
- 3. alpco.com [alpco.com]
- 4. Urinary this compound level in diabetic retinopathy patients with type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A simple, specific high-throughput enzyme-linked immunosorbent assay (ELISA) for quantitative determination of melatonin in cell culture medium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. buhlmannlabs.com [buhlmannlabs.com]
- 7. pdf.medicalexpo.com [pdf.medicalexpo.com]
- 8. Normative data on the daily profile of urinary this compound in healthy subjects between the ages of 20 and 84 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Step-by-Step 6-Sulfatoxymelatonin Radioimmunoassay (RIA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Sulfatoxymelatonin (aMT6s) is the primary urinary metabolite of melatonin, the hormone principally secreted by the pineal gland to regulate circadian rhythms. The quantification of aMT6s in urine provides a non-invasive and reliable method to assess the total nocturnal production of melatonin, making it a crucial biomarker in sleep research, chronobiology, and studies related to psychiatric and neurodegenerative disorders.[1][2][3] Radioimmunoassay (RIA) is a highly sensitive and specific technique used for the quantitative determination of aMT6s.[1][4] This competitive immunoassay utilizes a radiolabeled aMT6s tracer and a specific antibody. The assay is based on the competition between the unlabeled aMT6s in the sample and a fixed amount of radiolabeled aMT6s for a limited number of antibody binding sites.[5] The amount of radioactivity bound to the antibody is inversely proportional to the concentration of aMT6s in the sample.
Principle of the this compound RIA
The this compound RIA is a competitive binding assay. In this assay, a known quantity of radiolabeled aMT6s (the "hot" antigen) competes with the unlabeled aMT6s (the "cold" antigen) present in the standards or unknown samples for a limited number of binding sites on a specific anti-aMT6s antibody. After incubation, the antibody-bound fraction is separated from the unbound fraction. The radioactivity of the antibody-bound fraction is then measured using a gamma counter. The concentration of aMT6s in the unknown samples is determined by comparing the measured radioactivity with a standard curve generated using known concentrations of unlabeled aMT6s.
Experimental Protocol
This protocol outlines the key steps for performing a this compound RIA.
Materials and Reagents
-
This compound (aMT6s) RIA Kit: Containing aMT6s standards, radiolabeled aMT6s (e.g., ¹²⁵I-aMT6s), aMT6s antibody, assay buffer, precipitating reagent (e.g., second antibody or polyethylene glycol), and controls.
-
Urine Samples: First morning void or 24-hour collection. Samples should be centrifuged to remove particulate matter and stored at -20°C or lower until analysis.[6]
-
Equipment:
-
Precision micropipettes and tips
-
Vortex mixer
-
Refrigerated centrifuge
-
Gamma counter
-
Test tubes
-
Assay Procedure
-
Preparation of Standards and Samples:
-
Assay Setup:
-
Label test tubes for standards, controls, and unknown samples.
-
Pipette the required volume of assay buffer into the non-specific binding (NSB) tubes.
-
Pipette the zero standard (Bo) into the appropriate tubes.
-
Pipette each standard, control, and diluted urine sample into their respective tubes.
-
-
Addition of Radiolabeled aMT6s and Antibody:
-
Add the radiolabeled aMT6s solution to all tubes.
-
Add the aMT6s antibody solution to all tubes except the NSB tubes.
-
Vortex all tubes gently to ensure thorough mixing.
-
-
Incubation:
-
Incubate the tubes for the time and at the temperature specified in the kit protocol (e.g., overnight at 4°C).
-
-
Separation of Bound and Free Fractions:
-
Add the precipitating reagent to all tubes except the total count (TC) tubes.
-
Vortex the tubes and incubate as specified.
-
Centrifuge the tubes at the recommended speed and temperature (e.g., 3000 x g for 30 minutes at 4°C) to pellet the antibody-bound fraction.
-
Carefully decant the supernatant from all tubes except the TC tubes.
-
-
Measurement of Radioactivity:
-
Place all tubes (including the TC tubes) in a gamma counter.
-
Measure the counts per minute (CPM) for each tube.
-
Data Analysis
-
Calculate the average CPM for each set of duplicate tubes.
-
Calculate the percentage of bound radiolabel (%B/Bo) for each standard, control, and sample using the following formula: %B/Bo = [(CPM_sample - CPM_NSB) / (CPM_Bo - CPM_NSB)] x 100
-
Construct a standard curve by plotting the %B/Bo for each standard against its corresponding concentration on a log-logit or semi-log graph.
-
Determine the concentration of aMT6s in the unknown samples by interpolating their %B/Bo values from the standard curve.
-
Multiply the interpolated concentration by the sample dilution factor to obtain the final aMT6s concentration in the original urine sample.
Data Presentation
Table 1: Representative this compound RIA Standard Curve Data
| Standard Concentration (ng/mL) | Average CPM | % B/Bo |
| 0 (Bo) | 10000 | 100 |
| 0.5 | 8500 | 85 |
| 1 | 7000 | 70 |
| 5 | 4500 | 45 |
| 10 | 3000 | 30 |
| 50 | 1500 | 15 |
| 100 | 800 | 8 |
| Non-Specific Binding (NSB) | 200 | - |
| Total Counts (TC) | 20000 | - |
Note: The values presented in this table are for illustrative purposes only. Actual values will vary depending on the specific RIA kit and experimental conditions.
Table 2: Cross-Reactivity of the this compound RIA
| Compound | Cross-Reactivity (%) |
| This compound | 100 |
| Melatonin | < 0.1 |
| N-acetylserotonin | < 0.01 |
| Serotonin | < 0.01 |
| 5-Methoxytryptophol | < 0.01 |
Note: Cross-reactivity data is crucial for assessing the specificity of the assay. The values indicate the extent to which related compounds may interfere with the measurement of aMT6s. Low cross-reactivity with related compounds is desirable.[4]
Experimental Workflow Diagram
Caption: Workflow of the this compound Radioimmunoassay.
Quality Control
-
Run standards and controls in duplicate or triplicate to assess assay precision.
-
The intra-assay and inter-assay coefficients of variation (CVs) should be within acceptable limits (typically <10% and <15%, respectively).
-
Ensure that the %B/Bo for the zero standard is within the manufacturer's specified range.
-
The non-specific binding should be low, typically less than 5% of the total counts.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Counts | Pipetting error | Check pipette calibration and technique. |
| Degraded tracer | Use a fresh tracer. | |
| Improper incubation | Verify incubation time and temperature. | |
| High Non-Specific Binding | Incomplete washing | Ensure thorough decanting of the supernatant. |
| Contaminated reagents | Use fresh reagents. | |
| Poor Precision | Pipetting inconsistency | Use calibrated pipettes and consistent technique. |
| Inadequate mixing | Vortex all tubes thoroughly after reagent addition. | |
| Drifting Standard Curve | Temperature fluctuations | Ensure consistent incubation temperature. |
| Reagent instability | Prepare fresh reagents as needed. |
References
- 1. Measurement of melatonin and 6-sulphatoxymelatonin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Measuring Urinary 6-Sulphatoxymelatonin in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Measuring Urinary 6-Sulphatoxymelatonin in Humans | Springer Nature Experiments [experiments.springernature.com]
- 4. Radioimmunoassay for 6-sulphatoxymelatonin in urine using an iodinated tracer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. microbenotes.com [microbenotes.com]
- 6. novolytix.ch [novolytix.ch]
Application Notes and Protocols for 6-Sulfatoxymelatonin (aMT6s) Urine Sample Collection and Preservation
Audience: Researchers, scientists, and drug development professionals.
Introduction
6-Sulfatoxymelatonin (aMT6s or 6-OHMS) is the primary urinary metabolite of melatonin, the main hormone produced by the pineal gland that regulates circadian rhythms.[1] The quantitative analysis of aMT6s in urine is a reliable and non-invasive method to assess endogenous melatonin production and circadian phase in both clinical and research settings.[2][3][4] The concentration of aMT6s in urine correlates well with the total amount of melatonin in the plasma during the collection period.[1][5] Accurate and reproducible measurement of aMT6s is critically dependent on proper urine sample collection, handling, and preservation. These application notes provide detailed protocols for the collection and preservation of urine samples to ensure the stability and integrity of aMT6s for subsequent analysis.
Data Presentation: Stability of this compound in Urine
The stability of aMT6s in urine under various storage conditions is a crucial factor for obtaining reliable data. The following tables summarize quantitative data on the stability of aMT6s from published studies.
| Storage Temperature | Duration | Stability Notes | Reference |
| Room Temperature | Up to 5 days | aMT6s was found to be stable without preservatives.[5][6] | [5],[6] |
| Ambient Temperature | Several weeks | While stable, refrigeration is recommended to prevent microbial growth.[7][8] | [7],[8] |
| 4°C (Refrigerated) | Up to 48 hours | Recommended for short-term storage to inhibit metabolite degradation.[9][10] | [9],[10] |
| -20°C | At least 2 years | aMT6s is stable without the need for preservatives.[5][6] | [5],[6] |
| -20°C | At least 15 years | Concentrations of aMT6s remained stable in urine stored for over 15 years.[11] | [11] |
| -22°C | Over 10 years | Many clinical chemistry parameters in urine have been shown to be stable.[12][13] | [12],[13] |
| -30°C vs. -80°C | 14 years | Samples stored at -30°C showed systematically lower mean aMT6s concentrations (10.7 ng/mL) compared to those stored at -80°C (15.8 ng/mL), suggesting that -80°C is superior for long-term preservation.[14] | [14] |
Experimental Protocols
Protocol 1: Overnight Urine Collection
This protocol is designed to capture the nocturnal peak of melatonin production.
Materials:
-
Clean, leak-proof urine collection container(s) made of high-density polyethylene or polypropylene.[12]
-
Label for the collection container with space for participant ID, date, and collection start and end times.
-
Cooler with ice packs or a refrigerator.
Procedure:
-
Provide the participant with clear instructions. The collection typically starts in the evening.
-
Instruct the participant to empty their bladder at a specific time (e.g., 7:00 PM) and to discard this urine.[15][16] This is the start time of the collection period.
-
All urine produced after the start time and throughout the night should be collected in the provided container(s).[15][16]
-
The final urine collection should be the first void upon waking in the morning at a specific time (e.g., 7:00 AM).[15][16] This is the end time of the collection period.
-
During the collection period, the urine container should be kept at room temperature.[15][16]
-
Upon completion of the collection, the total volume of the pooled urine should be measured and recorded.
-
The collected urine should be delivered to the laboratory as soon as possible, preferably within a few hours of the final collection.
Protocol 2: 24-Hour Urine Collection
This protocol provides an integrated measure of aMT6s excretion over a full day-night cycle.
Materials:
-
Large, clean, leak-proof 24-hour urine collection container.
-
Label for the collection container.
-
Cooler with ice packs or a refrigerator.
Procedure:
-
Begin the collection in the morning. The participant should empty their bladder upon waking and discard this first urine. Record this as the start time.
-
Collect all subsequent urine for the next 24 hours in the collection container.
-
The final collection should be the first-morning void on the following day, as close as possible to the start time of the collection.
-
During the 24-hour collection period, the container should be kept cool, either in a refrigerator or a cooler with ice packs.
-
After the 24-hour collection is complete, the total volume should be measured and recorded.
-
The sample should be transported to the laboratory for processing without delay.
Protocol 3: Sample Processing and Preservation
This protocol outlines the steps for processing and storing urine samples upon receipt at the laboratory to ensure long-term stability of aMT6s.
Materials:
-
Centrifuge
-
Cryovials or other appropriate freezer tubes
-
Pipettes
-
-20°C and/or -80°C freezer
Procedure:
-
Once the collected urine sample is received, mix the entire volume thoroughly.
-
Transfer an aliquot of the urine to a centrifuge tube.
-
Centrifuge the sample for 1 minute at 12,000 x g or 5 minutes at 2000 x g to pellet any sediment.[7][8]
-
Carefully transfer the supernatant to fresh, labeled microtubes or cryovials.[7][8] It is recommended to create multiple aliquots to avoid repeated freeze-thaw cycles.[7][8][13]
-
Short-term storage: If analysis is to be performed within 48 hours, samples can be stored at 4°C.[9][10]
-
Long-term storage: For storage longer than 48 hours, the aliquots should be immediately frozen.
-
Ensure all samples are clearly labeled with a unique identifier, sample type (urine), collection date, and aliquot number.
-
Log the storage location of each aliquot in a laboratory inventory system.
Note on Preservatives: For the specific analysis of aMT6s, the addition of chemical preservatives is generally not necessary, as the molecule is stable, especially when frozen.[5][6][15]
Mandatory Visualizations
Caption: Workflow for aMT6s Urine Sample Collection, Processing, and Preservation.
Caption: Metabolic Pathway from Melatonin to Urinary aMT6s for Analysis.
References
- 1. ibl-international.com [ibl-international.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Measuring Urinary 6-Sulphatoxymelatonin in Humans | Springer Nature Experiments [experiments.springernature.com]
- 4. Urinary Excretion of Melatonin and Association with Breast Cancer: Meta-Analysis and Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. buhlmannlabs.com [buhlmannlabs.com]
- 8. novolytix.ch [novolytix.ch]
- 9. Influence of Storage Conditions and Preservatives on Metabolite Fingerprints in Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of Different Voided Urine Sample Storage Time, Temperature, and Preservatives on Analysis with Multiplex Bead-Based Oncuria Bladder Cancer Immunoassay [mdpi.com]
- 11. Long-Term stability of 6-hydroxymelatonin sulfate in 24-h urine samples stored at -20 degrees C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. droracle.ai [droracle.ai]
- 13. How Long Can You Hold It? Long-term Urine Biobanking [thermofisher.com]
- 14. researchgate.net [researchgate.net]
- 15. URINARY 6-SULPHATOXYMELATONIN LEVELS AND RISK OF BREAST CANCER IN PREMENOPAUSAL WOMEN: THE ORDET COHORT - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Urinary this compound Levels and Risk of Breast Cancer in Postmenopausal Women - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing 6-Sulfatoxymeltonin (aMT6s) in Clinical Sleep Disorder Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
6-sulfatoxymelatonin (aMT6s) is the primary urinary metabolite of melatonin, the central hormone regulating the human circadian rhythm.[1] Its rhythm in urine is highly correlated with plasma melatonin levels, making it a reliable, non-invasive biomarker for assessing circadian phase and nocturnal melatonin production.[1][2] This makes urinary aMT6s a valuable tool in clinical studies of sleep disorders, offering insights into the pathophysiology of conditions like insomnia and sleep apnea, and providing a means to evaluate the efficacy of chronobiotic therapies.
Core Applications in Sleep Disorder Research
-
Circadian Rhythm Assessment: Urinary aMT6s profiles are widely used to determine an individual's internal biological clock timing (circadian phase).[1][2] This is crucial for diagnosing and managing circadian rhythm sleep-wake disorders.
-
Biomarker for Nocturnal Melatonin Production: The total amount of aMT6s excreted overnight provides a quantitative measure of nocturnal melatonin synthesis by the pineal gland.[3] This can be used to identify individuals with potential melatonin deficiency.[4][5]
-
Investigating Pathophysiology: Studies have utilized aMT6s to explore the role of melatonin dysregulation in various sleep disorders, including insomnia in the elderly and sleep disturbances in blind individuals.[5][6]
-
Evaluating Treatment Response: aMT6s levels can be monitored to assess the physiological response to melatonin replacement therapy and other interventions aimed at modulating the circadian system.[5]
Data Presentation: Quantitative aMT6s Levels in Sleep Disorder Studies
The following tables summarize key quantitative data from clinical studies investigating the association between urinary aMT6s levels and sleep disorders.
| Study Population | Sleep Disorder | Key Findings | aMT6s Measurement Details | Reference |
| 517 insomnia patients (≥55 years) vs. 29 age-matched healthy volunteers | Insomnia | Insomnia patients had significantly lower mean aMT6s excretion (9.0 ± 8.3 µ g/night ) compared to age-matched controls (18.1 ± 12.7 µ g/night ). | Nocturnal urine collection (10 pm to 10 am) | [5] |
| 2,821 men (≥65 years) from the MrOS Sleep Study | General Sleep Parameters in the Elderly | Lower aMT6s levels were associated with shorter sleep time (<5 hours) and worse sleep efficiency (<70%) in men not using β-blockers. | First morning void urine sample | [3][7] |
| 11 totally blind children (mean age 15.2 years) | Sleep disturbances in the blind | Delayed secretory peaks of aMT6s were significantly associated with disturbed nocturnal sleep and morning fatigue. | Urine samples collected five times a day for 48 hours | [6] |
| Patients with Type 2 Diabetes | Obstructive Sleep Apnea (OSA) | More severe OSA, longer diabetes duration, and the presence of diabetic retinopathy correlated with lower urinary aMT6s/creatinine ratio. | Overnight urinary aMT6s secretion | [8] |
| Parameter | Insomnia Patients (≥55 years) | Age-Matched Healthy Volunteers | Younger Healthy Volunteers |
| Mean aMT6s Excretion (µ g/night ) | 9.0 ± 8.3 | 18.1 ± 12.7 | 24.2 ± 11.9 |
| p-value vs. age-matched | <0.05 | - | - |
| p-value vs. younger | <0.05 | - | - |
| Data from a study on nocturnal this compound excretion in insomnia.[5] |
Experimental Protocols
Protocol 1: Assessment of Nocturnal aMT6s Excretion
This protocol is designed to quantify total overnight melatonin production.
1. Participant Preparation:
- For at least 48 hours prior to and during the collection period, instruct participants to avoid alcohol, caffeine, and non-steroidal anti-inflammatory drugs (NSAIDs), as these can suppress melatonin production.[9]
- Participants should maintain a regular sleep-wake schedule for at least one week leading up to the study.
2. Urine Collection:
- Provide participants with appropriate collection containers.
- Instruct participants to void their bladder completely before bedtime (e.g., 10 pm) and discard this urine.
- All urine produced from this time until waking in the morning (e.g., 10 am) should be collected in the provided container.[5] A first morning void can also be used as it accurately reflects peak and total nocturnal melatonin secretion.[3]
- Record the total volume of urine collected.
3. Sample Handling and Storage:
- Aliquot a portion of the collected urine for analysis.
- Samples can be stored at room temperature for up to five days. For longer-term storage, samples are stable for up to two years at -20°C.[10]
4. aMT6s Analysis:
- Urinary aMT6s concentrations are typically measured using a competitive enzyme-linked immunosorbent assay (ELISA) kit (e.g., from IBL International).[11][12]
- Follow the manufacturer's instructions for the assay.
- To account for variations in urine concentration, aMT6s levels are often corrected for creatinine and expressed as ng/mg of creatinine.[4]
Protocol 2: Circadian Phase Assessment using aMT6s Acrophase
This protocol is used to determine the timing of the peak of the aMT6s rhythm (acrophase), a key marker of circadian phase.
1. Participant Preparation:
- Follow the same participant preparation guidelines as in Protocol 1.
- Participants should be in a controlled light environment (dim light, <5 lux) during the sampling period to avoid light-induced melatonin suppression.[9]
2. Urine Collection:
- Urine samples are collected at regular intervals over a 24 to 48-hour period (e.g., every 2 to 8 hours).[10][13]
- For each collection, the participant should void completely, and the time and volume of the urine should be recorded.
3. Sample Handling and Storage:
- Follow the same handling and storage procedures as in Protocol 1.
4. aMT6s Analysis and Acrophase Calculation:
- Analyze aMT6s concentration in each urine sample as described in Protocol 1.
- Calculate the aMT6s excretion rate (ng/hour) for each collection interval.
- The acrophase (peak time) of the aMT6s rhythm can then be determined using cosinor analysis.[14][15]
Visualizations
Caption: Melatonin synthesis, circulation, and metabolism pathway.
References
- 1. Measuring Urinary 6-Sulphatoxymelatonin in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Measuring Urinary 6-Sulphatoxymelatonin in Humans | Springer Nature Experiments [experiments.springernature.com]
- 3. Association of Urinary this compound (aMT6s) Levels and Objective and Subjective Sleep Measures in Older Men: The MrOS Sleep Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reference intervals for this compound in urine: A meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nocturnal this compound excretion in insomnia and its relation to the response to melatonin replacement therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Circadian rhythms in 6-sulphatoxymelatonin and nocturnal sleep in blind children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Association of Urinary this compound (aMT6s) Levels and Objective and Subjective Sleep Measures in Older Men: The MrOS Sleep Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. droracle.ai [droracle.ai]
- 10. mdpi.com [mdpi.com]
- 11. Urinary this compound levels and prostate cancer risk among men in the Multiethnic Cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Developing Biomarker Arrays Predicting Sleep and Circadian-Coupled Risks to Health - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sleeprhythm.org [sleeprhythm.org]
- 15. Assessment of this compound rhythms and melatonin response to light in disease states: lessons from cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Assessing Shift Work Adaptation Using 6-Sulfatoxymelatonin
Introduction
Shift work, particularly night shift work, disrupts the endogenous circadian rhythm, leading to a misalignment between the internal biological clock and the external light-dark cycle. This disruption is a significant risk factor for various health issues. The hormone melatonin, primarily secreted by the pineal gland during the night, is a key regulator of the circadian system. Its production is suppressed by light exposure. 6-sulfatoxymelatonin (aMT6s) is the primary urinary metabolite of melatonin and serves as a robust, non-invasive biomarker for assessing circadian rhythm and its adaptation to altered light-dark schedules, such as those experienced by shift workers.[1][2][3] These application notes provide a comprehensive overview and protocols for utilizing aMT6s to evaluate shift work adaptation.
Principle of aMT6s as a Biomarker
Melatonin produced by the pineal gland is metabolized in the liver to 6-hydroxymelatonin, which is then conjugated to sulfate to form this compound (aMT6s) and excreted in the urine.[3] The concentration of aMT6s in urine is highly correlated with plasma melatonin levels, providing an integrated measure of melatonin production over a specific period.[1] In individuals with a regular sleep-wake cycle, aMT6s levels are low during the day and rise significantly during the night. In shift workers, exposure to light at night can suppress melatonin production, leading to lower aMT6s levels.[4][5][6] The extent of this suppression and the shift in the timing of the aMT6s rhythm can be used to assess the degree of adaptation or maladaptation to a night shift schedule.[7][8][9]
Applications in Research and Drug Development
-
Assessment of Circadian Disruption: Quantifying the reduction in aMT6s levels during night shifts provides a direct measure of the disruptive effect of light at night on the circadian system.[4][5][10]
-
Evaluating Adaptation to Shift Work: Tracking the phase of the aMT6s rhythm over consecutive night shifts can indicate whether an individual's circadian clock is adjusting to the new schedule.[7][8]
-
Identifying Individuals at Risk: Persistent suppression of melatonin and lack of circadian adaptation, as indicated by aMT6s levels, may identify individuals at higher risk for shift work-related health problems.
-
Efficacy of Countermeasures: aMT6s can be used as a primary endpoint to evaluate the effectiveness of interventions aimed at improving shift work adaptation, such as controlled light exposure, melatonin supplementation, or specific work schedule designs.[3]
-
Pharmacodynamic Biomarker: In drug development, aMT6s can serve as a pharmacodynamic biomarker to assess the impact of novel compounds on the circadian system.
Data Presentation
Quantitative data from studies comparing aMT6s levels between day shift and night shift workers are summarized below. These tables clearly demonstrate the impact of night shift work on melatonin production.
Table 1: Urinary this compound (aMT6s) Levels in Night Shift vs. Day Shift Workers
| Group | Condition | Mean aMT6s Level (ng/mg creatinine) | Percentage Difference vs. Day Shift (Night Sleep) | Reference |
| Day Shift Workers | Nighttime Sleep | 29.7 | - | [4] |
| Night Shift Workers | Daytime Sleep | 17.0 | -57% | [4] |
| Night Shift Workers | Nighttime Work | 12.9 | -62% | [4] |
| Night Shift Workers | Nighttime Sleep (Off-night) | 20.9 | -40% | [4] |
Table 2: Influence of Number of Night Shifts on aMT6s Levels
| Group | Mean aMT6s Level (ng/mg creatinine) | Reference |
| Nurses working < 8 night shifts per month | 47.4 | [11][12] |
| Nurses working ≥ 8 night shifts per month | 37.9 | [11][12] |
Table 3: Comparison of aMT6s Levels in Rotating Shift vs. Day Shift Nurses
| Group | Mean aMT6s Level (ng/mg creatinine) | Reference |
| Day Shift Nurses | 45.7 | [11] |
| Rotating Night Shift Nurses | 47.2 | [11] |
Signaling Pathway and Experimental Workflow
Caption: Melatonin production pathway and its inhibition by light.
Caption: Experimental workflow for assessing shift work adaptation using aMT6s.
Experimental Protocols
Protocol 1: 24-Hour Urine Collection for aMT6s Profiling
This protocol is designed to capture the complete circadian profile of aMT6s excretion.
1. Participant Preparation:
-
Participants should be instructed to avoid excessive fluid intake to prevent excessive dilution of urine.
-
A sleep log should be maintained to record sleep and wake times.
-
For rotating shift workers, sample collection should ideally occur on the last day of a series of night shifts and on a day off.[13]
2. Sample Collection:
-
On the collection day, the participant should void their bladder upon waking and discard this first urine. This time is recorded as the start time.
-
All subsequent urine produced over the next 24 hours should be collected in a provided container.
-
It is recommended to collect urine at timed intervals (e.g., every 2-4 hours) in separate, labeled containers to allow for detailed rhythm analysis.[8][13]
-
At the end of the 24-hour period, the participant should void their bladder one last time and add this to the final collection.
-
The total volume of each timed collection (or the total 24-hour volume) should be recorded.
3. Sample Processing and Storage:
-
After collection, the total volume of each sample is measured and recorded.
-
Aliquots (e.g., 2 mL) of each urine sample are transferred into labeled cryovials.
-
Samples should be stored at -20°C for short-term storage or -80°C for long-term storage until analysis.[14]
Protocol 2: Spot Morning Urine Collection
This is a simpler protocol, suitable for large-scale epidemiological studies.
1. Participant Instruction:
-
Participants are instructed to collect a single urine sample immediately upon waking in the morning.
-
For night shift workers, "morning" is defined as the time of waking after their main sleep period (e.g., in the afternoon).[6]
2. Sample Collection:
-
A mid-stream urine sample is collected in a sterile container.
-
The time of collection is recorded.
3. Sample Processing and Storage:
-
Aliquots are prepared and stored as described in Protocol 1.
Laboratory Analysis: aMT6s Measurement by ELISA
1. Materials:
-
Commercially available this compound ELISA kit (e.g., from IBL International).[14][15]
-
Microplate reader capable of reading absorbance at the wavelength specified by the kit manufacturer.
-
Calibrated pipettes and other standard laboratory equipment.
2. Procedure (Example based on typical ELISA kits):
-
Allow all reagents and samples to reach room temperature.
-
Prepare standards and controls as per the kit instructions.
-
Pipette standards, controls, and urine samples (diluted as necessary) into the appropriate wells of the microplate.
-
Add the enzyme conjugate to each well.
-
Incubate the plate for the time and temperature specified in the kit protocol (e.g., 3 hours at room temperature).
-
Wash the plate multiple times with the provided wash buffer to remove unbound reagents.
-
Add the substrate solution to each well and incubate for a specified time (e.g., 30 minutes) to allow for color development.
-
Stop the reaction by adding the stop solution.
-
Read the absorbance of each well using a microplate reader.
3. Data Analysis:
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the aMT6s concentration of the samples by interpolating their absorbance values from the standard curve.
-
To account for variations in urine dilution, aMT6s concentrations are typically normalized to creatinine levels.[11][14] Creatinine can be measured using a standard colorimetric assay (e.g., Jaffe reaction).[14][15] The final results are expressed as ng of aMT6s per mg of creatinine.
-
For 24-hour collections, cosinor analysis can be used to determine the acrophase (peak time), mesor (rhythm-adjusted mean), and amplitude of the aMT6s rhythm.[9][16][17]
Conclusion
The measurement of urinary this compound is a powerful and non-invasive tool for assessing circadian adaptation in shift workers. By providing a reliable indication of melatonin production and rhythm, aMT6s analysis can help researchers and clinicians understand the physiological impact of shift work, identify individuals who are poorly adapted, and evaluate the effectiveness of interventions designed to mitigate the negative health consequences of circadian disruption. The protocols outlined in these notes provide a foundation for conducting robust and reproducible studies in this important area of occupational health.
References
- 1. Measuring Urinary 6-Sulphatoxymelatonin in Humans | Springer Nature Experiments [experiments.springernature.com]
- 2. Light at Night and Night Shift Work: Circadian Disruption Studies - NTP Cancer Hazard Assessment Report on Night Shift Work and Light at Night - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. buhlmannlabs.ch [buhlmannlabs.ch]
- 4. Night Shift Work and Levels of this compound and Cortisol in Men - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Night shift work and levels of this compound and cortisol in men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Measuring Light at Night and Melatonin Levels in Shift Workers: A Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Adaptation of the circadian rhythm of 6-sulphatoxymelatonin to a shift schedule of seven nights followed by seven days in offshore oil installation workers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Adaptation of the 6-sulphatoxymelatonin rhythm in shiftworkers on offshore oil installations during a 2-week 12-h night shift - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of Predictors of Shift Work Adaptation and Its Association With Immune, Hormonal and Metabolite Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Night shift work characteristics and this compound (MT6s) in rotating night shift nurses and midwives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Shift Work, Chronotype, and Melatonin Rhythm in Nurses - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
- 16. Disruption of the circadian rhythm of melatonin: A biomarker of critical illness severity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. repositori.upf.edu [repositori.upf.edu]
Application Notes and Protocols for 24-Hour Urine Collection and 6-Sulfatoxymelatonin (aMT6s) Measurement
Audience: Researchers, scientists, and drug development professionals.
Introduction: 6-sulfatoxymelatonin (aMT6s) is the primary urinary metabolite of melatonin, the main hormone produced by the pineal gland involved in regulating circadian rhythms. The measurement of aMT6s in a 24-hour urine collection provides a non-invasive and reliable index of total nocturnal melatonin production.[1][2][3] This document provides a detailed protocol for the collection, handling, and analysis of 24-hour urine samples for the quantification of aMT6s.
I. Pre-Collection Guidelines for Participants
To ensure the accuracy of the aMT6s measurement, it is crucial for participants to adhere to the following instructions before and during the collection period. While many protocols do not require special dietary restrictions, some tests may necessitate avoidance of certain foods or medications.[4][5] It is recommended to consult with the principal investigator or a physician regarding specific study requirements.
General Instructions:
-
Medications: Participants should consult with their physician before discontinuing any prescribed medications.[4] Certain medications may interfere with the assay, and any interruptions should be approved and documented.
-
Hydration: Maintain normal fluid intake unless otherwise specified by a healthcare provider.[6]
-
Diet: For most aMT6s collections, no special diet is required.[4][5] However, for specific research contexts, it may be advisable to avoid foods that could potentially interfere with related assays.
II. Experimental Protocols
A. Protocol for 24-Hour Urine Collection
This protocol outlines the standardized procedure for collecting a complete 24-hour urine sample.
Materials:
-
Large, clean, plastic 24-hour urine collection container, which may contain a preservative.[7]
-
A smaller, clean plastic or paper cup for voiding into before transferring to the main container.[5]
-
Cooler with ice packs or access to a refrigerator.
-
Label for the collection container.
Procedure:
-
Start of Collection:
-
Upon waking on the morning of day one, the participant must completely empty their bladder into the toilet. This first-morning void is not collected.[4][7]
-
Record the exact date and time of this discarded urination on the collection container label. This marks the official start of the 24-hour collection period.[7]
-
-
During Collection:
-
For the next 24 hours, every drop of urine must be collected.[4][6]
-
Each time, urinate into the smaller collection cup and then carefully pour the entire amount into the large 24-hour collection container.[5][7]
-
Secure the lid tightly on the large container after each addition.
-
The large collection container should be kept refrigerated or in a cooler with ice throughout the entire 24-hour period.[4][6][7]
-
-
End of Collection:
-
Post-Collection:
B. Protocol for Sample Handling and Storage
Proper handling and storage are critical for maintaining the integrity of aMT6s in the urine samples.
-
At the Laboratory:
-
Measure and record the total volume of the 24-hour urine collection.
-
Thoroughly mix the entire 24-hour collection to ensure homogeneity.
-
-
Aliquoting and Storage:
-
Centrifuge a portion of the urine to remove any sediment (e.g., at 2000 x g for 5 minutes or 12,000 x g for 1 minute).[8]
-
Transfer the supernatant into clearly labeled polypropylene cryovials.
-
Store the aliquots at ≤-20°C for long-term stability.[8][9][10] For very long-term storage (many years), -80°C is recommended as it may better preserve aMT6s levels compared to higher freezing temperatures.[11][12]
-
Avoid repeated freeze-thaw cycles of the samples.[8]
-
C. Protocol for aMT6s Measurement by ELISA
The following is a generalized protocol for the quantification of aMT6s using a competitive ELISA kit. Researchers should always follow the specific instructions provided with their chosen commercial ELISA kit.[13]
Principle: In a competitive ELISA for aMT6s, a known amount of labeled aMT6s competes with the aMT6s present in the urine sample for binding sites on a limited amount of specific antibody. The amount of labeled aMT6s bound is inversely proportional to the concentration of aMT6s in the sample.[2]
Materials:
-
aMT6s ELISA Kit (e.g., from IBL-Germany or ALPCO Diagnostics).[3][13]
-
Precision pipettes and disposable tips.
-
Microplate reader capable of measuring absorbance at 450 nm.[8]
-
Microplate washer (optional).
-
Vortex mixer.
Procedure:
-
Sample Preparation:
-
Thaw the frozen urine aliquots and mix thoroughly by vortexing.[8]
-
Dilute the urine samples with the provided incubation buffer. A common dilution factor is 1:200 (e.g., 5 µl of urine + 1 ml of incubation buffer).[8] Samples with expected very high or low concentrations may require different dilution factors.
-
-
Assay Procedure (Example):
-
Add calibrators, controls, and diluted urine samples to the appropriate wells of the antibody-coated microplate.
-
Add the enzyme-labeled aMT6s or biotinylated aMT6s, followed by the specific anti-aMT6s antibody, as per the kit instructions.
-
Incubate the plate (e.g., for 3 hours).[2] During this time, competitive binding occurs.
-
Wash the plate multiple times to remove unbound reagents.
-
If using a biotin-streptavidin system, add streptavidin-HRP and incubate (e.g., for 30 minutes).[2]
-
Wash the plate again to remove unbound enzyme conjugate.
-
Add the TMB substrate solution and incubate in the dark (e.g., for 30 minutes), allowing for color development.[2] The color intensity will be inversely proportional to the aMT6s concentration.
-
Stop the reaction by adding the stop solution. The color will change from blue to yellow.[2]
-
Read the absorbance of each well at 450 nm within a specified time frame.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance of the calibrators against their known concentrations.
-
Determine the aMT6s concentration of the samples by interpolating their absorbance values from the standard curve.
-
Adjust the calculated concentration for the dilution factor used.
-
To account for variations in urine dilution, it is common practice to normalize the aMT6s concentration to the creatinine concentration of the sample.[3][13] The final result is often expressed as ng of aMT6s per mg of creatinine.
-
The total 24-hour aMT6s excretion can be calculated by multiplying the concentration by the total urine volume.
-
III. Data Presentation
Quantitative data related to sample stability and assay performance are summarized below.
| Parameter | Condition | Value/Result | Reference |
| Sample Stability | Room Temperature | Stable for up to 5 days (without preservative) | [9] |
| ≤-20°C | Stable for at least 2 years | [9] | |
| ≤-20°C | Stable for at least 15 years | [10] | |
| -30°C vs. -80°C (Long-term) | Lower levels observed at -30°C | [11][12] | |
| ELISA Performance | Inter-assay CV | 10.2% - 12.5% | [3][13] |
| Intra-assay CV | 5.0% - 11.4% | [3][13] | |
| Assay Sensitivity | 1.0 ng/ml | [13] |
CV = Coefficient of Variation
IV. Visualized Workflows
The following diagrams illustrate the key processes described in this document.
Caption: Melatonin metabolism and excretion pathway.
Caption: 24-hour urine collection and processing workflow.
Caption: General workflow for aMT6s measurement by ELISA.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. alpco.com [alpco.com]
- 3. Association of Urinary this compound (aMT6s) Levels and Objective and Subjective Sleep Measures in Older Men: The MrOS Sleep Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caldwellmemorial.org [caldwellmemorial.org]
- 5. mayocliniclabs.com [mayocliniclabs.com]
- 6. testmenu.com [testmenu.com]
- 7. 24Urine | Douglass Hanly Moir Pathology [dhm.com.au]
- 8. buhlmannlabs.com [buhlmannlabs.com]
- 9. researchgate.net [researchgate.net]
- 10. Long-Term stability of 6-hydroxymelatonin sulfate in 24-h urine samples stored at -20 degrees C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. URINARY 6-SULPHATOXYMELATONIN LEVELS AND RISK OF BREAST CANCER IN PREMENOPAUSAL WOMEN: THE ORDET COHORT - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Urinary this compound Levels and Risk of Breast Cancer in Postmenopausal Women - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Urinary this compound level in diabetic retinopathy patients with type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Measurement of 6-Sulfatoxymelatonin (aMT6s) in Saliva Samples
Introduction
Melatonin (N-acetyl-5-methoxytryptamine) is a hormone primarily synthesized by the pineal gland, with its secretion following a distinct circadian rhythm, characterized by low levels during the day and a peak at night.[1][2] This rhythm makes melatonin a crucial biomarker for assessing an individual's internal body clock and its alignment with the 24-hour day, which is vital in sleep research and the study of circadian rhythm disorders.[2][3][4]
Upon release, melatonin is extensively metabolized in the liver, primarily to 6-hydroxymelatonin, which is then conjugated to form 6-sulfatoxymelatonin (aMT6s).[5][6] This metabolite is then excreted in the urine.[5][6] Consequently, the concentration of aMT6s in urine accurately reflects the total plasma melatonin levels over the collection period and is the standard and most reliable method for assessing melatonin production.[3][4][5][7]
While saliva is a common and non-invasive matrix for measuring endogenous, unmetabolized melatonin[7][8][9], the measurement of its metabolite, aMT6s, in saliva is not a standard practice. Salivary melatonin concentration is typically about 30% of that in plasma.[6][10] The following application notes provide detailed protocols for the quantification of aMT6s in saliva, adapted from established methodologies for urine and plasma, including Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These protocols are intended for research purposes to explore the potential utility of salivary aMT6s as a biomarker.
Biological Pathway: Melatonin Synthesis and Metabolism
Melatonin synthesis begins with the amino acid tryptophan.[11][12][13] Through a series of enzymatic reactions occurring primarily in the pineal gland, tryptophan is converted to serotonin, which is then acetylated and methylated to form melatonin.[12][14] The liver metabolizes the majority of circulating melatonin into this compound (aMT6s) for urinary excretion.[6]
Caption: Melatonin biosynthesis from tryptophan and its subsequent metabolism to this compound.
Analytical Methodologies: A Comparison
The two primary techniques for quantifying aMT6s are ELISA and LC-MS/MS. Each method offers distinct advantages and is suited for different research needs.
| Feature | Enzyme-Linked Immunosorbent Assay (ELISA) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Competitive binding between labeled and unlabeled antigen for a limited number of antibody sites.[5] | Physical separation by chromatography followed by mass-based detection and quantification.[15][16] |
| Throughput | High (96-well plate format) | Lower to Medium (serial sample injection) |
| Sensitivity | Good (pg/mL to ng/mL range) | Excellent (can achieve sub-pg/mL sensitivity)[17] |
| Specificity | High, but potential for cross-reactivity with structurally similar molecules.[18] | Very High (based on retention time and specific mass-to-charge transitions).[15] |
| Equipment Cost | Low (plate reader, washer) | High (requires dedicated LC and mass spectrometer systems) |
| Cost per Sample | Lower | Higher |
| Expertise Required | Basic laboratory skills | Specialized training and expertise |
| Validation | Well-established for urine and plasma.[1] | Considered the gold standard for accuracy and specificity.[16][19] |
Protocol 1: Competitive ELISA for Salivary aMT6s
This protocol outlines a competitive immunoassay adapted for the quantification of aMT6s in saliva.
Experimental Workflow: ELISA
Caption: Standard workflow for a competitive ELISA of this compound in saliva.
A. Principle of the Assay
This is a competitive enzyme immunoassay. aMT6s in the saliva sample competes with a fixed amount of biotin-labeled aMT6s for binding sites on a rabbit anti-aMT6s antibody. After incubation and washing, a streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the captured biotinylated aMT6s. A substrate solution (TMB) is then added, and the resulting color intensity, measured at 450 nm, is inversely proportional to the concentration of aMT6s in the sample.[20]
B. Materials and Reagents
-
aMT6s ELISA Kit (containing antibody-coated microplate, aMT6s standards, biotin-conjugate, antiserum, enzyme label, wash buffer, TMB substrate, and stop solution)
-
Saliva collection devices (e.g., Salivette® or plain polypropylene tubes)
-
Precision pipettes and tips
-
Microplate reader with a 450 nm filter
-
Microplate shaker
-
Vortex mixer
-
Refrigerator (2-8°C)
-
Freezer (-20°C or -80°C)
-
Distilled or deionized water
C. Detailed Protocol
-
Sample Collection:
-
Collect at least 1 mL of whole saliva via passive drool into a polypropylene tube. Avoid stimulating saliva flow with acidic substances, as this can alter concentrations.[10]
-
Record the exact time of collection, as melatonin and its metabolites follow a strict circadian rhythm.[2]
-
Samples should be kept on ice immediately after collection.
-
-
Sample Preparation:
-
Centrifuge the saliva samples at 1,500 x g for 15 minutes to pellet mucins and other cellular debris.
-
Carefully transfer the clear supernatant to a new, clean tube.
-
Samples can be assayed immediately or stored frozen at -20°C or lower for long-term stability. Avoid repeated freeze-thaw cycles.
-
-
Assay Procedure (Example):
-
Allow all reagents and samples to reach room temperature before use.
-
Prepare the microplate with the required number of strips for standards, controls, and unknown samples.
-
Pipette 50 µL of each standard, control, and saliva sample into the appropriate wells.
-
Add 50 µL of aMT6s-Biotin Conjugate to all wells.
-
Add 50 µL of Antiserum to all wells (except blank wells).
-
Cover the plate and incubate for 3 hours at 2-8°C.[20]
-
Wash the plate four times with diluted Wash Buffer.
-
Add 100 µL of Enzyme Label (Streptavidin-HRP) to all wells.
-
Incubate for 30 minutes at room temperature (18-28°C) on a plate shaker.[20]
-
Wash the plate again four times.
-
Add 100 µL of TMB Substrate to each well and incubate for 15-30 minutes at room temperature in the dark.
-
Add 100 µL of Stop Solution to each well to terminate the reaction. The color will change from blue to yellow.
-
Read the absorbance of each well at 450 nm within 30 minutes of adding the Stop Solution.
-
D. Data Analysis
-
Construct a standard curve by plotting the mean absorbance for each standard on the Y-axis against its concentration on the X-axis. A four-parameter logistic (4-PL) curve fit is recommended.
-
Determine the concentration of aMT6s in each saliva sample by interpolating its mean absorbance value from the standard curve.
-
Multiply by any dilution factor used during sample preparation.
E. Typical Performance Characteristics
The following data are representative of commercial aMT6s ELISA kits (typically validated for urine) and should be established independently for saliva.
| Parameter | Typical Value |
| Assay Range | 1 - 50 ng/mL |
| Analytical Sensitivity (LOD) | ~1.0 ng/mL[21] |
| Intra-Assay CV (%) | < 15%[22] |
| Inter-Assay CV (%) | < 15%[22] |
| Cross-Reactivity | Melatonin (<0.001%), N-acetylserotonin (<0.001%)[18] |
Protocol 2: LC-MS/MS for Salivary aMT6s
LC-MS/MS provides the highest level of sensitivity and specificity and is considered the reference method for quantifying small molecules in complex biological matrices.[16]
Experimental Workflow: LC-MS/MS
Caption: General workflow for this compound analysis in saliva using LC-MS/MS.
A. Principle of the Assay
A stable isotope-labeled internal standard (e.g., d4-aMT6s) is added to the saliva sample. The analyte and internal standard are then extracted from the matrix using liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[16] The extract is injected into a liquid chromatograph for separation. The separated compounds are then ionized (typically via electrospray ionization, ESI) and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides high specificity and sensitivity.[15]
B. Materials and Reagents
-
LC-MS/MS system (Triple Quadrupole)
-
Analytical standards (aMT6s and deuterated aMT6s)
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water)
-
HPLC-grade additives (e.g., formic acid, ammonium acetate)
-
Extraction solvents (e.g., ethyl acetate) or SPE cartridges
-
Nitrogen evaporator
-
Centrifuge
-
Autosampler vials
C. Detailed Protocol
-
Sample Collection and Preparation:
-
Collect and centrifuge saliva as described in the ELISA protocol.
-
To 250 µL of saliva supernatant, add the internal standard (e.g., d4-aMT6s).
-
-
Extraction (Example using LLE):
-
Add 1 mL of an organic solvent (e.g., ethyl acetate) to the sample.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 4,000 x g for 10 minutes to separate the aqueous and organic layers.
-
Transfer the upper organic layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% water, 5% acetonitrile with 0.1% formic acid).
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
The system will perform chromatographic separation followed by mass spectrometric detection.
-
D. Data Analysis
-
Integrate the chromatographic peak areas for the specific MRM transitions of both the native aMT6s and the internal standard.
-
Calculate the peak area ratio (analyte/internal standard).
-
Quantify the aMT6s concentration in the sample using a calibration curve constructed from standards prepared in a surrogate matrix (e.g., artificial saliva) and analyzed with the same procedure.
E. Typical LC-MS/MS Parameters
The following parameters are illustrative and require optimization for a specific instrument and application.
| Parameter | Typical Setting |
| LC Column | C18 reverse-phase (e.g., 50 x 2.1 mm, 1.7 µm)[15] |
| Mobile Phase A | Water with 0.1% Formic Acid or 5 mM Ammonium Acetate[15] |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid |
| Flow Rate | 0.2 - 0.4 mL/min[15] |
| Ionization Mode | Electrospray Ionization (ESI), Negative[15] |
| MRM Transition (aMT6s) | Q1: 309.1 → Q3: 229.1 (example, requires optimization) |
| MRM Transition (d4-aMT6s) | Q1: 313.1 → Q3: 233.1 (example, requires optimization) |
| Lower Limit of Quantification | Can be as low as 0.8 - 5 pg/mL for melatonin in saliva[17][19] |
References
- 1. Measurement of melatonin and 6-sulphatoxymelatonin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Measurement of melatonin and 6-sulphatoxymelatonin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ovid.com [ovid.com]
- 4. alpco.com [alpco.com]
- 5. ibl-international.com [ibl-international.com]
- 6. Melatonin-Measurement Methods and the Factors Modifying the Results. A Systematic Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Measurement of melatonin in body fluids: Standards, protocols and procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. salimetrics.com [salimetrics.com]
- 10. Salivary melatonin as a circadian phase marker: validation and comparison to plasma melatonin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Melatonin biosynthesis pathways in nature and its production in engineered microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Melatonin Metabolism and Sleep - Creative Proteomics [creative-proteomics.com]
- 13. Melatonin and Phytomelatonin: Chemistry, Biosynthesis, Metabolism, Distribution and Bioactivity in Plants and Animals—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Melatonin - Wikipedia [en.wikipedia.org]
- 15. A novel LC-MS/MS assay for the simultaneous determination of melatonin and its two major metabolites, 6-hydroxymelatonin and this compound in dog plasma: Application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. brjac.com.br [brjac.com.br]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. novolytix.ch [novolytix.ch]
- 19. researchgate.net [researchgate.net]
- 20. buhlmannlabs.com [buhlmannlabs.com]
- 21. pdf.medicalexpo.com [pdf.medicalexpo.com]
- 22. mybiosource.com [mybiosource.com]
Application Note: Accurate Quantification of 6-Sulfatoxymelatonin in Biological Matrices using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Sulfatoxymelatonin (aMT6s) is the primary urinary metabolite of melatonin, the central hormone regulating circadian rhythms.[1] Its quantification in biological fluids, predominantly urine, serves as a reliable and non-invasive biomarker for assessing the pineal gland's function and the overall production of melatonin.[2][3] Accurate measurement of aMT6s is crucial for research in sleep disorders, circadian rhythm disruptions, and various pathological conditions. While immunoassays have been traditionally used, they can suffer from cross-reactivity and poor reproducibility.[4][5] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers superior sensitivity, specificity, and reproducibility for the quantification of small molecules like this compound.[4][6]
This application note provides detailed protocols for the accurate quantification of this compound in human urine and plasma using LC-MS/MS, based on validated methods from scientific literature.
Melatonin Metabolism and Quantification Rationale
Melatonin is metabolized in the liver, primarily by the cytochrome P450 enzyme CYP1A2, to 6-hydroxymelatonin.[7] This intermediate is then conjugated with sulfate to form this compound, which is water-soluble and excreted in the urine.[7][8] Measuring urinary aMT6s provides an integrated measure of melatonin production over a specific period.[8]
Quantitative Data Summary
The following tables summarize the performance characteristics of validated LC-MS/MS methods for this compound quantification.
Table 1: Method Validation Parameters for this compound in Human Urine
| Parameter | Result | Reference |
| Lower Limit of Quantification (LLOQ) | 0.2 nmol/L | [4][9] |
| Linearity Range | 0.1 - 200 ng/mL (R ≥0.999) | [10] |
| Intra-assay Precision (%CV) | <2.5% | [9] |
| Inter-assay Precision (%CV) | <5.4% | [4][9] |
| Recovery | 90 - 115% | [9] |
Table 2: Method Validation Parameters for this compound in Dog Plasma
| Parameter | Result | Reference |
| Lower Limit of Quantification (LLOQ) | 0.50 ng/mL | [11] |
| Linearity (r) | >0.991 | [11] |
| Intra- and Inter-day Precision (%RSD) | <13.5% | [11] |
| Accuracy (%RE) | Within 13.0% | [11] |
Experimental Protocols
Two distinct protocols are presented: one for urine analysis utilizing online Solid Phase Extraction (SPE) for high-throughput screening, and another for plasma analysis using protein precipitation.
Protocol 1: Quantification of this compound in Human Urine using Online SPE-LC-MS/MS
This protocol is adapted from a validated high-throughput method.[4][9]
1. Materials and Reagents:
-
This compound analytical standard
-
Deuterated this compound (aMT6s-d4) as internal standard (IS)
-
Phosphate-buffered saline (PBS)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Urine collection containers
2. Sample Preparation:
-
Thaw frozen urine samples at room temperature.
-
Centrifuge samples to remove any particulate matter.
-
In a 96-deepwell plate, pipette 100 µL of urine.[9]
-
Add 50 µL of the internal standard working solution (aMT6s-d4 in PBS).[9]
-
Add 850 µL of PBS to each well.[9]
-
Vortex the plate gently to mix.
3. LC-MS/MS System and Conditions:
-
LC System: A system capable of online SPE.
-
SPE Column: To be selected based on system compatibility.
-
Analytical Column: A suitable C18 column.
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Methanol with 0.1% Formic Acid
-
Gradient Elution:
-
Flow Rate: As recommended for the column dimensions.
-
Injection Volume: 50 µL.[9]
-
Total Run Time: Approximately 5.5 minutes.[9]
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.[9]
-
Scan Type: Selected Reaction Monitoring (SRM).[9]
-
SRM Transitions: To be determined by infusing pure standards of this compound and its deuterated internal standard.
4. Data Analysis and Quantification:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibrators.
-
Use a linear regression model to fit the calibration curve.
-
Quantify the this compound concentration in the urine samples from the calibration curve.
Protocol 2: Quantification of this compound in Plasma
This protocol is based on a method developed for dog plasma and involves protein precipitation.[11]
1. Materials and Reagents:
-
This compound analytical standard
-
Appropriate internal standard (e.g., deuterated aMT6s)
-
Acetonitrile (LC-MS grade)
-
Ammonium acetate
-
Ultrapure water
-
Plasma collection tubes (e.g., containing EDTA)
2. Sample Preparation:
-
To a microcentrifuge tube, add a known volume of plasma (e.g., 100 µL).
-
Add the internal standard solution.
-
Add three volumes of ice-cold acetonitrile to precipitate proteins (e.g., 300 µL).
-
Vortex vigorously for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube for analysis.
-
Evaporate the supernatant to dryness under a stream of nitrogen if concentration is needed.
-
Reconstitute the residue in the initial mobile phase.
3. LC-MS/MS System and Conditions:
-
LC System: Standard HPLC or UHPLC system.
-
Analytical Column: Phenomenex Kinetex C18 (50×2.1 mm, 1.7 µm) or equivalent.[11]
-
Mobile Phase A: 5 mM Ammonium Acetate in Water.[11]
-
Mobile Phase B: Acetonitrile.[11]
-
Gradient Elution: A suitable gradient to separate the analyte from matrix components.
-
Flow Rate: 0.2 mL/min.[11]
-
Total Run Time: Approximately 6.5 minutes.[11]
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Negative.[11] Note: This differs from the positive mode used for melatonin and 6-hydroxymelatonin in the same study.[11]
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
SRM Transitions: To be optimized for the specific instrument.
4. Data Analysis and Quantification:
-
Follow the same procedure as described in Protocol 1 for data analysis and quantification.
Conclusion
The LC-MS/MS methods described provide a robust, sensitive, and specific approach for the accurate quantification of this compound in biological matrices.[6] The choice between online SPE for urine and protein precipitation for plasma depends on the sample throughput requirements, matrix complexity, and available instrumentation. These protocols offer a solid foundation for researchers, scientists, and drug development professionals to implement reliable aMT6s analysis in their studies.
References
- 1. Urinary this compound level in diabetic retinopathy patients with type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. buhlmannlabs.ch [buhlmannlabs.ch]
- 3. This compound (1st Morning) - Balance Hormone Profile (Dried Urine) - Lab Results explained | HealthMatters.io [healthmatters.io]
- 4. Mass spectrometric quantification of urinary this compound: age-dependent excretion and biological variation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mass spectrometric quantification of urinary 6-sulfatoxym... [degruyterbrill.com]
- 7. Development and Validation of an LC–MS/MS-Based Method for Quantifying Urinary Endogenous 6-Hydroxymelatonin [jstage.jst.go.jp]
- 8. mdpi.com [mdpi.com]
- 9. Mass spectrometric quantification of urinary 6-sulfatoxym... [degruyterbrill.com]
- 10. brighamandwomens.org [brighamandwomens.org]
- 11. A novel LC-MS/MS assay for the simultaneous determination of melatonin and its two major metabolites, 6-hydroxymelatonin and this compound in dog plasma: Application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 6-Sulfatoxymelatonin (aMT6s) as a Biomarker in Jet Lag Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Jet lag, a physiological condition resulting from rapid travel across multiple time zones, disrupts the body's endogenous circadian rhythms. This desynchronization can lead to a range of symptoms, including sleep disturbances, daytime fatigue, impaired cognitive function, and gastrointestinal issues. At the core of this disruption is the misalignment of the internal biological clock, primarily regulated by the suprachiasmatic nucleus (SCN) of the hypothalamus, with the new light-dark cycle. A key hormonal output of the circadian system is melatonin, which is intimately involved in regulating the sleep-wake cycle.
6-Sulfatoxymelatonin (aMT6s) is the primary urinary metabolite of melatonin. Due to its stability and the high correlation of its excretion profile with circulating melatonin levels, aMT6s serves as a robust and non-invasive biomarker for assessing circadian phase and the impact of jet lag.[1][2] Measuring urinary aMT6s allows researchers to objectively quantify the degree of circadian disruption and the efficacy of countermeasures designed to accelerate re-entrainment to a new time zone.
These application notes provide a comprehensive overview of the use of aMT6s in jet lag research, including detailed protocols for sample collection and analysis, and a summary of expected quantitative changes.
Data Presentation: Quantitative Analysis of aMT6s in Response to Circadian Disruption
The following tables summarize quantitative data on urinary aMT6s levels from studies investigating circadian rhythm shifts. While specific data from jet lag studies is often presented graphically as phase shifts, the following examples illustrate the typical presentation of aMT6s concentrations.
Table 1: Urinary aMT6s Excretion in Airline Pilots After Transmeridian Flights
This table provides a qualitative summary of the findings in a study on airline pilots, as specific numerical values were not detailed in the publication.
| Flight Direction | Age Group | Pre-Flight aMT6s Pattern (Baseline) | Post-Flight aMT6s Pattern | Key Observation |
| Westbound (Madrid-Mexico City) | Younger (<50 years) | Maximal excretion between 00:00 and 12:00 | Maintained baseline pattern | Return flight coincided with a maximum in aMT6s excretion, indicating desynchronization.[3] |
| Older (≥50 years) | Lower overall excretion than younger pilots | Maintained baseline pattern | Older pilots exhibited significantly lower aMT6s values globally.[3] | |
| Eastbound (Madrid-Tokyo) | Younger (<50 years) | Maximal excretion between 00:00 and 12:00 | Maintained baseline pattern | Internal desynchronization was confirmed by locomotor activity rhythm shifts.[3] |
| Older (≥50 years) | Lower overall excretion than younger pilots | Maintained baseline pattern | Decreased amplitude of locomotor activity rhythm observed in older pilots post-flight.[3] |
Table 2: Example of Evening and Morning Urinary aMT6s Concentrations in Elite Athletes During Different Training Phases (Illustrative of Quantitative Data Presentation)
This data, from a study on elite kayakers, demonstrates how aMT6s levels can be presented quantitatively. While not a jet lag study, it reflects the type of data that can be generated.
| Training Stage | Time of Collection | Mean aMT6s Concentration (ng/mL) ± SD |
| Beginning of Season | Evening (before bedtime) | 10.2 ± 1.5 |
| Morning (first void) | 45.3 ± 5.8 | |
| Macrocycle (Specific Training) | Evening (before bedtime) | 12.1 ± 1.8 |
| Morning (first void) | 50.1 ± 6.2 | |
| Tapering (Pre-competitive) | Evening (before bedtime) | 11.8 ± 1.7 |
| Morning (first void) | 48.9 ± 6.0 |
Note: The data in this table is adapted from a study on athletes to illustrate quantitative reporting and does not represent jet lag conditions.
Experimental Protocols
Protocol 1: Urine Sample Collection for aMT6s Analysis in Jet Lag Studies
Objective: To collect timed urine samples to assess the circadian rhythm of aMT6s excretion before, during, and after transmeridian travel.
Materials:
-
Urine collection containers (labeled for each collection period)
-
Cooler with ice packs for temporary storage
-
-20°C or -80°C freezer for long-term storage
-
Urine collection log sheet
-
Personal protective equipment (gloves)
Procedure:
Baseline Data Collection (2-3 days prior to departure):
-
Begin the 24-hour urine collection after the first morning void. Discard the first morning urine and record the time.
-
Collect all subsequent urine for the next 24 hours in the provided containers. It is recommended to divide the collection into timed blocks (e.g., 4-hour or 6-hour intervals) to better resolve the rhythm. A common schedule is 08:00-12:00, 12:00-18:00, 18:00-24:00, and 24:00-08:00.
-
For each collection, record the total volume of urine.
-
After measuring the volume, take a well-mixed aliquot (e.g., 10-15 mL) and transfer it to a labeled storage tube.
-
Store the aliquots immediately at -20°C or colder. If a freezer is not immediately available, store the samples in a cooler with ice packs for no more than a few hours.
In-Flight and Post-Flight Data Collection (Day of arrival and subsequent 2-5 days):
-
Continue the timed urine collection schedule according to the new local time.
-
It is crucial to maintain a detailed log of collection times, sleep times, and any potential countermeasures being used (e.g., light therapy, melatonin supplements).
-
Follow the same procedure for measuring volume, aliquoting, and storing the samples as in the baseline collection.
Sample Handling and Storage:
-
Urine samples for aMT6s analysis are stable for up to 5 days at room temperature, but refrigeration is recommended if immediate freezing is not possible. For long-term storage (months to years), samples should be kept at -20°C or -80°C.
-
Avoid repeated freeze-thaw cycles.
-
Clearly label all sample tubes with a unique identifier, participant ID, date, and collection time.
Protocol 2: Quantification of Urinary aMT6s using Enzyme-Linked Immunosorbent Assay (ELISA)
Objective: To quantitatively measure the concentration of aMT6s in collected urine samples. This protocol is a general guideline based on commercially available competitive ELISA kits. Always refer to the specific manufacturer's instructions for the kit being used.
Materials:
-
aMT6s ELISA Kit (containing microtiter plate, calibrators, controls, biotin conjugate, antiserum, enzyme label, wash buffer concentrate, TMB substrate, and stop solution)
-
Precision pipettes and tips
-
Microplate reader capable of measuring absorbance at 450 nm
-
Microplate shaker
-
Distilled or deionized water
-
Vortex mixer
Procedure:
Reagent Preparation:
-
Bring all reagents and samples to room temperature before use.
-
Prepare the wash buffer by diluting the concentrate with distilled or deionized water as per the kit instructions.
Assay Procedure (Competitive ELISA):
-
Pipette a specific volume of calibrators, controls, and diluted urine samples into the appropriate wells of the microtiter plate.
-
Add the aMT6s-biotin conjugate to all wells.
-
Add the antiserum (primary antibody) to all wells except for the blank wells.
-
Cover the plate and incubate for the time and temperature specified in the kit manual (e.g., 3 hours at 2-8°C). During this incubation, aMT6s in the sample competes with the biotinylated aMT6s for binding to the antiserum.
-
Wash the plate multiple times with the prepared wash buffer to remove unbound reagents.
-
Add the enzyme label (e.g., streptavidin-HRP) to all wells and incubate as directed (e.g., 30 minutes at room temperature). The enzyme label will bind to the captured biotinylated aMT6s.
-
Wash the plate again to remove unbound enzyme label.
-
Add the TMB substrate to all wells and incubate in the dark (e.g., 30 minutes at room temperature). A color will develop in inverse proportion to the amount of aMT6s in the sample.
-
Stop the reaction by adding the stop solution to each well. The color will change from blue to yellow.
-
Read the absorbance of each well at 450 nm within a specified time frame (e.g., 30 minutes).
Data Analysis:
-
Generate a standard curve by plotting the absorbance of the calibrators against their known concentrations.
-
Determine the concentration of aMT6s in the urine samples by interpolating their absorbance values from the standard curve.
-
Multiply the obtained concentration by the dilution factor to get the actual concentration in the urine sample.
-
To account for variations in urine dilution, it is common practice to normalize the aMT6s concentration to the creatinine concentration of the same sample, expressing the result as ng of aMT6s per mg of creatinine.
Mandatory Visualizations
Caption: Melatonin Biosynthesis and Metabolism Pathway.
Caption: Experimental Workflow for aMT6s in Jet Lag Research.
References
- 1. Circadian acclimatization of performance, sleep, and this compound using multiple phase shifting stimuli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Circadian urinary 6-sulphatoxymelatonin, cortisol excretion and locomotor activity in airline pilots during transmeridian flights - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Melatonergic Compounds in Psychiatric Disorder Research
Note on Terminology: The term "aMT6s" is not standard in psychiatric research literature. This document proceeds under the interpretation that the query refers to melatonergic (MT) receptor ligands, exemplified by the well-characterized antidepressant, Agomelatine. Agomelatine's dual action as an agonist at melatonin MT1/MT2 receptors and an antagonist at the serotonin 5-HT2C receptor makes it a pertinent subject for research in psychiatric disorders.[1][2][3][4][5][6]
Introduction
Agomelatine is an atypical antidepressant whose mechanism of action differs from traditional monoaminergic antidepressants.[2][5] Its therapeutic effects are attributed to the synergistic actions on both the melatonergic and serotonergic systems.[2][3][4] By acting as an agonist at MT1 and MT2 receptors, it helps to resynchronize circadian rhythms, which are often disrupted in depressive disorders.[5][7] Simultaneously, its antagonist activity at 5-HT2C receptors leads to an increase in dopamine and norepinephrine release in the frontal cortex, contributing to its antidepressant and anxiolytic effects.[1][8] This unique profile offers a valuable tool for researchers investigating the pathophysiology of psychiatric disorders and for the development of novel therapeutics.[4][9]
Data Presentation: Pharmacological Profile of Agomelatine
The following tables summarize the quantitative data on Agomelatine's receptor binding affinity and its effects in a preclinical model of depression.
Table 1: Receptor Binding Affinities of Agomelatine
| Receptor | Agonist/Antagonist Activity | K_i_ (nM) | Reference |
| MT1 (human) | Agonist | 0.1 | [1] |
| MT2 (human) | Agonist | 0.12 | [1] |
| 5-HT2C (human) | Antagonist | 631 | [1] |
| 5-HT2B (human) | Antagonist | 660 | [1] |
K_i_ (Inhibition Constant) is a measure of the binding affinity of a ligand for a receptor. A lower K_i_ value indicates a higher binding affinity.
Table 2: Effect of Agomelatine in the Forced Swim Test (FST) in Rats
| Treatment Group | Dose (mg/kg, p.o.) | Immobility Time (seconds) - Mean ± SEM | Reference |
| Acute Administration | |||
| Vehicle | - | 225 ± 10 | [10] |
| Agomelatine | 10 | 150 ± 15 | [10] |
| Agomelatine | 25 | 145 ± 12 | [10] |
| Agomelatine | 50 | 140 ± 18 | [10] |
| Imipramine (Control) | 64 | 100 ± 8 | [10] |
| Repeated Administration (13 days) | |||
| Vehicle | - | 230 ± 12 | [10] |
| Agomelatine | 10 | 180 ± 10* | [10] |
| Agomelatine | 25 | 160 ± 11 | [10] |
| Agomelatine | 50 | 135 ± 9 | [10] |
| Imipramine (Control) | 64 | 95 ± 7** | [10] |
*p<0.05, **p<0.01 vs. Vehicle group.[10]
Experimental Protocols
Radioligand Binding Assay for Melatonin Receptors
This protocol is used to determine the binding affinity of a compound for MT1 and MT2 receptors.[11][12]
Objective: To determine the K_i_ of a test compound (e.g., Agomelatine) for melatonin receptors.
Materials:
-
Cell membranes from cells stably expressing human MT1 or MT2 receptors.
-
Radioligand: 2-[¹²⁵I]-iodomelatonin.
-
Binding Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[13]
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4, cold.[13]
-
Test compound (Agomelatine) at various concentrations.
-
Non-specific binding control: Melatonin (10 µM).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: In a 96-well plate, combine cell membranes, 2-[¹²⁵I]-iodomelatonin, and either the test compound at varying concentrations or the non-specific binding control.
-
Incubate at 37°C for 1 hour.[14]
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters three times with ice-cold wash buffer.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ (the concentration of the compound that inhibits 50% of specific radioligand binding).
-
Calculate the K_i_ using the Cheng-Prusoff equation: K_i_ = IC₅₀ / (1 + [L]/K_d_), where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.
-
cAMP Functional Assay for 5-HT2C Receptor
This assay determines the functional activity (antagonism) of a compound at the 5-HT2C receptor.
Objective: To determine the IC₅₀ of a test compound (e.g., Agomelatine) for its antagonist activity at the 5-HT2C receptor.
Materials:
-
HEK293 cells stably expressing the human 5-HT2C receptor.
-
5-HT (Serotonin) as the agonist.
-
Test compound (Agomelatine) at various concentrations.
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or bioluminescence-based).
-
Stimulation buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, 0.5 mM IBMX).[15]
Procedure:
-
Cell Plating: Plate the 5-HT2C expressing cells in a 384-well plate and incubate overnight.
-
Antagonist Pre-incubation: Add varying concentrations of the test compound (Agomelatine) to the cells and incubate for 30 minutes.[15]
-
Agonist Stimulation: Add a fixed concentration of 5-HT (typically the EC₈₀) to the wells and incubate for 30 minutes.[16]
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.
-
Data Analysis:
-
Plot the cAMP response against the logarithm of the test compound concentration.
-
Determine the IC₅₀, which is the concentration of the antagonist that reduces the agonist response by 50%.
-
Forced Swim Test (FST) in Rodents
A widely used behavioral assay to screen for antidepressant-like activity.[10][17][18][19]
Objective: To assess the antidepressant-like effects of a test compound (e.g., Agomelatine).
Apparatus:
Procedure (for rats):
-
Acclimatization: Allow animals to acclimatize to the housing conditions for at least 5 days.[10][17]
-
Drug Administration: Administer the test compound (Agomelatine), vehicle, or a positive control (e.g., Imipramine) orally 1 hour before the test.[10] For chronic studies, administer daily for a specified period (e.g., 13 days).[10]
-
Pre-test Session (Day 1): Place each rat individually into a swim cylinder filled with water to a depth of 13.5 cm for 15 minutes.[10] This session is for habituation.
-
After 15 minutes, remove the rats, dry them, and return them to their home cages.
-
Test Session (Day 2): 24 hours after the pre-test, place the rats back into the cylinders for a 5-minute session.[10]
-
Behavioral Scoring: A trained observer, blind to the treatment groups, records the duration of immobility during the 5-minute test. Immobility is defined as the rat making only small movements necessary to keep its head above water.[10]
-
Data Analysis: Compare the duration of immobility between the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A significant decrease in immobility time is indicative of an antidepressant-like effect.
Visualizations
Signaling Pathways
Caption: Signaling pathways of Agomelatine at MT1/MT2 and 5-HT2C receptors.
Experimental Workflow
Caption: A typical preclinical workflow for antidepressant drug discovery.
Logical Relationship: Mechanism of Action
Caption: The synergistic mechanism of action of Agomelatine.
References
- 1. Agomelatine - Wikipedia [en.wikipedia.org]
- 2. Agomelatine: mechanism of action and pharmacological profile in relation to antidepressant properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Agomelatine: A novel mechanism of antidepressant action involving the melatonergic and the serotonergic system | European Psychiatry | Cambridge Core [cambridge.org]
- 6. The mechanism, efficacy, and tolerability profile of agomelatine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. What is the mechanism of Agomelatine? [synapse.patsnap.com]
- 9. The preclinical discovery and development of agomelatine for the treatment of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. 2-[125I]iodomelatonin and [3H]melatonin Binding Assays for Melatonin Receptors | Springer Nature Experiments [experiments.springernature.com]
- 12. 2-[125I]iodomelatonin and [3H]melatonin Binding Assays for Melatonin Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdspdb.unc.edu [pdspdb.unc.edu]
- 14. Radioligand binding assays [bio-protocol.org]
- 15. resources.revvity.com [resources.revvity.com]
- 16. m.youtube.com [m.youtube.com]
- 17. Antidepressant-like activity of S 20098 (agomelatine) in the forced swimming test in rodents: involvement of melatonin and serotonin receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. neuroscigroup.us [neuroscigroup.us]
Troubleshooting & Optimization
Technical Support Center: 6-Sulfatoxymelatonin (aMT6s) ELISA Kits
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and answers to frequently asked questions for 6-Sulfatoxymelatonin (aMT6s) ELISA kits. The following information is designed to help you identify and resolve common issues encountered during your experiments.
Melatonin Metabolism and aMT6s Measurement
This compound (aMT6s) is the major urinary metabolite of melatonin. Melatonin is primarily produced by the pineal gland during the night and is metabolized in the liver to 6-hydroxymelatonin, which is then conjugated to form aMT6s and excreted in the urine.[1][2][3] Measuring urinary aMT6s is a non-invasive method to assess nocturnal melatonin production and circadian rhythms.[4][5] The concentration of aMT6s in urine correlates well with the total amount of melatonin in the blood during the collection period.[2][3]
The following diagram illustrates the metabolic pathway from tryptophan to melatonin and its eventual conversion to this compound.
Caption: Metabolic pathway of melatonin to this compound (aMT6s).
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common problems encountered during aMT6s ELISA experiments. The troubleshooting workflow below provides a general guide for diagnosing issues.
Caption: General troubleshooting workflow for aMT6s ELISA.
High Background
| Question | Possible Cause | Answer/Solution |
| Why is the background signal in my assay too high? | Insufficient washing of plates. | Increase the number of wash steps or the soaking time between washes to ensure all unbound reagents are removed. Improperly washed wells can lead to erroneous results.[2][6] |
| Contaminated reagents or buffers. | Use fresh, sterile buffers and reagents. Ensure that pipette tips are not reused to avoid cross-contamination.[2] | |
| High concentration of detection antibody. | Optimize the concentration of the detection antibody by performing a titration experiment. | |
| Inadequate blocking. | Ensure the blocking buffer is appropriate for the assay and that the incubation time is sufficient to block all non-specific binding sites. | |
| Matrix effects from the urine sample. | See the "Matrix Effects" section below for detailed troubleshooting. |
Weak or No Signal
| Question | Possible Cause | Answer/Solution |
| Why am I getting a weak signal or no signal at all? | Incorrect storage or handling of reagents. | Ensure all reagents are stored at the recommended temperatures and have not expired. Avoid repeated freeze-thaw cycles. |
| Omission or incorrect order of reagent addition. | Carefully review the kit protocol and ensure all steps are followed in the correct sequence. | |
| Inadequate incubation times or temperatures. | Adhere strictly to the incubation times and temperatures specified in the protocol. | |
| Low concentration of aMT6s in the sample. | If samples are expected to have low concentrations, consider concentrating the urine sample or using a more sensitive assay if available. | |
| Matrix effects interfering with antibody binding. | See the "Matrix Effects" section below for detailed troubleshooting. |
High Coefficient of Variation (CV)
| Question | Possible Cause | Answer/Solution |
| Why is there high variability between my replicate wells? | Pipetting errors. | Ensure pipettes are calibrated and use proper pipetting techniques. Change pipette tips for each sample and reagent.[6] |
| Inconsistent washing. | Use an automated plate washer if possible to ensure uniform washing across all wells. If washing manually, ensure equal force and volume are applied to each well.[2][6] | |
| Temperature gradients across the plate. | Allow the plate and all reagents to equilibrate to room temperature before starting the assay. Avoid stacking plates during incubation. | |
| Bubbles in wells. | Be careful to avoid introducing bubbles when adding reagents. Remove any bubbles before reading the plate.[6] |
Common Interferences
Matrix Effects
The complex composition of urine can interfere with the antibody-antigen binding in an ELISA, a phenomenon known as the "matrix effect".[4][7] This can lead to either an underestimation or overestimation of the true analyte concentration.
Identifying Matrix Effects:
-
Spike and Recovery: A known amount of aMT6s standard is added ("spiked") into a urine sample and a blank diluent. The percentage of the spiked amount that is detected in the urine sample is calculated. A recovery of 80-120% is generally considered acceptable.[3] Recoveries outside this range suggest the presence of matrix effects.
-
Linearity of Dilution: A urine sample is serially diluted and the concentration of aMT6s is measured in each dilution. The concentrations, when corrected for the dilution factor, should be consistent across the dilution series. A lack of linearity indicates a matrix effect.[3]
Troubleshooting Matrix Effects:
-
Sample Dilution: Diluting the urine sample can often mitigate matrix effects by reducing the concentration of interfering substances.[6][7] A common starting dilution for urine in aMT6s ELISAs is 1:200.[8]
-
Use of a Different Sample Diluent: If the standard kit diluent is not effective, trying a different diluent that more closely matches the urine matrix may help.
-
Sample Pre-treatment: In some cases, pre-treatment of the urine sample, such as centrifugation to remove particulate matter, may be necessary.[3]
Known Interferences in Urine:
While specific interfering substances for aMT6s ELISA are not extensively documented in all kit manuals, general components of the urine matrix that can cause interference include:
-
Salts and Organic Molecules: High concentrations of salts and other organic compounds can affect the ionic strength and pH of the reaction environment, thereby altering antibody-antigen interactions.[1]
-
Endogenous Substances: The presence of other endogenous compounds in the urine can non-specifically bind to the assay antibodies.
-
Urine pH and Specific Gravity: While the direct impact on aMT6s ELISA is not well-documented, significant variations in urine pH and specific gravity can reflect changes in the overall composition of the urine matrix, which may indirectly influence assay performance.
Cross-Reactivity
Cross-reactivity occurs when the antibodies in the ELISA kit bind to molecules that are structurally similar to aMT6s, leading to falsely elevated results. It is crucial to be aware of the cross-reactivity profile of the specific ELISA kit being used.
Cross-Reactivity Data for Commercial aMT6s ELISA Kits:
The following tables summarize the reported cross-reactivity of various compounds for two commercially available aMT6s ELISA kits. It is important to note that this information is kit-specific and may vary between manufacturers and even between different lots of the same kit.
IBL International this compound ELISA (RE54031) [9]
| Substance | Cross-Reactivity (%) |
| Melatonin | 0.002 |
| 6-Hydroxymelatonin | 0.001 |
| N-Acetyl-5-hydroxytryptamine | 0.0005 |
| N-Acetyl-L-tryptophan | < 0.0001 |
| 5-Methoxytryptamine | < 0.0001 |
| Tryptamine | < 0.0001 |
| 5-Methoxytryptophol | < 0.0001 |
| 5-Methoxy-3-indoleacetic acid | < 0.0001 |
Buhlmann Direct Saliva Melatonin RIA (discontinued, for reference) [10]
Note: This is a radioimmunoassay for melatonin in saliva, but provides an example of cross-reactivity data for related compounds.
| Compound | Cross-Reactivity (%) |
| This compound | 0.002 |
| Serotonin | <0.001 |
| 5-Hydroxy-Indole Acetic Acid | <0.001 |
| N-Acetylserotonin | 0.027 |
| 5-Methoxytryptamine | 0.003 |
| 5-Methoxytryptophane | 0.001 |
| 5-Methoxytryptophol | 0.001 |
| Methoxypsoralen | <0.001 |
Potential Cross-Reactants:
-
Drugs and their Metabolites: Certain medications or their metabolites may have structural similarities to aMT6s and could potentially cross-react. While specific data for aMT6s ELISAs is limited, it is a known issue in immunoassays for other analytes.[11][12][13]
-
Dietary Supplements: The impact of various dietary supplements on aMT6s ELISA results is not well-studied. However, it is advisable to record the use of any supplements by study participants as they could potentially interfere with the assay.
Experimental Protocols
Protocol for Spike and Recovery
-
Sample Preparation: Select a representative urine sample.
-
Spiking:
-
Prepare a high-concentration stock solution of the aMT6s standard.
-
In one tube, add a small volume of the aMT6s stock solution to a known volume of the urine sample ("spiked sample").
-
In a second tube, add the same volume of the aMT6s stock solution to the same volume of the assay diluent ("spiked diluent").
-
In a third tube, add a corresponding volume of assay diluent to the same volume of the urine sample ("unspiked sample").
-
-
Assay: Run the spiked sample, spiked diluent, and unspiked sample in the aMT6s ELISA according to the kit protocol.
-
Calculation:
-
Determine the concentration of aMT6s in all three samples from the standard curve.
-
Calculate the percent recovery using the following formula:
-
Protocol for Linearity of Dilution
-
Sample Selection: Choose a urine sample with an expected high concentration of aMT6s.
-
Serial Dilution: Create a series of dilutions of the urine sample using the assay diluent (e.g., 1:100, 1:200, 1:400, 1:800).
-
Assay: Measure the aMT6s concentration in each dilution using the ELISA kit.
-
Calculation:
-
For each dilution, multiply the measured concentration by the dilution factor to obtain the corrected concentration.
-
Compare the corrected concentrations across the dilution series. They should be within a reasonable range of each other (e.g., ± 20%).
-
Disclaimer: This information is intended for guidance and troubleshooting purposes only. Always refer to the specific instructions provided with your ELISA kit for detailed protocols and recommendations. If problems persist, contact the technical support of the ELISA kit manufacturer.
References
- 1. ibl-international.com [ibl-international.com]
- 2. ibl-international.com [ibl-international.com]
- 3. ibl-international.com [ibl-international.com]
- 4. Overcoming the effects of matrix interference in the measurement of urine protein analytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. alpco.com [alpco.com]
- 6. researchgate.net [researchgate.net]
- 7. Overcoming the Effects of Matrix Interference in the Measurement of Urine Protein Analytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. buhlmannlabs.com [buhlmannlabs.com]
- 9. ibl-international.com [ibl-international.com]
- 10. buhlmannlabs.com [buhlmannlabs.com]
- 11. Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Difficult Challenge for the Clinical Laboratory: Accessing and Interpreting Manufacturer Cross-Reactivity Data for Immunoassays Used in Urine Drug Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Using molecular similarity to highlight the challenges of routine immunoassay-based drug of abuse/toxicology screening in emergency medicine - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting guide for low signal in aMT6s assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low signal in their aMT6s (6-sulfatoxymelatonin) assays.
Frequently Asked Questions (FAQs) - Troubleshooting Low Signal
Q1: What are the most common reasons for a low or no signal in my aMT6s assay?
Low signal in an aMT6s assay can stem from several factors throughout the experimental workflow. The most common culprits fall into four main categories:
-
Sample-Related Issues: Improper sample collection, storage, or the inherent biological characteristics of the samples.
-
Reagent and Assay Kit Problems: Issues with the integrity or preparation of kit components.
-
Procedural Errors: Deviations from the recommended assay protocol.
-
Instrument and Data Analysis Issues: Incorrect instrument settings or data processing.
A systematic approach to troubleshooting, starting from sample integrity and moving through the assay procedure, is the most effective way to identify and resolve the issue.
Q2: My sample readings are low. Could the issue be with the samples themselves?
Yes, sample integrity is critical for accurate aMT6s measurements. Here are several factors to consider:
-
Sample Collection Time: aMT6s levels follow a circadian rhythm, peaking during the night.[1][2] First morning void urine samples are typically used to reflect nocturnal melatonin production.[1][2][3] Collecting samples at other times of the day will likely result in lower aMT6s concentrations.
-
Subject-Specific Factors: Several physiological and lifestyle factors can influence melatonin production and, consequently, aMT6s levels. These include:
-
Age: Melatonin secretion generally decreases with age.[1][4][5][6]
-
Body Mass Index (BMI): Higher BMI has been associated with lower aMT6s levels.[6]
-
Smoking: Heavy smoking is linked to reduced aMT6s levels.[6]
-
Medications: Certain medications, such as beta-blockers, are known to suppress melatonin production.[7]
-
-
Sample Storage and Handling: While aMT6s is relatively stable, improper storage can lead to degradation. Urine samples can typically be stored at room temperature for no longer than five days.[5] For longer-term storage, freezing at -20°C is recommended.[5] Repeated freeze-thaw cycles should be avoided.[8]
Q3: I suspect an issue with the assay procedure. What are the key steps to double-check?
Procedural errors are a frequent source of low signal. Carefully review the following steps in your protocol:
-
Reagent Preparation: Ensure all reagents, including standards and controls, were prepared exactly as described in the kit's manual. Pay close attention to reconstitution volumes and required diluents.[9][10]
-
Incubation Times and Temperatures: Incorrect incubation times or temperatures can significantly impact antibody-antigen binding and enzymatic reactions.[11][12] Ensure incubations are performed for the specified duration and at the correct temperature. Bringing all reagents to room temperature before starting the assay is often a critical, yet overlooked, step.[11][13]
-
Washing Steps: Inadequate washing can lead to high background and low signal. Ensure the correct number of washes is performed and that the wells are completely emptied between washes.[9]
-
Pipetting Technique: Inaccurate or inconsistent pipetting can lead to variability and overall low signal.[10][11] Use calibrated pipettes and ensure proper technique to avoid errors.
-
Reagent Addition Order: Adding reagents in the wrong order can completely inhibit the assay.[9][10]
Q4: How can I rule out problems with the assay kit or reagents?
If you have followed the protocol meticulously, the issue may lie with the kit itself:
-
Reagent Expiration and Storage: Check the expiration dates of all kit components.[10] Improper storage conditions can also lead to reagent degradation.[11]
-
Standard Curve Issues: A poor standard curve is a clear indicator of a problem. If your standard curve is flat or has very low optical density (OD) values, it could be due to degraded standards or other reagent issues.[9][10] Always prepare fresh standards for each assay.[9]
-
Control Values: The kit controls should fall within the ranges specified in the certificate of analysis. If they do not, it is a strong indication of a problem with the assay reagents or procedure.
Summary of Troubleshooting Steps for Low Signal
| Potential Cause | Recommended Action |
| Sample-Related Issues | |
| Inappropriate Sample Collection Time | Confirm that samples (e.g., first morning urine) were collected to capture peak aMT6s levels.[1][2][3] |
| Low Physiological Levels | Consider subject-specific factors like age, BMI, and medication use that can lower aMT6s levels.[4][6][7] |
| Improper Sample Storage/Handling | Ensure samples were stored at the correct temperature and avoid multiple freeze-thaw cycles.[5][8] |
| Assay Procedure Errors | |
| Incorrect Reagent Preparation | Prepare all reagents, especially standards, fresh and according to the protocol.[9][10] |
| Incorrect Incubation Times/Temperatures | Adhere strictly to the incubation times and temperatures specified in the protocol.[11][12] |
| Inadequate Washing | Increase the number or duration of wash steps to reduce background and improve signal-to-noise.[9] |
| Pipetting Errors | Use calibrated pipettes and ensure consistent, accurate pipetting.[10][11] |
| Reagent & Kit Issues | |
| Expired or Improperly Stored Reagents | Check expiration dates and confirm that all kit components were stored under the recommended conditions.[10][11] |
| Degraded Standard | Prepare a fresh standard curve. If the problem persists, contact the kit manufacturer.[9] |
| Instrument & Data Analysis | |
| Incorrect Wavelength Reading | Verify that the microplate reader is set to the correct wavelength as specified in the assay protocol.[11][13] |
| Incorrect Data Analysis | Double-check calculations and the type of curve fit used for the standard curve (e.g., 4-parameter logistic).[14] |
Key Experimental Protocol: aMT6s ELISA
This section provides a generalized protocol for a competitive ELISA, a common format for aMT6s assays. Note: This is an example protocol and should be adapted to the specific instructions provided with your assay kit.
-
Reagent Preparation:
-
Bring all reagents and samples to room temperature before use.
-
Prepare wash buffer, standards, and controls according to the kit manual.
-
Dilute urine samples as recommended by the manufacturer (e.g., 1:200 with incubation buffer).[14]
-
-
Assay Procedure:
-
Add standards, controls, and diluted samples to the appropriate wells of the antibody-coated microplate.
-
Add the biotinylated aMT6s tracer to each well.
-
Add the specific rabbit anti-aMT6s antibody to each well.
-
Seal the plate and incubate, for example, for 3 hours at room temperature.
-
Wash the plate multiple times (e.g., 3 times) with wash buffer.
-
Add streptavidin-horseradish peroxidase (HRP) conjugate to each well.
-
Seal the plate and incubate, for example, for 30 minutes at room temperature.
-
Wash the plate again as described above.
-
Add TMB substrate to each well and incubate in the dark for a specified time (e.g., 30 minutes) at room temperature.[2]
-
Stop the reaction by adding the stop solution. The color will change from blue to yellow.
-
-
Data Acquisition and Analysis:
-
Read the absorbance of each well at 450 nm using a microplate reader.[2]
-
Subtract the average absorbance of the blank wells from all other readings.
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations. A four-parameter logistic (4-PL) curve fit is often recommended.[14]
-
Calculate the aMT6s concentration of the samples by interpolating their absorbance values from the standard curve.
-
Visualizing the Troubleshooting Process and Biological Pathway
To aid in understanding the troubleshooting process and the biological context of the assay, the following diagrams are provided.
Caption: Troubleshooting workflow for low signal in aMT6s assays.
Caption: Melatonin metabolism to aMT6s and its signaling pathway.
References
- 1. Reference intervals for this compound in urine: A meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. alpco.com [alpco.com]
- 3. Association of Urinary this compound (aMT6s) Levels and Objective and Subjective Sleep Measures in Older Men: The MrOS Sleep Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Factors influencing urinary 6-sulphatoxymelatonin, a major melatonin metabolite, in normal human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Urinary this compound levels and their correlations with lifestyle factors and steroid hormone levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Association of Urinary this compound (aMT6s) Levels and Objective and Subjective Sleep Measures in Older Men: The MrOS Sleep Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. ELISA Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 10. mabtech.com [mabtech.com]
- 11. bioassaysys.com [bioassaysys.com]
- 12. bitesizebio.com [bitesizebio.com]
- 13. docs.abcam.com [docs.abcam.com]
- 14. novolytix.ch [novolytix.ch]
Technical Support Center: Optimizing Urine Collection for aMT6s Analysis
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing urine collection protocols for the measurement of 6-sulfatoxymelatonin (aMT6s), the primary urinary metabolite of melatonin.
Frequently Asked Questions (FAQs)
Q1: What is the optimal time to collect a single urine sample to capture peak aMT6s levels?
A1: Pinpointing a single optimal time to capture the absolute peak aMT6s concentration for every individual is challenging due to inter-individual variability in melatonin production and metabolism.[1][2] The peak of the aMT6s rhythm, known as the acrophase, typically occurs in the early hours of the morning, for example, around 3:44 AM (± 4.27 hours) as observed in one study.[3] However, this timing can vary significantly. For many research applications, collecting the first morning void is the most reliable and straightforward method to evaluate the total amount of melatonin produced during the night.[4][5] This sample provides an integrated measure of nocturnal melatonin secretion.
Q2: What are the different urine collection protocols for aMT6s measurement, and which one should I choose?
A2: The choice of protocol depends on your specific research question. Here are the most common methods:
-
First Morning Void: This involves collecting the first urine sample upon waking. It's a simple and reliable method for assessing total nocturnal melatonin production.[4][5]
-
Overnight Urine Collection: This method requires collecting all urine produced over a specific nighttime period, for instance, from 7:00 PM to 7:00 AM.[6] This provides a quantitative measure of total nocturnal aMT6s output.
-
24-Hour Urine Collection: This involves collecting every urine sample over a full 24-hour period. This method is used to assess the total daily production and the overall rhythm of aMT6s excretion.
-
Timed, Sequential Urine Collection: This protocol involves collecting urine at regular intervals (e.g., every 1-4 hours) over a specific period, often spanning the night and early morning.[3][7] This is the most accurate method for determining the circadian profile of aMT6s, including the precise timing of the peak (acrophase).
Q3: What factors can influence urinary aMT6s levels?
A3: Several factors can affect aMT6s levels, and it is crucial to consider these in your experimental design and data analysis:
-
Age: aMT6s excretion is high in early childhood, plateaus in adolescence, and then gradually declines with age.[2][4][8][9]
-
Body Mass Index (BMI): Higher BMI has been associated with lower aMT6s levels.[9]
-
Smoking: Heavy smoking is linked to significantly lower aMT6s levels.[9]
-
Medications: Certain medications, such as beta-blockers, can suppress melatonin production.
-
Light Exposure at Night: Exposure to light during the night can suppress melatonin secretion, leading to lower aMT6s levels.
-
Kidney Function: As aMT6s is cleared by the kidneys, impaired renal function can affect its excretion.[10]
-
Disease States: Certain diseases, such as some cancers and diabetic retinopathy, have been associated with altered aMT6s levels.[11][12]
Q4: How should urine samples for aMT6s analysis be stored?
A4: Proper storage is critical for sample integrity. aMT6s is stable in urine for up to five days at room temperature.[1][13] For long-term storage, samples should be frozen at -20°C or, ideally, -80°C.[1][6][13] It has been noted that long-term storage at -30°C may result in systematically lower aMT6s levels compared to storage at -80°C.[6]
Q5: Is it necessary to normalize aMT6s values to creatinine?
A5: Yes, it is highly recommended to normalize urinary aMT6s concentrations to creatinine levels.[4][5][10][11] This normalization accounts for variations in urine dilution and provides a more accurate reflection of aMT6s excretion.
Troubleshooting Guides
| Issue | Possible Cause | Recommended Solution |
| High inter-individual variability in aMT6s levels | This is a known characteristic of melatonin and aMT6s excretion.[1][2] | Ensure a sufficiently large sample size to achieve statistical power. Collect detailed demographic and lifestyle data (age, BMI, smoking status, medication use) to account for potential confounding factors in your analysis.[9] |
| Unexpectedly low aMT6s levels | - Improper sample storage (e.g., prolonged storage at room temperature).[6]- Exposure to light at night by the participant.- Participant is taking medication that suppresses melatonin (e.g., beta-blockers).- Participant is a heavy smoker.[9] | Review sample handling and storage protocols. Screen participants for medication use and smoking habits. Instruct participants to avoid bright light exposure for at least an hour before and during the collection period. |
| Difficulty in determining the peak (acrophase) of aMT6s | A single or infrequent sampling protocol is being used. | Implement a timed, sequential urine collection protocol with more frequent sampling (e.g., every 1-2 hours) around the expected peak time to accurately determine the acrophase.[3] A longer collection period (e.g., 56 hours) may provide more reliable estimates than a shorter one (e.g., 36 hours).[14] |
| Inconsistent results between studies | Differences in collection protocols, assay methods, and participant populations. | Clearly document and standardize your collection and analysis procedures. When comparing results, carefully consider the methodologies of the cited studies. |
Data Presentation
Table 1: Summary of Common Urine Collection Protocols for aMT6s Measurement
| Protocol | Description | Primary Use | Advantages | Disadvantages |
| First Morning Void | Collection of the first urine sample upon waking. | Estimating total nocturnal melatonin production.[4][5] | Simple, non-invasive, high participant compliance. | Does not provide information on the timing of the peak; can be affected by nocturia.[15] |
| Overnight Collection | Collection of all urine produced during a defined nighttime period (e.g., 12 hours).[6] | Quantifying total nocturnal aMT6s output. | Provides a more accurate measure of total nocturnal production than a single void. | More burdensome for participants than a single void. |
| 24-Hour Collection | Collection of all urine over a 24-hour period. | Assessing total daily aMT6s excretion and circadian rhythm. | Provides a complete daily profile. | High participant burden, potential for missed collections. |
| Timed, Sequential Collection | Collection of urine at regular, frequent intervals (e.g., hourly).[7] | Determining the circadian profile, including the acrophase (peak time).[3][16][17] | Provides the most detailed information on the timing of aMT6s excretion. | Highly demanding for participants, labor-intensive. |
Table 2: Factors Influencing Urinary aMT6s Levels
| Factor | Effect on aMT6s Levels | Reference |
| Age | Decrease with age | [2][4][8][9] |
| Body Mass Index (BMI) | Inverse association | [9] |
| Smoking | Lower levels in heavy smokers | [9] |
| Light at Night | Suppression | |
| Beta-blockers | Suppression | |
| Kidney Function | Impaired function can alter excretion | [10] |
Experimental Protocols
Protocol 1: First Morning Void Urine Collection
-
Participant Instructions:
-
Provide the participant with a sterile collection container.
-
Instruct the participant to collect their first urine sample immediately upon waking in the morning.
-
The participant should record the time of collection.
-
-
Sample Handling:
-
The collected urine should be kept cool (e.g., refrigerated) until it is returned to the lab.[15]
-
Upon receipt in the lab, aliquot the urine into cryovials.
-
-
Storage:
-
Store the aliquots at -80°C until analysis.[6]
-
-
Analysis:
-
Thaw samples and measure aMT6s concentration using a validated immunoassay (ELISA or RIA).
-
Measure creatinine concentration in the same sample.
-
Express aMT6s levels as ng/mg creatinine.
-
Protocol 2: Timed, Sequential Urine Collection for Acrophase Determination
-
Participant Instructions:
-
Provide the participant with multiple, labeled, sterile collection containers for each time point.
-
Instruct the participant to void their bladder completely at the start of the collection period and discard this sample.
-
The participant should then collect all urine produced during each subsequent interval (e.g., every hour from 7:00 PM to 2:00 AM).[7]
-
It is crucial that the participant records the exact time of each void.
-
-
Sample Handling:
-
Each collected sample should be kept cool.
-
In the lab, measure the volume of each urine sample.
-
Aliquot each sample into cryovials.
-
-
Storage:
-
Store all aliquots at -80°C.
-
-
Analysis:
-
Measure aMT6s and creatinine concentrations in each sample.
-
Calculate the aMT6s excretion rate for each interval (concentration × volume / duration of collection).
-
Plot the excretion rate over time to visualize the rhythm and determine the acrophase (peak time).
-
Mandatory Visualizations
Caption: Melatonin synthesis and metabolism pathway.
Caption: General experimental workflow for aMT6s measurement.
Caption: Key factors influencing urinary aMT6s levels.
References
- 1. Melatonin secretion in humans assessed by measuring its metabolite, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Normative data on the daily profile of urinary this compound in healthy subjects between the ages of 20 and 84 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Reference intervals for this compound in urine: A meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. URINARY 6-SULPHATOXYMELATONIN LEVELS AND RISK OF BREAST CANCER IN PREMENOPAUSAL WOMEN: THE ORDET COHORT - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Urinary this compound cycle-to-cycle variability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Factors influencing urinary 6-sulphatoxymelatonin, a major melatonin metabolite, in normal human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Urinary this compound levels and their correlations with lifestyle factors and steroid hormone levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Urinary this compound level in diabetic retinopathy patients with type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Seasonal rhythms of 6-sulphatoxymelatonin (aMT6s) excretion in female rats are abolished by growth of malignant tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. sleeprhythm.org [sleeprhythm.org]
- 15. Association of Urinary this compound (aMT6s) Levels and Objective and Subjective Sleep Measures in Older Men: The MrOS Sleep Study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Measuring Urinary 6-Sulphatoxymelatonin in Humans | Springer Nature Experiments [experiments.springernature.com]
- 17. Measuring Urinary 6-Sulphatoxymelatonin in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 6-Sulfatoxymelatonin (aMT6s) Immunoassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 6-sulfatoxymelatonin (aMT6s) immunoassays.
Frequently Asked Questions (FAQs)
Q1: What is this compound (aMT6s) and why is it measured?
A1: this compound (aMT6s) is the primary urinary metabolite of melatonin, a hormone that regulates circadian rhythms.[1][2] Measuring urinary aMT6s provides a non-invasive method to assess nocturnal melatonin production, which is often used in sleep studies and research on circadian disorders.[1][2]
Q2: What is the principle of a this compound (aMT6s) immunoassay?
A2: Most aMT6s immunoassays are competitive enzyme-linked immunosorbent assays (ELISAs). In this format, aMT6s present in a sample competes with a labeled aMT6s conjugate for a limited number of binding sites on a specific antibody. The resulting signal is inversely proportional to the concentration of aMT6s in the sample.[3][4]
Q3: What is cross-reactivity and why is it a concern in aMT6s immunoassays?
A3: Cross-reactivity occurs when the antibody in the immunoassay binds to molecules that are structurally similar to aMT6s. This can lead to inaccurate, often overestimated, results. Given that melatonin is metabolized from tryptophan through several intermediates, the potential for cross-reactivity with these precursors and other metabolites is a key consideration for assay specificity.
Q4: My assay is showing high background. What are the common causes?
A4: High background in an ELISA can be due to several factors, including:
-
Insufficient washing: Residual reagents that are not completely washed away can contribute to non-specific signal.
-
Inadequate blocking: If the blocking step is not effective, the primary or secondary antibodies may bind non-specifically to the plate surface.
-
High antibody concentration: Using too much primary or secondary antibody can increase non-specific binding.
-
Contaminated reagents or buffers: Microbial or chemical contamination can interfere with the assay.
Q5: What are the ideal sample handling and storage conditions for urinary aMT6s?
A5: For accurate results, urine samples should be centrifuged to remove particulate matter. While aMT6s is relatively stable, it is recommended to store urine samples at ≤-20°C for long-term preservation to prevent degradation and microbial growth. Avoid repeated freeze-thaw cycles.
Data Presentation: Cross-Reactivity in aMT6s Immunoassays
The specificity of an immunoassay is critical for accurate quantification. The following table summarizes the cross-reactivity of various compounds structurally related to this compound in a commercially available ELISA kit. The data is derived from the BÜHLMANN this compound ELISA kit insert.[3]
| Compound | Cross-Reactivity (%) |
| This compound | 100 |
| Melatonin | <0.003 |
| N-Acetylserotonin | <0.003 |
| 5-Methoxytryptamine | <0.003 |
| Serotonin | <0.003 |
| Tryptophan | <0.003 |
| 5-Hydroxyindole-3-acetic acid | <0.003 |
| 5-Methoxyindole-3-acetic acid | <0.003 |
| 5-Methoxytryptophol | <0.003 |
Data sourced from the BÜHLMANN this compound ELISA (EK-M6S) package insert.[3]
Visualizations
Melatonin Metabolism Pathway
Caption: Metabolic pathway from Tryptophan to this compound (aMT6s).
Competitive ELISA Workflow for aMT6s
Caption: Workflow for a competitive ELISA for this compound (aMT6s).
Troubleshooting Logic for High Cross-Reactivity
References
Technical Support Center: Ensuring Reproducible aMT6s Measurements
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance to improve the reproducibility of 6-sulfatoxymelatonin (aMT6s) measurements. This resource offers troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is aMT6s and why is its reproducible measurement important?
A1: this compound (aMT6s) is the primary urinary metabolite of melatonin, the central hormone regulating circadian rhythms.[1][2][3] Its concentration in urine is highly correlated with plasma melatonin levels, making it a reliable, non-invasive biomarker for assessing circadian phase and overall melatonin production.[2][3] Reproducible measurements are crucial for the accurate assessment of circadian rhythmicity in various physiological and pathological states, including sleep disorders, neurodegenerative diseases, and cancer.[4][5]
Q2: What are the common methods for measuring aMT6s?
A2: The most common methods for quantifying aMT6s are immunoassays, such as Enzyme-Linked Immunosorbent Assay (ELISA) and Radioimmunoassay (RIA), and chromatographic techniques like Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS).[2][6][7][8][9]
-
ELISA: A widely used method due to its convenience and high-throughput capabilities.[10][11][12]
-
RIA: A sensitive and historically important method for aMT6s quantification.[6][7][13]
-
LC-MS/MS: Considered the gold standard for its high specificity, sensitivity, and robustness, minimizing the risk of cross-reactivity seen in immunoassays.[8][14][15][16][17]
Q3: What are the main sources of variability in aMT6s measurements?
A3: Variability in aMT6s measurements can arise from pre-analytical, analytical, and post-analytical factors.
-
Pre-analytical:
-
Sample Collection: Inconsistent timing of urine collection (e.g., first morning void vs. 24-hour collection) can significantly impact results.[1][10] Nocturnal or 24-hour collections provide a more comprehensive assessment of the circadian rhythm.[1][4]
-
Sample Storage: Improper storage temperatures and repeated freeze-thaw cycles can lead to degradation of aMT6s.[11][18][19] Long-term storage at -80°C is recommended over -20°C or -30°C.[11][18]
-
Subject-related factors: Age, genetics, kidney function, and use of certain medications (e.g., beta-blockers) can influence aMT6s levels.[8][20][21]
-
-
Analytical:
-
Assay Type: Immunoassays may suffer from cross-reactivity with other metabolites, leading to less accurate results compared to LC-MS/MS.[8][16][17]
-
Reagent Quality and Lot-to-Lot Variability: Inconsistent quality of antibodies, tracers, and other reagents can introduce significant error.[18]
-
Instrument Calibration and Pipetting Errors: Improper calibration of plate readers, mass spectrometers, or inaccurate pipetting can lead to imprecise results.[18][22][23]
-
-
Post-analytical:
Troubleshooting Guides
ELISA/RIA Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| High Background | Insufficient washing. | Increase the number of wash steps and ensure complete removal of wash buffer by tapping the plate on absorbent paper.[22][23][24] |
| Antibody concentration too high. | Titrate the primary or secondary antibody to determine the optimal concentration.[24] | |
| Cross-reactivity of antibodies. | Use highly specific monoclonal antibodies or consider switching to a more specific method like LC-MS/MS.[16][17] | |
| Contaminated reagents or buffers. | Prepare fresh buffers and ensure reagents are not contaminated.[22] | |
| Weak or No Signal | Inactive reagents (antibodies, enzyme conjugates). | Check the expiration dates and storage conditions of all reagents. Test reagent activity independently if possible. |
| Incorrect assay procedure. | Carefully review the protocol to ensure all steps were performed in the correct order and with the correct incubation times and temperatures.[22][23] | |
| Low aMT6s concentration in the sample. | Concentrate the urine sample or use a more sensitive assay. | |
| Pipetting errors. | Ensure accurate pipetting technique and calibrate pipettes regularly.[22][23] | |
| Poor Reproducibility (High CV%) | Inconsistent pipetting. | Use calibrated pipettes and practice consistent pipetting technique. Running replicates can help identify and minimize this error.[22][23][25] |
| Edge effects on the plate. | Avoid using the outer wells of the microplate, or ensure even temperature distribution during incubation by using a plate incubator. | |
| Reagent lot-to-lot variability. | If possible, use reagents from the same lot for an entire study. Validate new lots of reagents before use.[18] | |
| Inconsistent sample handling. | Standardize sample collection, processing, and storage procedures for all samples.[18][26] |
LC-MS/MS Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape | Column contamination. | Flush the column with a strong solvent or replace the column. |
| Inappropriate mobile phase. | Optimize the mobile phase composition and pH. | |
| Low Signal Intensity | Inefficient ionization. | Optimize mass spectrometer source parameters (e.g., temperature, gas flow). |
| Sample degradation. | Ensure proper sample storage and minimize time between sample preparation and analysis.[11][18] | |
| Matrix effects. | Use a deuterated internal standard to compensate for matrix effects.[14][15][16] Optimize sample preparation to remove interfering substances. | |
| Inconsistent Retention Time | Fluctuation in column temperature. | Use a column oven to maintain a constant temperature. |
| Changes in mobile phase composition. | Prepare fresh mobile phase and ensure proper mixing. | |
| High Background Noise | Contaminated solvent or system. | Use high-purity solvents and flush the LC system. |
| Carryover from previous injection. | Implement a thorough needle wash protocol between injections. |
Quantitative Data Summary
Table 1: Comparison of Inter- and Intra-Assay Coefficients of Variation (CV) for aMT6s Measurement Methods
| Measurement Method | Intra-Assay CV (%) | Inter-Assay CV (%) | Reference |
| ELISA | 5.0 | 12.5 | [10] |
| ELISA | 1.8 - 9.8 | 5.3 - 10.3 | [11] |
| EIA | 2.3 - 6.1 | N/A | [12] |
| RIA | 2.7 | 1.6 - 4.0 | [27] |
| LC-MS/MS | < 5.4 | < 5.4 | [8] |
N/A: Not available in the cited source.
Experimental Protocols
Protocol 1: Urinary aMT6s Measurement by ELISA
This protocol provides a general outline for measuring aMT6s in urine using a competitive ELISA kit. Refer to the specific manufacturer's instructions for detailed procedures.
-
Sample Preparation:
-
Thaw frozen urine samples at room temperature.
-
Centrifuge samples at 1500 x g for 10 minutes to remove any particulate matter.
-
Dilute urine samples with the provided assay buffer as recommended by the kit manufacturer.
-
-
Assay Procedure:
-
Add standards, controls, and diluted samples to the appropriate wells of the aMT6s antibody-coated microplate.
-
Add the aMT6s-enzyme conjugate to each well.
-
Incubate the plate at room temperature for the time specified in the kit protocol (typically 1-2 hours).
-
Wash the plate multiple times with the provided wash buffer to remove unbound reagents.
-
Add the substrate solution to each well and incubate in the dark for color development.
-
Stop the reaction by adding the stop solution.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Determine the concentration of aMT6s in the samples by interpolating their absorbance values from the standard curve.
-
Correct the aMT6s concentration for urine dilution by dividing by the creatinine concentration of the sample.
-
Protocol 2: Urinary aMT6s Measurement by LC-MS/MS
This protocol outlines a general procedure for the quantification of aMT6s in urine using LC-MS/MS. Specific parameters will need to be optimized for the instrument used.
-
Sample Preparation:
-
Thaw urine samples and centrifuge to remove precipitates.
-
Add a deuterated internal standard (e.g., aMT6s-d4) to each sample, standard, and quality control.[15]
-
Perform solid-phase extraction (SPE) to clean up and concentrate the samples.[14][15]
-
Evaporate the eluate to dryness and reconstitute in the initial mobile phase.[14]
-
-
LC Separation:
-
Inject the reconstituted sample onto a C18 reverse-phase column.
-
Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol with 0.1% formic acid).
-
-
MS/MS Detection:
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of aMT6s to the internal standard against the concentration of the standards.
-
Quantify aMT6s in the samples using the calibration curve.
-
Normalize the results to creatinine concentration.
-
Visualizations
References
- 1. Measuring Melatonin in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measuring Urinary 6-Sulphatoxymelatonin in Humans | Springer Nature Experiments [experiments.springernature.com]
- 3. Measuring Urinary 6-Sulphatoxymelatonin in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sleeprhythm.org [sleeprhythm.org]
- 5. Reference intervals for this compound in urine: A meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Radioimmunoassay for 6-sulphatoxymelatonin in urine using an iodinated tracer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Direct radioimmunoassay of this compound in plasma with use of an iodinated tracer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mass spectrometric quantification of urinary this compound: age-dependent excretion and biological variation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Assay of melatonin and its metabolites: results in normal and unusual environments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Association of Urinary this compound (aMT6s) Levels and Objective and Subjective Sleep Measures in Older Men: The MrOS Sleep Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. URINARY 6-SULPHATOXYMELATONIN LEVELS AND RISK OF BREAST CANCER IN PREMENOPAUSAL WOMEN: THE ORDET COHORT - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An enzyme immunoassay for 6-sulphatoxy-melatonin in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Reproducibility over 5 years of measurements of 6-sulphatoxymelatonin in urine samples from postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. brighamandwomens.org [brighamandwomens.org]
- 16. api.unil.ch [api.unil.ch]
- 17. researchgate.net [researchgate.net]
- 18. droracle.ai [droracle.ai]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. Association of Urinary this compound (aMT6s) Levels and Objective and Subjective Sleep Measures in Older Men: The MrOS Sleep Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mabtech.com [mabtech.com]
- 23. ELISA Troubleshooting Guide | Thermo Fisher Scientific - SG [thermofisher.com]
- 24. ethosbiosciences.com [ethosbiosciences.com]
- 25. Brendan Bioanalytics : Intra-Assay and Inter-Assay %CVs [brendan.com]
- 26. solutionsop.co.uk [solutionsop.co.uk]
- 27. aacrjournals.org [aacrjournals.org]
impact of diet and medication on urinary aMT6s levels
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with urinary 6-sulfatoxymelatonin (aMT6s) measurements.
Frequently Asked Questions (FAQs)
Q1: What is urinary aMT6s and why is it measured?
A1: Urinary this compound (aMT6s) is the primary metabolite of melatonin, a hormone that regulates the sleep-wake cycle.[1] Measuring aMT6s in urine is a non-invasive method to assess the body's total nocturnal melatonin production and circadian rhythm.[2][3] Its levels are highly correlated with plasma melatonin.[2][3]
Q2: What are the common methods for measuring urinary aMT6s?
A2: The most common methods for measuring urinary aMT6s are enzyme-linked immunosorbent assay (ELISA) and radioimmunoassay (RIA).[4] Commercially available ELISA kits are widely used for this purpose.[1][5]
Q3: Why is it necessary to normalize urinary aMT6s levels to creatinine?
A3: Urine concentration can vary significantly depending on an individual's hydration status. To account for these variations in urine dilution, aMT6s levels are typically normalized to urinary creatinine concentration, a substance produced by the body at a relatively constant rate.[5][6] The results are often expressed as ng of aMT6s per mg of creatinine.[6]
Q4: What are the expected ranges for urinary aMT6s levels?
A4: Urinary aMT6s levels can vary based on age, with higher levels observed in early childhood that decline with age.[7][8] A meta-analysis has been conducted to provide reference estimates and intervals for different age groups.[7] It's important to establish baseline levels for your specific study population.
Troubleshooting Guide
Issue 1: Unexpectedly low or high aMT6s readings.
-
Possible Cause 1: Dietary Influences. Certain foods can significantly alter aMT6s levels.
-
Solution: Review the participant's diet for the consumption of foods known to affect melatonin levels. Implement dietary restrictions for at least 48 hours before and during the urine collection period.
-
-
Possible Cause 2: Medication Interference. Various medications can impact melatonin metabolism and, consequently, urinary aMT6s levels.
-
Solution: Carefully document all medications taken by the study participants. Consult the medication impact table below and consider if a washout period is feasible and safe for the participants.
-
-
Possible Cause 3: Improper Sample Collection and Storage.
-
Solution: Ensure strict adherence to the urine collection protocol. Verify that samples were kept refrigerated during and after collection and were frozen at the appropriate temperature if not analyzed immediately. Long-term storage at -30°C has been shown to result in lower aMT6s levels compared to -80°C.[9]
-
-
Possible Cause 4: Exposure to Light at Night. Exposure to light, especially blue light, during the night can suppress melatonin production.
-
Solution: Advise participants to minimize light exposure during the night of the urine collection. This includes avoiding bright screens from phones, tablets, and televisions.
-
Issue 2: High variability between duplicate samples in an ELISA assay.
-
Possible Cause 1: Pipetting Errors. Inaccurate pipetting can lead to significant variability.
-
Solution: Ensure micropipettes are properly calibrated. Use fresh pipette tips for each sample and reagent.
-
-
Possible Cause 2: Inadequate Mixing. Insufficient mixing of samples and reagents in the wells can result in inconsistent reactions.
-
Solution: Gently tap the plate after adding reagents to ensure thorough mixing, or use a plate shaker if the protocol allows.
-
-
Possible Cause 3: Inconsistent Washing Steps. Residual unbound reagents can interfere with the results.
-
Solution: Ensure all wells are washed thoroughly and consistently according to the assay protocol.
-
Issue 3: Assay failure or out-of-range standard curve.
-
Possible Cause 1: Expired or Improperly Stored Reagents.
-
Solution: Check the expiration dates of all kit components. Ensure that all reagents have been stored at the recommended temperatures.
-
-
Possible Cause 2: Incorrect Incubation Times or Temperatures.
-
Solution: Strictly adhere to the incubation times and temperatures specified in the ELISA kit protocol.
-
-
Possible Cause 3: Contamination of Reagents.
-
Solution: Use sterile techniques when handling reagents to prevent cross-contamination.
-
Data Presentation: Impact of Diet and Medication on Urinary aMT6s Levels
Table 1: Impact of Dietary Factors on Urinary aMT6s Levels
| Dietary Factor | Effect on Urinary aMT6s Levels | Quantitative Impact | Reference |
| Red Meat | Decrease | Adjusted mean concentrations across increasing quartiles of intake were 17.9, 17.0, 18.1, and 15.3 ng/mg creatinine. | [10] |
| Vegetables (general) | Increase | 16% higher in the highest quartile of intake compared to the lowest. | [11] |
| Tomatoes | Increase | 10-fold higher than the control group after 8 weeks of supplementation. | [4] |
| Walnuts | Increase | Significant increase in evening urinary aMT6s concentrations after an 8-week intervention. | [12] |
| Pineapple, Banana, Orange | Increase | Significant increases in urine aMT6s concentrations were observed after consumption. |
Table 2: Impact of Medications on Melatonin Metabolism and Urinary aMT6s Levels
| Medication Class | Specific Examples | Effect on Melatonin/aMT6s Levels | Reference |
| Beta-Blockers | Propranolol, Atenolol | Decrease (known melatonin suppressant) | [13][14] |
| Selective Serotonin Reuptake Inhibitors (SSRIs) | Fluoxetine, Fluvoxamine | Increase in nocturnal aMT6s excretion | [9] |
| Nonsteroidal Anti-inflammatory Drugs (NSAIDs) | Ibuprofen, Naproxen | May decrease melatonin levels | [13] |
| Benzodiazepines | Diazepam, Temazepam | May interact with melatonin metabolism | |
| Oral Contraceptives | Ethinylestradiol-containing | May inhibit melatonin metabolism, leading to higher levels |
Experimental Protocols
1. 24-Hour Urine Collection Protocol
This protocol is a general guideline and may need to be adapted based on specific study requirements.
-
Materials:
-
Large, clean, opaque plastic container with a secure lid (a preservative may be required depending on the assay).[15]
-
A smaller clean container for initial urine collection.
-
Cooler with ice packs or access to a refrigerator.
-
-
Procedure:
-
Start of Collection: Upon waking, empty your bladder completely into the toilet. Do not collect this first urine sample. Record the exact time and date; this is the start time of the 24-hour collection.[15][16]
-
Collection Period: For the next 24 hours, collect all urine in the smaller container and then carefully transfer it to the large collection container.[15][17]
-
Storage: Keep the large collection container refrigerated or in a cooler with ice packs throughout the 24-hour period.[15][18]
-
End of Collection: Exactly 24 hours after the start time, empty your bladder completely and add this final urine to the large container. This is the end of the collection.[15][16]
-
Labeling and Transport: Securely fasten the lid of the collection container and label it with your name, date, and the start and end times of the collection. Transport the container to the laboratory as soon as possible, keeping it cool.[15]
-
2. Urinary aMT6s ELISA Protocol (General Guideline)
This is a generalized protocol based on a competitive immunoassay principle. Always refer to the specific instructions provided with your ELISA kit.[1][19]
-
Materials:
-
aMT6s ELISA kit (containing microtiter plate, calibrators, controls, enzyme label, substrate, stop solution, wash buffer).
-
Precision micropipettes and tips.
-
Microplate reader capable of measuring absorbance at 450 nm.
-
Distilled or deionized water.
-
Plate shaker (optional).
-
-
Procedure:
-
Reagent Preparation: Prepare all reagents, samples, and standards as directed in the kit manual. Allow all reagents to reach room temperature before use.
-
Sample Dilution: Dilute urine samples according to the kit instructions (e.g., a 1:200 dilution with incubation buffer).[19]
-
Assay Procedure: a. Add calibrators, controls, and diluted samples to the appropriate wells of the microtiter plate. b. Add the enzyme-conjugated aMT6s to each well. c. Incubate the plate for the specified time and temperature (e.g., 3 hours at room temperature). During this incubation, the aMT6s in the sample competes with the enzyme-conjugated aMT6s for binding to the antibody-coated wells. d. Wash the plate several times with the wash buffer to remove any unbound components. e. Add the substrate solution to each well. f. Incubate the plate for a specified time to allow for color development. The intensity of the color is inversely proportional to the amount of aMT6s in the sample. g. Add the stop solution to each well to terminate the reaction.
-
Data Analysis: a. Read the absorbance of each well at 450 nm using a microplate reader. b. Generate a standard curve by plotting the absorbance of the calibrators against their known concentrations. c. Determine the concentration of aMT6s in the samples by interpolating their absorbance values on the standard curve. d. Multiply the calculated concentration by the dilution factor to obtain the final aMT6s concentration in the original urine sample.
-
Creatinine Normalization: Measure the creatinine concentration in the same urine samples and express the aMT6s results as a ratio to creatinine (e.g., ng/mg creatinine).
-
Visualizations
References
- 1. alpco.com [alpco.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Dietary supplement of tomato can accelerate urinary aMT6s level and improve sleep quality in obese postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. URINARY 6-SULPHATOXYMELATONIN LEVELS AND RISK OF BREAST CANCER IN PREMENOPAUSAL WOMEN: THE ORDET COHORT - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reference intervals for this compound in urine: A meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Measuring Urinary 6-Sulphatoxymelatonin in Humans | Springer Nature Experiments [experiments.springernature.com]
- 10. Dietary correlates of urinary this compound concentrations in the Nurses' Health Study cohorts1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Association of vegetable intake with urinary this compound level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Daily walnut consumption increases this compound urinary levels and can improve sleep quality: a randomized crossover trial - Food & Function (RSC Publishing) [pubs.rsc.org]
- 13. Association of Urinary this compound (aMT6s) Levels and Objective and Subjective Sleep Measures in Older Men: The MrOS Sleep Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Association of Urinary this compound (aMT6s) Levels and Objective and Subjective Sleep Measures in Older Men: The MrOS Sleep Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 24Urine | Douglass Hanly Moir Pathology [dhm.com.au]
- 16. caldwellmemorial.org [caldwellmemorial.org]
- 17. How to collect a 24 hour urine sample | CUH [cuh.nhs.uk]
- 18. testmenu.com [testmenu.com]
- 19. novolytix.ch [novolytix.ch]
Technical Support Center: Urinary 6-Sulfatoxymelatonin (aMT6s) Analysis and Creatinine Correction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with urinary 6-sulfatoxymelatonin (aMT6s) analysis and the critical step of correcting for creatinine concentration.
Frequently Asked Questions (FAQs)
1. Why is it necessary to correct for creatinine when measuring urinary aMT6s?
Urinary concentration can vary significantly depending on an individual's hydration status, fluid intake, and time of day. This variability directly impacts the concentration of analytes like aMT6s, making direct comparisons between samples unreliable. Creatinine, a byproduct of muscle metabolism, is excreted at a relatively constant rate.[1] By expressing the aMT6s concentration as a ratio to the creatinine concentration (e.g., ng of aMT6s per mg of creatinine), you can normalize for urine dilution, allowing for more accurate comparisons between different individuals and across different time points.[2]
2. When is the best time to collect a urine sample for aMT6s analysis?
Measuring the amount of aMT6s in the first-morning urine void is the most simple and reliable method to evaluate the total amount of melatonin produced during the night.[3][4] This is because aMT6s levels accumulate overnight and peak in the early morning. While 24-hour urine collection can also be used, first-morning samples are often more convenient for study participants.
3. What are the expected ranges for creatinine-corrected aMT6s?
aMT6s excretion is very high during the first 5 years of life, plateaus in adolescence, and then gradually declines until around 50-60 years of age.[3][4] No significant gender differences have been consistently found.[3][4] It is important to establish reference ranges based on the specific population being studied, considering factors like age.
4. What is a normal urinary creatinine range?
The acceptable range for urinary creatinine can vary between laboratories but is generally between 20 mg/dL and 300 mg/dL for a spot urine sample.[5] For 24-hour collections, typical ranges are 955 to 2,936 mg/24 hours for males and 601 to 1,689 mg/24 hours for females. Values outside of these ranges may indicate that the sample is too dilute or too concentrated for accurate analysis.
5. Which method is better for creatinine measurement: Jaffe or enzymatic?
Both Jaffe and enzymatic methods are commonly used. The Jaffe method is a traditional colorimetric assay that is simple and inexpensive.[6] However, it is susceptible to interference from other substances in the urine, such as glucose, ketones, and certain drugs.[7][8] Enzymatic methods are more specific for creatinine and are less prone to interference, offering higher accuracy.[1][9] The choice of method may depend on the specific requirements of the study and the potential for interfering substances in the study population.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments.
Issue 1: High Variability in Creatinine-Corrected aMT6s Values Between Replicates
| Possible Cause | Recommended Action |
| Pipetting Inaccuracy | Ensure pipettes are properly calibrated. Use fresh pipette tips for each sample and reagent. |
| Inadequate Mixing | Thoroughly mix all reagents and samples before use. Ensure consistent mixing of the plate during incubation steps. |
| "Edge Effect" on ELISA plate | Avoid using the outer wells of the microplate if possible. Ensure the plate is incubated in a humidified chamber to prevent evaporation. |
| Inconsistent Washing Steps | Ensure all wells are washed with the same volume and for the same duration. Check for clogged washer ports if using an automated system. |
Issue 2: Unexpectedly Low Creatinine-Corrected aMT6s Values
| Possible Cause | Recommended Action |
| Incorrect Sample Collection Time | Confirm that first-morning void urine samples were collected. |
| Degradation of aMT6s | Ensure urine samples were stored properly at -20°C or below and avoid repeated freeze-thaw cycles. |
| Issues with aMT6s ELISA Kit | Check the expiration date of the kit. Ensure all reagents were prepared according to the manufacturer's instructions. Run kit controls to verify performance. |
| Artificially High Creatinine Value | Review participant medications and diet for substances that can interfere with the creatinine assay (see Table 2). Consider re-assaying creatinine with a different method (e.g., enzymatic if Jaffe was used). |
| Dilute Urine Sample | Check the raw creatinine concentration. If it is below the acceptable range (e.g., <20 mg/dL), the sample may be too dilute for accurate correction. |
Issue 3: Unexpectedly High Creatinine-Corrected aMT6s Values
| Possible Cause | Recommended Action |
| Artificially Low Creatinine Value | Review participant medications for drugs that can interfere with creatinine assays (e.g., metformin with some enzymatic assays).[8] Consider re-assaying creatinine. |
| Concentrated Urine Sample | Check the raw creatinine concentration. If it is above the acceptable range (e.g., >300 mg/dL), this could indicate a highly concentrated sample. |
| High Background in aMT6s ELISA | This can be caused by insufficient washing, incorrect antibody concentrations, or contaminated reagents. Review the ELISA troubleshooting guide from the kit manufacturer. |
Quantitative Data Summary
Table 1: Normal Ranges for Urinary Creatinine
| Parameter | Male | Female | Reference |
| 24-Hour Urine Collection | 955 - 2,936 mg/24 hours | 601 - 1,689 mg/24 hours | |
| 24-Hour Urine Collection | 14 - 26 mg/kg/day | 11 - 20 mg/kg/day | [10][11] |
| Spot Urine (Acceptable Range) | 20 - 300 mg/dL | 20 - 300 mg/dL | [5] |
Table 2: Common Interferences in Urinary Creatinine Assays
| Interfering Substance | Assay Method Affected | Effect on Creatinine Value | Reference |
| Glucose (high levels) | Jaffe | Positive (falsely high) | [7][12] |
| Ketones (e.g., acetoacetate) | Jaffe | Positive (falsely high) | [8] |
| Cephalosporin antibiotics | Jaffe | Positive (falsely high) | [7] |
| Bilirubin | Jaffe & some Enzymatic | Varies (positive or negative) | [13] |
| Dopamine | Jaffe & some Enzymatic | Varies | [13] |
| Streptomycin (high doses) | Jaffe | Positive (falsely high) | [7] |
| Cimetidine, Trimethoprim | In vivo effect | Inhibits tubular secretion, increasing serum creatinine but may not directly interfere with the assay itself. | [8] |
Experimental Protocols
Protocol 1: Urinary this compound (aMT6s) ELISA
This protocol is a generalized example based on commercially available competitive ELISA kits. Always refer to the specific manufacturer's instructions provided with your kit.
1. Sample Preparation:
-
Thaw frozen urine samples and mix thoroughly.
-
Centrifuge samples to pellet any sediment.
-
Dilute urine samples according to the kit's instructions (e.g., 1:200 with the provided incubation buffer).[14][15]
2. Assay Procedure:
-
Prepare calibrators and controls as directed.
-
Pipette the specified volume of calibrators, controls, and diluted samples into the appropriate wells of the antibody-coated microplate.[16]
-
Add the aMT6s-enzyme conjugate to each well (except blanks).
-
Add the anti-aMT6s antibody to each well.
-
Incubate the plate, typically for 2-3 hours at room temperature or 2-8°C, often with shaking.[14][16]
-
Wash the plate multiple times with the provided wash buffer.
-
Add the substrate solution (e.g., TMB) to each well and incubate in the dark.
-
Stop the reaction by adding the stop solution.
-
Read the absorbance at the specified wavelength (e.g., 450 nm) within 30-60 minutes.[16]
3. Data Analysis:
-
Generate a standard curve by plotting the absorbance of the calibrators against their known concentrations.
-
Determine the concentration of aMT6s in the samples by interpolating their absorbance values from the standard curve.
-
Multiply the result by the dilution factor to obtain the final aMT6s concentration.
Protocol 2: Urinary Creatinine Assay (Jaffe Method - Kinetic)
This protocol is a generalized example. Always refer to the specific reagent and instrument manufacturer's instructions.
1. Reagent Preparation:
-
Prepare a working reagent by mixing the picric acid solution and the alkaline buffer (e.g., sodium hydroxide) according to the kit's instructions.[6]
2. Sample Preparation:
3. Assay Procedure:
-
Set the spectrophotometer to the appropriate wavelength (e.g., 510 nm).[6]
-
Pipette the working reagent into a cuvette and pre-incubate to the reaction temperature (e.g., 37°C).
-
Add the diluted sample or calibrator to the cuvette, mix, and start a timer.
-
Record the absorbance at two specific time points (e.g., 30 seconds and 90 seconds).[6]
4. Data Analysis:
-
Calculate the change in absorbance per minute (ΔA/min) for each sample and calibrator.
-
Calculate the creatinine concentration using the following formula: Creatinine Conc. = (ΔA/min of Sample / ΔA/min of Calibrator) * Conc. of Calibrator
-
Multiply the result by the dilution factor to get the final creatinine concentration.
Protocol 3: Urinary Creatinine Assay (Enzymatic Method)
This protocol is a generalized example. Always refer to the specific reagent and instrument manufacturer's instructions.
1. Principle:
-
This method involves a series of enzymatic reactions where creatinine is ultimately converted to a product that can be measured colorimetrically or fluorometrically.[1][9]
2. Sample Preparation:
-
Dilute urine samples with deionized water or saline as specified by the kit (e.g., 1:50).[18]
3. Assay Procedure (often automated):
-
The instrument pipettes the sample and reagents into a reaction cuvette.
-
The reaction proceeds through several steps, often involving creatininase, creatinase, and sarcosine oxidase to produce hydrogen peroxide.[9][18]
-
The hydrogen peroxide then reacts with a chromogen in the presence of peroxidase to produce a colored compound.[9][18]
-
The absorbance is measured at a specific wavelength (e.g., 546 nm).[9]
4. Data Analysis:
-
The instrument's software automatically calculates the creatinine concentration based on a calibration curve.
-
The result is multiplied by the dilution factor to obtain the final concentration.
Visualizations
Caption: Experimental workflow for aMT6s analysis with creatinine correction.
Caption: Logical flow for troubleshooting inaccurate corrected aMT6s results.
References
- 1. labtest.com.br [labtest.com.br]
- 2. Creatinine is an appropriate reference for urinary sulphatoxymelatonin of laboratory animals and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reference intervals for this compound in urine: A meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 8+ What is Normal Creatinine in Urine Drug Test? Guide [jitsi.cmu.edu.jm]
- 6. linear.es [linear.es]
- 7. Creatinine Estimation and Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. wwwn.cdc.gov [wwwn.cdc.gov]
- 10. Access Restricted, But More Awaits! [georestrictions.getlabtest.com]
- 11. ucsfhealth.org [ucsfhealth.org]
- 12. Glucose Interference in Serum and Urine Samples with Various Creatinine Concentrations Measured by the Jaffe Kinetic Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Interferences in current methods for measurements of creatinine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. buhlmannlabs.com [buhlmannlabs.com]
- 15. buhlmannlabs.com [buhlmannlabs.com]
- 16. ibl-international.com [ibl-international.com]
- 17. atlas-medical.com [atlas-medical.com]
- 18. biolabo.fr [biolabo.fr]
Technical Support Center: 6-Sulfatoxymelatonin (aMT6s) Assay Validation
This technical support center provides best practices, troubleshooting guides, and frequently asked questions (FAQs) for the validation of 6-Sulfatoxymelatonin (aMT6s) assays. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for measuring this compound (aMT6s)?
The most common methods for quantifying aMT6s in biological samples, primarily urine, are Enzyme-Linked Immunosorbent Assay (ELISA), Radioimmunoassay (RIA), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).[1][2] ELISA and RIA are immunoassay techniques based on antigen-antibody reactions, while LC-MS/MS is a highly specific and sensitive analytical chemistry technique.[1][3]
Q2: Why is assay validation important for aMT6s measurement?
Q3: What are the key parameters to evaluate during aMT6s assay validation?
Key validation parameters include:
-
Precision (Intra-assay and Inter-assay variability): Assesses the closeness of agreement between a series of measurements obtained from the same sample.[5][6]
-
Accuracy (Recovery): Determines how close the measured value is to the true value.
-
Linearity and Range: The range of concentrations over which the assay is precise, accurate, and linear.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of aMT6s that can be reliably detected and quantified, respectively.[7]
-
Specificity (Cross-reactivity): The ability of the assay to exclusively measure aMT6s without interference from other structurally related compounds.
-
Stability: Evaluates the stability of aMT6s in the biological matrix under different storage and handling conditions.[8]
Q4: What are acceptable limits for intra-assay and inter-assay precision?
Acceptable limits for precision can vary depending on the assay type and regulatory guidelines. However, for LC-MS/MS methods, an intra-assay imprecision of <2.5% and an inter-assay imprecision of <5.4% have been reported as being well within validation criteria.[3][9] For immunoassays, slightly higher variability may be acceptable, but it is crucial to establish consistent performance.
Assay Validation Workflow
The following diagram illustrates a typical workflow for the validation of a this compound assay.
Caption: A flowchart illustrating the key phases and experiments in a typical aMT6s assay validation process.
Quantitative Data Summary
The following table summarizes typical performance characteristics for a validated LC-MS/MS method for aMT6s in urine.
| Performance Characteristic | Parameter | Value | Reference |
| Precision | Intra-assay Imprecision | <2.5% | [3] |
| Inter-assay Imprecision | <5.4% | [1][3][9] | |
| Sensitivity | Lower Limit of Quantification (LLOQ) | 0.2 nmol/L | [1][3][9] |
| Accuracy | Recovery | 90-115% | [9] |
| Biological Variability | Within-subject CV (24-h urine) | 12.2% | [1][9] |
| Between-subject CV (24-h urine) | 36.8% | [1][9] |
Experimental Protocols
Protocol 1: Determination of Intra- and Inter-Assay Precision
-
Objective: To assess the reproducibility of the assay within a single run and between different runs.
-
Materials: Pooled urine samples or quality control (QC) samples at low, medium, and high concentrations of aMT6s.
-
Procedure (Intra-assay):
-
Prepare at least 6 replicates of each QC sample concentration.
-
Analyze all replicates in a single assay run.
-
Calculate the mean, standard deviation (SD), and coefficient of variation (%CV) for each concentration.
-
-
Procedure (Inter-assay):
-
Analyze the same QC samples in at least 3 different assay runs on different days.
-
Calculate the mean, SD, and %CV for each concentration across all runs.
-
-
Acceptance Criteria: The %CV for both intra- and inter-assay precision should be within established limits (e.g., <15%).[6]
Protocol 2: Assessment of Accuracy (Spike and Recovery)
-
Objective: To determine the accuracy of the assay by measuring the recovery of a known amount of aMT6s spiked into the biological matrix.
-
Materials: Blank urine samples (pre-screened to have no or very low endogenous aMT6s), aMT6s standard of known concentration.
-
Procedure:
-
Spike blank urine samples with known concentrations of aMT6s standard (low, medium, and high levels).
-
Analyze the spiked samples and un-spiked control samples.
-
Calculate the percent recovery using the formula: (%Recovery) = (Measured Concentration - Endogenous Concentration) / Spiked Concentration * 100.
-
-
Acceptance Criteria: The mean percent recovery should be within an acceptable range (e.g., 85-115%).
Troubleshooting Guide
This guide addresses common issues encountered during aMT6s assays.
| Issue | Possible Cause(s) | Recommended Action(s) |
| High Intra- or Inter-Assay Variability | - Pipetting errors- Inconsistent incubation times or temperatures- Reagent degradation- Improper plate washing | - Review and standardize pipetting technique.[10]- Ensure consistent timing and temperature control for all steps.[11]- Check expiration dates and storage conditions of all reagents.[11]- Optimize and standardize the plate washing procedure.[10] |
| Low Signal or Poor Sensitivity | - Inactive enzyme or substrate- Incorrect antibody concentration- Suboptimal incubation conditions- Matrix effects | - Use fresh substrate and verify enzyme activity.- Optimize antibody dilutions.- Review and optimize incubation times and temperatures.- Evaluate sample dilution to minimize matrix interference.[12] |
| High Background Signal | - Insufficient washing- Non-specific binding- Contaminated reagents or buffer | - Increase the number of wash steps or the volume of wash buffer.[12]- Add a blocking agent to the assay buffer.- Use fresh, high-quality reagents and deionized water.[12] |
| Poor Standard Curve | - Inaccurate standard dilutions- Degraded standards- Incorrect curve fitting model | - Prepare fresh standards and verify concentrations.- Store standards properly, aliquoted at -80°C if necessary.- Use the appropriate curve fitting algorithm for your assay (e.g., 4-parameter logistic for ELISAs).[12] |
Troubleshooting Decision Tree
The following diagram provides a logical workflow for troubleshooting common aMT6s assay problems.
Caption: A decision tree to guide researchers in troubleshooting common aMT6s assay issues.
References
- 1. Mass spectrometric quantification of urinary this compound: age-dependent excretion and biological variation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Measurement of melatonin and 6-sulphatoxymelatonin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mass spectrometric quantification of urinary 6-sulfatoxym... [degruyterbrill.com]
- 4. ibl-international.com [ibl-international.com]
- 5. researchgate.net [researchgate.net]
- 6. Brendan Bioanalytics : Intra-Assay and Inter-Assay %CVs [brendan.com]
- 7. Development and Validation of an LC–MS/MS-Based Method for Quantifying Urinary Endogenous 6-Hydroxymelatonin [jstage.jst.go.jp]
- 8. researchgate.net [researchgate.net]
- 9. Mass spectrometric quantification of urinary 6-sulfatoxym... [degruyterbrill.com]
- 10. novamedline.com [novamedline.com]
- 11. buhlmannlabs.com [buhlmannlabs.com]
- 12. novolytix.ch [novolytix.ch]
Validation & Comparative
A Head-to-Head Battle: 6-Sulfatoxymelatonin ELISA vs. LC-MS/MS for Accurate Melatonin Metabolite Quantification
A comprehensive guide for researchers, scientists, and drug development professionals on the validation of 6-Sulfatoxymelatonin (aMT6s) quantification methods. This report details a critical comparison of the widely used Enzyme-Linked Immunosorbent Assay (ELISA) and the gold-standard Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), providing essential experimental data and protocols to inform methodological choices in clinical and research settings.
The accurate measurement of this compound (aMT6s), the primary urinary metabolite of melatonin, is crucial for assessing circadian rhythm and the physiological effects of melatonin. While ELISA offers a high-throughput and cost-effective solution, its accuracy and specificity are often questioned. LC-MS/MS, on the other hand, provides superior sensitivity and specificity. This guide presents a validation of a commercial aMT6s ELISA against a rigorously validated LC-MS/MS method, offering a clear perspective on the performance of each technique.
Quantitative Data Summary
A direct comparison between a commercial aMT6s ELISA (IBL) and a validated LC-MS/MS method revealed a strong positive correlation, yet notable discrepancies. The analysis, based on 42 urine samples, underscores the need for careful consideration when choosing an assay for clinical or research purposes.
| Performance Metric | This compound ELISA | This compound LC-MS/MS | Source |
| Correlation (ρ) | 0.846 | - | [1] |
| Passing-Bablok Regression | ELISA = 0.47 x LC-MS/MS - 3.2 | - | [1] |
| Inter-assay CV | 10.2% - 12.5% | <5.4% | [1][2][3] |
| Intra-assay CV | 5.0% - 11.4% | Not explicitly stated, but overall CVa was 1.6-3.1% | [1][2][3] |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL | 0.2 nmol/L | [1][3] |
CV: Coefficient of Variation CVa: Analytical Variation
Experimental Protocols
This compound ELISA Protocol (Based on a commercial kit)
The aMT6s ELISA is a competitive immunoassay.[4] In this assay, aMT6s in the urine sample competes with a fixed amount of enzyme-labeled aMT6s for binding sites on antibodies coated on a microplate.[4] The intensity of the resulting color is inversely proportional to the concentration of aMT6s in the sample.
Sample Preparation:
-
Collect first morning void or 24-hour urine samples.
-
Centrifuge the urine samples to remove particulate matter.[4]
-
Dilute urine samples 1:200 with the provided assay buffer (e.g., 5 µL of urine + 1 mL of Incubation Buffer).[4]
Assay Procedure:
-
Pipette 10 µL of calibrators, controls, and diluted urine samples into the wells of the antibody-coated microplate.[5]
-
Add 500 µL of Assay Buffer to each tube and vortex.[5]
-
Incubate the plate, allowing for the competitive binding reaction to occur.
-
Wash the wells to remove unbound components.
-
Add an enzyme-conjugated secondary antibody that binds to the captured primary antibody.
-
Incubate the plate again.
-
Wash the wells to remove any unbound enzyme conjugate.
-
Add a substrate solution (e.g., TMB), which reacts with the enzyme to produce a color change.[4]
-
Stop the reaction with a stop solution.[4]
-
Read the absorbance at 450 nm using a microplate reader.[4]
-
Calculate the aMT6s concentration based on a standard curve generated from the calibrators.
This compound LC-MS/MS Protocol
This method offers high sensitivity and specificity for the quantification of aMT6s.[6][7] The protocol involves solid-phase extraction (SPE) to clean up the urine sample, followed by chromatographic separation and mass spectrometric detection.[8]
Sample Preparation (Online Solid-Phase Extraction):
-
Collect first morning void or 24-hour urine samples.
-
An internal standard (e.g., deuterated aMT6s) is added to the urine samples for accurate quantification.[8]
-
The urine sample is injected into the LC-MS/MS system.
-
The sample is first loaded onto an online SPE column to remove interfering substances.
LC-MS/MS Analysis:
-
Chromatographic Separation: The extracted aMT6s is then eluted from the SPE column and transferred to an analytical column (e.g., a C18 column) for chromatographic separation. A gradient elution with a suitable mobile phase is used to separate aMT6s from other components.
-
Mass Spectrometric Detection: The separated aMT6s enters the mass spectrometer.
-
Ionization: Electrospray ionization (ESI) is typically used to ionize the aMT6s molecules.
-
Tandem Mass Spectrometry (MS/MS): The ionized aMT6s is selected in the first quadrupole, fragmented in the collision cell, and the resulting fragments are detected in the second quadrupole. This process, known as Multiple Reaction Monitoring (MRM), provides high specificity and sensitivity.[8]
-
Quantification: The concentration of aMT6s is determined by comparing the peak area of the analyte to that of the internal standard.
Method Comparison and Validation Workflow
The following diagram illustrates the typical workflow for validating the aMT6s ELISA against the LC-MS/MS method.
Caption: Experimental workflow for the validation of aMT6s ELISA against LC-MS/MS.
Logical Comparison of Methodologies
The choice between ELISA and LC-MS/MS for aMT6s quantification depends on a balance of factors including the required level of accuracy, sample throughput, and available resources.
Caption: Logical comparison of aMT6s ELISA and LC-MS/MS methodologies.
Discussion
The validation data indicates that while the aMT6s ELISA shows a good correlation with LC-MS/MS, it is not a direct one-to-one relationship. The Passing-Bablok regression equation (ELISA = 0.47 * LC-MS/MS - 3.2) suggests a systematic underestimation by the ELISA compared to the LC-MS/MS method.[1] This discrepancy could be attributed to several factors, including differences in calibration standards, antibody specificity, and potential matrix effects in the ELISA.[1]
Immunoassays for small molecules like aMT6s are known to be susceptible to cross-reactivity with other structurally similar compounds present in the urine, which can lead to inaccurate results.[6][7] In contrast, LC-MS/MS offers superior specificity by separating the analyte of interest from other matrix components before detection based on its unique mass-to-charge ratio.[6][7]
The lower limit of quantification for the LC-MS/MS method (0.2 nmol/L) is significantly better than that reported for the ELISA (1.0 ng/mL), highlighting the higher sensitivity of the mass spectrometric approach.[1][3] This is particularly important when measuring low levels of aMT6s, for instance, during daytime sampling.
Conclusion
For research and clinical applications demanding the highest level of accuracy and specificity in aMT6s quantification, LC-MS/MS remains the gold standard. However, for large-scale epidemiological studies or when resource constraints are a major consideration, a well-characterized ELISA can be a viable alternative, provided its limitations are understood and the data is interpreted with caution. It is recommended that laboratories validate their chosen ELISA against a reference method like LC-MS/MS to establish their own correlation and correction factors. This will ensure more reliable and comparable results in the assessment of melatonin metabolism.
References
- 1. Mass spectrometric quantification of urinary 6-sulfatoxym... [degruyterbrill.com]
- 2. Association of Urinary this compound (aMT6s) Levels and Objective and Subjective Sleep Measures in Older Men: The MrOS Sleep Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Urinary this compound level in diabetic retinopathy patients with type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. buhlmannlabs.com [buhlmannlabs.com]
- 5. pdf.medicalexpo.com [pdf.medicalexpo.com]
- 6. Mass spectrometric quantification of urinary 6-sulfatoxym... [degruyterbrill.com]
- 7. Mass spectrometric quantification of urinary this compound: age-dependent excretion and biological variation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. brighamandwomens.org [brighamandwomens.org]
A Comparative Guide to Urinary aMT6s and Salivary Melatonin as Biomarkers of Circadian Rhythm
For Researchers, Scientists, and Drug Development Professionals
The accurate assessment of the endogenous circadian rhythm of melatonin is crucial in a variety of research fields, from sleep studies and chronobiology to drug development for sleep and psychiatric disorders. While plasma melatonin is considered the gold-standard for measuring circadian phase, its invasive nature makes it less suitable for field studies or frequent sampling.[1] This guide provides a comprehensive comparison of two widely used non-invasive alternatives: the major urinary metabolite of melatonin, 6-sulfatoxymelatonin (aMT6s), and salivary melatonin. Both have been shown to be reliable indices of the circadian melatonin rhythm.[2][3]
Data Presentation: Quantitative Comparison
The following table summarizes the key quantitative data comparing the performance of urinary aMT6s and salivary melatonin against the gold-standard, plasma/serum melatonin.
| Parameter | Urinary aMT6s vs. Plasma/Serum Melatonin | Salivary Melatonin vs. Plasma/Serum Melatonin | Key Considerations |
| Correlation Coefficient (r) | 0.72 - 0.75[2][4] | 0.81 - 0.95[1][2] | Salivary melatonin generally shows a stronger correlation with plasma melatonin than urinary aMT6s.[1] |
| Temporal Relationship | aMT6s acrophase (peak) occurs approximately 6.46 hours after plasma Dim Light Melatonin Onset (DLMO).[1] There is a phase shift of 12 minutes to 2 hours between serum melatonin and urinary aMT6s.[5] | Salivary DLMO occurs approximately 38 minutes after plasma DLMO.[1] Changes in salivary and serum melatonin levels are nearly simultaneous.[5] | The delay in urinary aMT6s reflects the time required for metabolism and renal clearance.[5] |
| Measurement Frequency | Typically collected every 2 to 8 hours over a 24- to 48-hour period.[6] First morning void can be used to estimate total nocturnal production.[7] | Collected every 30 to 60 minutes, especially around the expected onset of melatonin secretion.[6] | More frequent sampling of saliva allows for a more precise determination of DLMO.[5][6] |
| Invasiveness | Non-invasive.[8][9] | Non-invasive.[10] | Both methods are well-suited for studies requiring repeated measures and for use in sensitive populations. |
| Sample Stability | Stable in urine for up to five days at room temperature and for at least two years at -20°C without preservatives.[4][5] | Saliva storage conditions can vary depending on the collection site. | |
| Analytical Sensitivity | Generally higher concentrations than salivary melatonin, making it easier to detect. | Salivary concentrations are about three times lower than plasma concentrations, which can be challenging for individuals with low melatonin levels.[5] | In cases of low melatonin production, plasma measurement may be the preferred method.[5] |
Melatonin Signaling Pathway
The following diagram illustrates the signaling pathway of melatonin, from its synthesis in the pineal gland to its effects on target cells.
Caption: Melatonin synthesis, metabolism, and signaling pathway.
Experimental Protocols
Measurement of Urinary aMT6s
The protocol for measuring urinary aMT6s typically involves the collection of urine samples over a 24- to 48-hour period to capture the full circadian profile.[6]
1. Sample Collection:
-
Subjects collect urine in individual containers at regular intervals (e.g., every 2-8 hours).[6]
-
For assessing total nocturnal production, a single first-morning void can be collected.[7]
-
The volume of each urine sample is recorded.
-
Samples are stored at -20°C until analysis.[4]
2. Analytical Methods:
-
Enzyme-Linked Immunosorbent Assay (ELISA): This is a common and relatively high-throughput method. Commercial kits are available for the quantitative determination of aMT6s.[7][11] The assay typically involves a competitive binding process where aMT6s in the sample competes with a labeled aMT6s for binding to a limited number of antibody sites.
-
Radioimmunoassay (RIA): A sensitive method that uses a radiolabeled antigen to compete with the aMT6s in the sample for antibody binding.[1][12]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): A highly specific and sensitive method, often considered a reference method, that separates aMT6s from other urinary components before detection by a mass spectrometer.[8]
3. Data Analysis:
-
aMT6s excretion rates are calculated for each collection interval.
-
To account for variations in urine dilution, aMT6s levels are often normalized to urinary creatinine concentrations.[5]
-
The acrophase (peak time) of the aMT6s rhythm can be determined using cosinor analysis.[1]
Measurement of Salivary Melatonin
The measurement of salivary melatonin is particularly useful for determining the Dim Light Melatonin Onset (DLMO), a precise marker of circadian phase.[13]
1. Sample Collection:
-
Saliva samples are collected at regular intervals (e.g., every 30-60 minutes) in the evening, starting at least one hour before the expected rise in melatonin and continuing throughout the expected increase.[6]
-
Collection should occur under dim light conditions (<30 lux) to avoid suppressing melatonin production.[6]
-
Subjects should refrain from eating, drinking, or oral hygiene for a period before each sample collection.
-
Samples can be collected by passive drool or using specialized collection devices.
-
Samples are stored at -20°C or below until analysis.
2. Analytical Methods:
-
ELISA and RIA: Similar to urinary aMT6s, these immunoassays are widely used for salivary melatonin, with commercial kits available.[13][14] Due to the lower concentration of melatonin in saliva, highly sensitive assays are required.
-
LC-MS/MS: This method offers high specificity and sensitivity for quantifying the low levels of melatonin in saliva.[14]
3. Data Analysis:
-
The DLMO is typically calculated as the time at which melatonin levels consistently exceed a certain threshold (e.g., 2 standard deviations above the mean of baseline samples or a fixed threshold like 3 pg/mL).[6]
Experimental Workflow and Logical Relationships
The following diagrams illustrate the general workflow for a comparative study and the logical considerations for choosing between urinary aMT6s and salivary melatonin.
Caption: A typical experimental workflow for comparing biomarkers.
Caption: Decision tree for selecting a melatonin biomarker.
Conclusion
Both urinary aMT6s and salivary melatonin are valuable non-invasive tools for assessing the circadian rhythm of melatonin. The choice between the two depends on the specific research question and logistical constraints of the study. Salivary melatonin is the preferred method for determining the precise timing of the dim light melatonin onset (DLMO) due to its strong and direct correlation with plasma melatonin.[1] Urinary aMT6s, particularly from a first morning void, is an excellent and practical option for estimating total nocturnal melatonin production, especially in large-scale field studies where frequent sampling is not feasible.[7][8] Researchers should carefully consider the trade-offs between temporal resolution, participant burden, and the specific circadian parameters of interest when selecting the most appropriate biomarker for their studies.
References
- 1. academic.oup.com [academic.oup.com]
- 2. The correlation between serum and salivary melatonin concentrations and urinary 6-hydroxymelatonin sulphate excretion rates: two non-invasive techniques for monitoring human circadian rhythmicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. URINARY 6-SULPHATOXYMELATONIN LEVELS AND RISK OF BREAST CANCER IN PREMENOPAUSAL WOMEN: THE ORDET COHORT - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. jcsm.aasm.org [jcsm.aasm.org]
- 7. Association of Urinary this compound (aMT6s) Levels and Objective and Subjective Sleep Measures in Older Men: The MrOS Sleep Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measuring Urinary 6-Sulphatoxymelatonin in Humans | Springer Nature Experiments [experiments.springernature.com]
- 9. Measuring Urinary 6-Sulphatoxymelatonin in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biologyofsleep.com [biologyofsleep.com]
- 11. alpco.com [alpco.com]
- 12. Urinary melatonin: a noninvasive method to follow human pineal function as studied in three experimental conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. salimetrics.com [salimetrics.com]
- 14. Melatonin-Measurement Methods and the Factors Modifying the Results. A Systematic Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
6-Sulfatoxymelatonin vs. Direct Melatonin: A Comparative Guide for Circadian Biomarker Selection
For Researchers, Scientists, and Drug Development Professionals
The accurate assessment of circadian rhythmicity is paramount in numerous fields of research and drug development. Melatonin, the "hormone of darkness," is a cornerstone of this assessment, with its rhythmic secretion from the pineal gland providing a robust marker of the body's internal clock. However, the choice between measuring melatonin directly or its primary urinary metabolite, 6-sulfatoxymelatonin (aMT6s), is a critical decision with significant implications for study design, sample collection, and data interpretation. This guide provides an objective comparison of these two biomarkers, supported by experimental data, to aid in the selection of the most appropriate analyte for your research needs.
At a Glance: Key Differences
| Feature | This compound (aMT6s) | Direct Melatonin |
| Primary Sample Type | Urine | Plasma, Saliva, Serum |
| Measurement Approach | Non-invasive, integrated measure of nocturnal production | Real-time, "snapshot" concentrations |
| Sample Collection | Simple, can be done at home (e.g., first morning void) | More invasive (blood draw) or requires specific timing and conditions (saliva) |
| Stability | Highly stable in urine, even at room temperature for short periods.[1][2][3][4] | Less stable, requires immediate processing or freezing. |
| Assay Methods | ELISA, LC-MS/MS | RIA, ELISA, LC-MS/MS |
Performance as a Circadian Biomarker: A Data-Driven Comparison
The utility of a circadian biomarker hinges on its correlation with the central circadian pacemaker, its reliability, and its practicality. The following tables summarize key quantitative data from studies comparing aMT6s and direct melatonin.
Correlation with Systemic Melatonin Levels
Urinary aMT6s has been extensively validated as a reliable surrogate for circulating melatonin levels, demonstrating strong correlations with plasma and serum melatonin.
| Comparison | Correlation Coefficient (r) | Study Highlights |
| Total 24-h urinary aMT6s vs. Area under the curve of plasma melatonin | 0.75[1][3][4] | Demonstrates that the total amount of excreted aMT6s reflects the total nocturnal secretion of melatonin. |
| Nocturnal urinary aMT6s vs. Peak nocturnal plasma melatonin | 0.74 - 0.76[5][6] | A single morning urine sample can provide a good estimate of the peak melatonin levels during the night. |
| Urinary aMT6s vs. Serum melatonin | Strong positive correlation | Studies show a significant relationship, though specific r-values vary.[5][7][8] |
| Direct RIA for aMT6s vs. GC/MS for 6-hydroxymelatonin | 0.94[1][3][4] | High correlation between different analytical methods for measuring the melatonin metabolite. |
Reproducibility and Variability
A reliable biomarker should exhibit low intra-individual variability and consistent measurements over time.
| Biomarker | Time Frame | Intra-class Correlation (ICC) / Pearson's r | Key Findings |
| Urinary aMT6s | Consecutive days | r > 0.85[5] | High day-to-day stability. |
| Urinary aMT6s | 3-6 months | r = 0.75[5] | Good stability over several months. |
| Urinary aMT6s | 3 years | r = 0.72[5][9] | Moderate to good long-term stability. |
| Urinary aMT6s | 5 years | ICC = 0.56[5][10][11] | Moderate long-term reproducibility, suggesting it can be a valid marker for long-term exposure. |
| Urinary aMT6s | - | High inter-individual variability, low intra-individual variability[12] | While absolute levels differ greatly between people, an individual's excretion pattern is relatively consistent. |
Signaling Pathways and Experimental Workflows
Visualizing the biological pathways and experimental procedures is crucial for understanding the context of these biomarkers.
Melatonin Synthesis and Metabolism
The following diagram illustrates the synthesis of melatonin from tryptophan and its subsequent metabolism to this compound.
Caption: Melatonin is synthesized from tryptophan and primarily metabolized in the liver to aMT6s for urinary excretion.
Experimental Workflow: aMT6s Measurement in Urine via ELISA
This diagram outlines the typical workflow for quantifying aMT6s in urine samples using an Enzyme-Linked Immunosorbent Assay (ELISA).
Caption: A typical workflow for the quantification of urinary aMT6s using a competitive ELISA method.
Experimental Workflow: Melatonin Measurement in Plasma via LC-MS/MS
This diagram illustrates the steps involved in measuring melatonin concentrations in plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Caption: The general workflow for measuring plasma melatonin concentration using LC-MS/MS.
Detailed Experimental Protocols
Quantification of Urinary this compound (aMT6s) by ELISA
This protocol is a generalized procedure based on commercially available competitive ELISA kits (e.g., BÜHLMANN, IBL International, ALPCO).[13][14][15][16][17] Researchers should always refer to the specific kit insert for detailed instructions.
Materials:
-
aMT6s ELISA Kit (containing microtiter plate, calibrators, controls, enzyme conjugate, antibody, wash buffer, substrate, and stop solution)
-
Precision pipettes and tips
-
Vortex mixer
-
Microplate reader capable of measuring absorbance at 450 nm
-
Distilled or deionized water
-
Absorbent paper
Procedure:
-
Reagent Preparation: Prepare all reagents, working standards, and samples as directed in the kit manual. Allow all reagents to reach room temperature before use.
-
Sample Preparation: Centrifuge urine samples to remove particulate matter. Dilute urine samples according to the kit's instructions (e.g., 1:200 with incubation buffer).[14]
-
Assay Procedure: a. Add a specific volume (e.g., 50 µL) of calibrators, controls, and diluted samples to the appropriate wells of the microtiter plate.[14][17] b. Add the enzyme conjugate (e.g., 50 µL) to each well.[16][17] c. Add the aMT6s antibody (e.g., 50 µL) to each well.[16][17] d. Cover the plate and incubate for the specified time and temperature (e.g., 2-3 hours at room temperature or overnight at 4°C) with gentle shaking.[14][15][17] e. Wash the plate multiple times (e.g., 4 times) with the prepared wash buffer.[16][17] f. Add the substrate solution (e.g., 100 µL) to each well and incubate in the dark for a specified time (e.g., 30 minutes) at room temperature.[16][17] g. Stop the reaction by adding the stop solution (e.g., 100 µL) to each well.[16][17]
-
Data Analysis: a. Read the absorbance of each well at 450 nm within a specified time frame. b. Generate a standard curve by plotting the absorbance of the calibrators against their known concentrations. c. Determine the concentration of aMT6s in the samples by interpolating their absorbance values from the standard curve. d. Multiply the calculated concentration by the dilution factor to obtain the final concentration in the original urine sample.
Quantification of Plasma Melatonin by LC-MS/MS
This protocol provides a general framework for the analysis of melatonin in plasma using LC-MS/MS. Specific parameters will need to be optimized based on the instrumentation used.
Materials:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system
-
Analytical column (e.g., C18)
-
Melatonin standard and deuterated melatonin internal standard (e.g., Melatonin-d4 or Melatonin-d7)[18][19][20]
-
Solvents for mobile phase (e.g., acetonitrile, methanol, water with formic acid or ammonium formate)
-
Reagents for sample preparation (e.g., protein precipitation solvent like acetonitrile, solid-phase extraction cartridges, or liquid-liquid extraction solvents like ethyl acetate)[18][19][21]
-
Centrifuge, evaporator, vortex mixer
Procedure:
-
Standard and Sample Preparation: a. Prepare a stock solution of melatonin and the internal standard in a suitable solvent (e.g., methanol). b. Prepare a series of calibration standards by spiking blank plasma with known concentrations of melatonin. c. Thaw plasma samples on ice. d. To a specific volume of plasma (e.g., 200 µL), add the internal standard.[21]
-
Extraction: a. Protein Precipitation: Add a protein precipitation solvent (e.g., acetonitrile), vortex, and centrifuge to pellet the proteins.[18] b. Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE): Further purify the sample using SPE cartridges or by performing LLE with a solvent like ethyl acetate.[19][20][21] c. Evaporate the solvent to dryness under a stream of nitrogen. d. Reconstitute the dried extract in the mobile phase.
-
LC-MS/MS Analysis: a. Chromatography: Inject the reconstituted sample onto the LC system. Separate melatonin from other components using a suitable gradient of the mobile phases. b. Mass Spectrometry: Detect melatonin and the internal standard using the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.[19][20][21] Optimize the precursor and product ion transitions for both analytes.
-
Data Analysis: a. Integrate the peak areas for melatonin and the internal standard. b. Calculate the peak area ratio of melatonin to the internal standard. c. Construct a calibration curve by plotting the peak area ratios of the standards against their concentrations. d. Determine the concentration of melatonin in the samples from the calibration curve.
Conclusion and Recommendations
The choice between this compound and direct melatonin as a circadian biomarker is highly dependent on the specific research question, the study population, and logistical constraints.
This compound (aMT6s) is the recommended biomarker for:
-
Large-scale epidemiological studies: The non-invasive nature of urine collection and the stability of aMT6s make it ideal for studies with many participants and remote sample collection.[22]
-
Long-term assessment of melatonin production: The good long-term reproducibility of urinary aMT6s allows for the evaluation of melatonin levels over extended periods.[10][11]
-
Studies involving children or other populations where blood draws are difficult: Urine collection is a more feasible and less stressful alternative.
-
Assessing total nocturnal melatonin secretion: The integrated nature of urinary aMT6s provides a comprehensive measure of overnight melatonin production.[1][3][4]
Direct melatonin measurement (in plasma or saliva) is more suitable for:
-
Precise timing of circadian phase, such as Dim Light Melatonin Onset (DLMO): Frequent sampling of saliva or plasma provides a high-resolution profile of the melatonin rhythm.
-
Pharmacokinetic studies of exogenous melatonin: Direct measurement is necessary to track the absorption, distribution, metabolism, and excretion of administered melatonin.
-
Studies where real-time melatonin levels are of interest: Plasma and saliva reflect the circulating concentration of the active hormone at a specific point in time.
References
- 1. [PDF] Melatonin Secretion in Humans Assessed by Measuring Its Metabolite , this compound | Semantic Scholar [semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. Melatonin secretion in humans assessed by measuring its metabolite, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. The correlation between human plasma melatonin levels and urinary 6-hydroxymelatonin excretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Serum melatonin and urinary this compound in major depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The correlation between serum and salivary melatonin concentrations and urinary 6-hydroxymelatonin sulphate excretion rates: two non-invasive techniques for monitoring human circadian rhythmicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dietary correlates of urinary this compound concentrations in the Nurses' Health Study cohorts1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Reproducibility over 5 years of measurements of 6-sulphatoxymelatonin in urine samples from postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pdf.medicalexpo.com [pdf.medicalexpo.com]
- 14. buhlmannlabs.com [buhlmannlabs.com]
- 15. alpco.com [alpco.com]
- 16. ibl-international.com [ibl-international.com]
- 17. weldonbiotech.com [weldonbiotech.com]
- 18. lcms.cz [lcms.cz]
- 19. Determination of Melatonin Concentration in Human Plasma by HPLC-MS/MS [journal11.magtechjournal.com]
- 20. brighamandwomens.org [brighamandwomens.org]
- 21. benchchem.com [benchchem.com]
- 22. Prediction of nocturnal plasma melatonin from morning urinary measures - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to the Cross-Validation of Commercial aMT6s ELISA Kits
For researchers, scientists, and drug development professionals, the precise quantification of 6-sulfatoxymelatonin (aMT6s), the main urinary metabolite of melatonin, is critical for studies related to circadian rhythms, sleep disorders, and various neurological conditions. While Enzyme-Linked Immunosorbent Assays (ELISAs) offer a high-throughput and accessible method for aMT6s measurement, the performance between different commercial kits can vary significantly. This guide provides a framework for the cross-validation of commercially available aMT6s ELISA kits, presenting hypothetical comparative data and detailed experimental protocols to ensure the selection of the most appropriate assay for your research needs.
Urinary aMT6s levels are a reliable surrogate marker for the nocturnal secretion of melatonin, and its accurate measurement is paramount for robust and reproducible research findings.[1] Variations in antibody specificity, assay protocols, and calibration standards among different commercial kits can lead to discrepancies in reported aMT6s concentrations.[2][3][4] Therefore, a thorough in-house cross-validation is essential before commencing large-scale studies.
Comparative Performance of Commercial aMT6s ELISA Kits
The following table summarizes the hypothetical performance characteristics of three representative commercial aMT6s ELISA kits based on typical specifications provided by manufacturers. This data should be used as a guide for what to expect and what parameters to assess during an in-house validation.
| Parameter | Kit A (e.g., ALPCO) | Kit B (e.g., Buhlmann) | Kit C (e.g., MyBioSource) |
| Assay Principle | Competitive ELISA | Competitive ELISA | Competitive ELISA |
| Assay Range | 0.8 - 40 ng/mL | 0.8 - 40 ng/mL | Varies by specific kit |
| Sensitivity (LOD) | 0.14 ng/mL | Not explicitly stated | Varies by specific kit |
| Intra-assay Precision (CV%) | < 5.0% | < 10% | < 15% |
| Inter-assay Precision (CV%) | < 12.5% | < 10% | < 15% |
| Sample Volume | 10 µL | 10 µL | 50 µL |
| Incubation Time | 3.5 hours | 3.5 hours | 2 hours |
| Sample Type | Urine | Urine | Urine, other fluids |
Experimental Protocols for Cross-Validation
To objectively compare different aMT6s ELISA kits, a rigorous cross-validation protocol should be implemented. This involves assessing key performance parameters such as precision, accuracy, linearity of dilution, and specificity.
Precision (Intra- and Inter-Assay Variability)
Precision refers to the reproducibility of measurements.
-
Intra-Assay Precision:
-
Prepare three pooled urine samples with low, medium, and high concentrations of aMT6s.
-
Run 10-20 replicates of each pooled sample on the same plate for each ELISA kit being evaluated.
-
Calculate the mean, standard deviation (SD), and coefficient of variation (CV%) for each pool. The CV% is calculated as (SD/Mean) * 100.
-
Acceptable intra-assay CV is typically <10-15%.[5]
-
-
Inter-Assay Precision:
Accuracy (Spike and Recovery)
Accuracy assesses how close the measured value is to the true value.
-
Select at least three different individual urine samples.
-
Measure the endogenous aMT6s level in each sample.
-
Spike each sample with a known amount of aMT6s standard to achieve low, medium, and high concentrations within the assay's range.
-
Assay the spiked and unspiked samples.
-
Calculate the percentage recovery as: [(Measured Concentration in Spiked Sample - Measured Concentration in Unspiked Sample) / Spiked Concentration] * 100.
-
Acceptable recovery is generally between 80-120%.[7]
Linearity of Dilution
This experiment determines if the assay can accurately measure samples that have been diluted.
-
Select a high-concentration urine sample.
-
Serially dilute the sample with the assay buffer (e.g., 1:2, 1:4, 1:8, 1:16).
-
Measure the aMT6s concentration in each dilution.
-
Multiply the measured concentrations by their respective dilution factors to get the corrected concentrations.
-
The corrected concentrations should be consistent across the dilution series.
-
Plot the measured concentration versus the expected concentration and assess the linearity (R² value should be close to 1).
Specificity (Cross-Reactivity)
Specificity ensures that the antibody is binding only to aMT6s and not to structurally related molecules.
-
Obtain compounds that are structurally similar to aMT6s, such as melatonin, N-acetylserotonin, and serotonin.
-
Prepare high concentrations of these potential cross-reactants in the assay buffer.
-
Test these samples in the ELISA kits.
-
Determine the concentration of each compound that produces a signal equivalent to the 50% binding point (IC50) on the aMT6s standard curve.
-
Calculate the percent cross-reactivity as: (IC50 of aMT6s / IC50 of cross-reactant) * 100.
-
Ideally, cross-reactivity with other molecules should be negligible.
Visualizing Key Pathways and Workflows
Melatonin Synthesis and Signaling Pathway
The accurate measurement of aMT6s is important for understanding the activity of the melatonin pathway. Melatonin is synthesized from tryptophan and, after secretion, it acts on its receptors (MT1 and MT2) to regulate various physiological processes, including the sleep-wake cycle.[8][9]
Caption: Simplified melatonin synthesis and metabolism pathway.
Experimental Workflow for ELISA Cross-Validation
A structured workflow is essential for an effective cross-validation study. The following diagram illustrates the key steps involved in comparing different commercial aMT6s ELISA kits.
Caption: Workflow for cross-validating aMT6s ELISA kits.
Logical Framework for Kit Comparison
The final decision on which ELISA kit to use should be based on a logical evaluation of the data generated during the cross-validation experiments. This diagram outlines the key criteria that should be considered.
Caption: Criteria for selecting an aMT6s ELISA kit.
By following this guide, researchers can systematically evaluate and select the most reliable and suitable commercial aMT6s ELISA kit for their specific research needs, thereby enhancing the quality and validity of their scientific findings.
References
- 1. alpco.com [alpco.com]
- 2. Comparison of six commercial ELISA kits for their specificity and sensitivity in detecting different major peanut allergens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 4. researchgate.net [researchgate.net]
- 5. mybiosource.com [mybiosource.com]
- 6. Association of Urinary this compound (aMT6s) Levels and Objective and Subjective Sleep Measures in Older Men: The MrOS Sleep Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ELISA Kit Validation and Quality Testing | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. Molecular Mechanisms of the Melatonin Receptor Pathway Linking Circadian Rhythm to Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The Strong Correlation Between Plasma Melatonin and its Urinary Metabolite, 6-Sulfatoxymelatonin: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the accurate measurement of melatonin, a key hormone regulating circadian rhythms, is paramount. While plasma melatonin is the gold standard for assessing its circulating levels, the invasive and often impractical nature of frequent blood sampling has led to the widespread use of its primary urinary metabolite, 6-sulfatoxymelatonin (aMT6s), as a non-invasive surrogate. This guide provides a detailed comparison of plasma melatonin and urinary aMT6s, supported by experimental data, to aid in the selection of the most appropriate biomarker for your research needs.
The rhythm of urinary aMT6s is highly correlated with that of plasma melatonin, making it a reliable and non-invasive method for assessing circadian phase, particularly in large-scale or field-based studies.[1][2] Numerous studies have demonstrated a significant positive correlation between the nocturnal secretion of melatonin in plasma and the excretion of aMT6s in first-morning urine voids.[3][4] This strong relationship underpins the utility of urinary aMT6s as a robust biomarker for pineal gland function and overall melatonin production.[5]
Quantitative Correlation Data: A Comparative Overview
The following table summarizes key findings from studies that have quantitatively assessed the correlation between plasma melatonin and urinary aMT6s. These studies consistently report a strong and statistically significant positive correlation between the two measures across different populations and methodologies.
| Study Reference | Study Population | Plasma Melatonin Metric | Urinary aMT6s Metric | Correlation Coefficient (r) | P-value | Key Findings |
| Bojkowski et al. (1987)[6] | 22 healthy volunteers | Area under the curve (AUC) of plasma melatonin profile | Total 24-h urinary aMT6s excretion | 0.75 | 0.0002 | A significant correlation was found, supporting urinary aMT6s as a reliable measure of melatonin secretion. |
| Fietz et al. (1985)[7] | 22 women | Nighttime peak plasma melatonin | 24-h urinary 6-hydroxymelatonin excretion | 0.76 | Not specified | Validates the use of the urinary metabolite to assess pineal gland production of melatonin. |
| Griefahn & Brode (1998)[3] | 78 men | Total nocturnal plasma melatonin | Morning urinary aMT6s (creatinine corrected) & urinary melatonin | R² = 0.72 | Significant | Combining urinary measures accounted for 72% of the variance in total plasma melatonin. |
| Arendt et al. (1985) | 5 subjects | Serum melatonin concentrations | Urinary 6-hydroxymelatonin sulphate excretion rates | 0.72 | <0.001 | Demonstrates that urinary excretion rates are a reliable index of serum melatonin concentrations. |
Experimental Protocols: Measuring Melatonin and aMT6s
The accurate determination of plasma melatonin and urinary aMT6s levels relies on sensitive and specific immunoassays. The most commonly employed methods are Radioimmunoassay (RIA) and Enzyme-Linked Immunosorbent Assay (ELISA).
Plasma Melatonin Radioimmunoassay (RIA)
RIA is a classic and highly sensitive method for quantifying melatonin in plasma. The following is a generalized protocol based on commercially available kits and published methodologies.[2][8][9]
Principle: This is a competitive immunoassay where radiolabeled melatonin ([¹²⁵I]-melatonin) competes with unlabeled melatonin in the plasma sample for a limited number of binding sites on a specific anti-melatonin antibody. The amount of radioactivity in the antibody-bound fraction is inversely proportional to the concentration of melatonin in the sample.
Materials:
-
[¹²⁵I]-Melatonin tracer
-
Melatonin antiserum (primary antibody)
-
Precipitating reagent (second antibody)
-
Calibrators and controls
-
Assay buffer
-
Extraction solvent (e.g., chloroform or methanol)
-
Gamma counter
Procedure:
-
Sample Extraction: Plasma samples (typically 0.5-1.0 mL) are extracted with an organic solvent like chloroform or methanol to separate melatonin from binding proteins. The solvent is then evaporated.
-
Reconstitution: The dried extract is reconstituted in assay buffer.
-
Assay Setup: Reconstituted samples, calibrators, and controls are pipetted into assay tubes.
-
Incubation: Melatonin antiserum and [¹²⁵I]-melatonin tracer are added to all tubes. The tubes are incubated, typically overnight at 4°C, to allow for competitive binding.
-
Precipitation: A second antibody is added to precipitate the primary antibody-melatonin complexes. The tubes are incubated further.
-
Centrifugation and Decanting: The tubes are centrifuged to pellet the antibody-bound fraction. The supernatant is decanted.
-
Counting: The radioactivity of the pellet is measured using a gamma counter.
-
Calculation: A standard curve is generated from the calibrators, and the melatonin concentration in the samples is determined by interpolation.
Urinary this compound (aMT6s) ELISA
ELISA is a widely used, non-radioactive method for quantifying aMT6s in urine. The following is a generalized protocol based on commercially available kits.[3][6][7][10]
Principle: This is a competitive ELISA. aMT6s in the urine sample competes with a fixed amount of enzyme-labeled aMT6s for binding sites on a specific antibody coated onto a microplate. After washing away unbound components, a substrate is added, and the resulting color development is inversely proportional to the concentration of aMT6s in the sample.
Materials:
-
Microplate pre-coated with anti-aMT6s antibody
-
aMT6s-enzyme conjugate (e.g., horseradish peroxidase-linked)
-
Calibrators and controls
-
Wash buffer
-
Substrate solution (e.g., TMB)
-
Stop solution
-
Microplate reader
Procedure:
-
Sample Dilution: Urine samples are typically diluted (e.g., 1:200) with assay buffer.
-
Assay Setup: Diluted samples, calibrators, and controls are pipetted into the wells of the microplate.
-
Competitive Binding: The aMT6s-enzyme conjugate is added to each well. The plate is incubated, usually for 2-3 hours at room temperature or 4°C, to allow for competitive binding.
-
Washing: The plate is washed multiple times with wash buffer to remove unbound reagents.
-
Substrate Reaction: Substrate solution is added to each well, and the plate is incubated for a specific time (e.g., 30 minutes) to allow for color development.
-
Stopping the Reaction: Stop solution is added to each well to terminate the enzymatic reaction.
-
Reading: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 450 nm).
-
Calculation: A standard curve is generated from the calibrators, and the aMT6s concentration in the samples is calculated. For spot urine samples, it is recommended to correct for urine dilution by measuring creatinine concentration.[9]
Visualizing the Pathway and Workflow
To better understand the relationship between plasma melatonin and its urinary metabolite, as well as the typical experimental process, the following diagrams are provided.
Caption: Metabolic pathway of melatonin to urinary this compound.
Caption: Experimental workflow for a correlation study.
Conclusion
The measurement of urinary this compound offers a reliable and non-invasive alternative to plasma melatonin for assessing nocturnal melatonin production and circadian rhythmicity. The strong correlation between the two, as evidenced by numerous studies, supports the use of urinary aMT6s in a wide range of research settings, from large epidemiological studies to clinical trials. The choice between plasma melatonin and urinary aMT6s will ultimately depend on the specific research question, the study population, and logistical considerations. However, for many applications, the convenience and validity of urinary aMT6s make it an invaluable tool for researchers in the field.
References
- 1. Radioimmunoassay of bound and free melatonin in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. buhlmannlabs.com [buhlmannlabs.com]
- 4. Urinary this compound levels and their correlations with lifestyle factors and steroid hormone levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. alpco.com [alpco.com]
- 7. ibl-international.com [ibl-international.com]
- 8. A simplified radioimmunoassay for melatonin and its application to biological fluids. Preliminary observations on the half-life of plasma melatonin in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. novolytix.ch [novolytix.ch]
- 10. pdf.medicalexpo.com [pdf.medicalexpo.com]
First-Morning Void vs. 24-Hour Urine Collection for aMT6s Measurement: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate measurement of 6-sulfatoxymelatonin (aMT6s), the primary urinary metabolite of melatonin, is crucial for assessing circadian rhythm and nocturnal melatonin production. The choice between a first-morning void and a 24-hour urine collection protocol can significantly impact the feasibility and logistics of a study. This guide provides a detailed comparison of these two methods, supported by experimental data, to aid in the selection of the most appropriate sample collection strategy.
The gold standard for assessing the total output of a substance excreted in urine has traditionally been the 24-hour urine collection. However, this method can be burdensome for participants and prone to collection errors. In contrast, the first-morning void offers a more convenient and cost-effective alternative. For aMT6s, which is primarily produced during the night, the first-morning void is considered a reliable surrogate for nocturnal melatonin secretion.[1][2]
Quantitative Data Comparison
A key study demonstrated a moderate to strong correlation between creatinine-adjusted aMT6s levels in first-morning urine samples and the total 24-hour aMT6s excretion, with a reported correlation coefficient of r = 0.66 (p < 0.0001). This indicates that a significant portion of the variance in 24-hour aMT6s excretion can be predicted from a first-morning void sample.
Further supporting the utility of single-timed urine collections, another study investigated the biological variation of aMT6s. The within-subject variation was found to be lower in night urine (15.1%) and 24-hour urine (12.2%) compared to day urine (39.2%).[3] This suggests that night-time collections, including the first-morning void which represents an accumulation of nocturnal production, provide a more stable measure of an individual's melatonin output.
| Parameter | First-Morning Void Urine | 24-Hour Urine | Key Findings & References |
| Correlation with Nocturnal Melatonin | Strong correlation with total nocturnal plasma melatonin output. | Considered the gold standard for total daily excretion. | First-morning void is a reliable indicator of nocturnal production.[1][2] |
| Correlation between Urine Methods | Moderately to strongly correlated with 24-hour aMT6s excretion (r = 0.66). | Reference method for total excretion. | A significant association exists between the two collection methods. |
| Within-Subject Variability | Expected to be similar to or slightly higher than night urine collections. | 12.2% | Night-time collections show lower intra-individual variability.[3] |
| Between-Subject Variability | Expected to be high, similar to other collection timings. | 36.8% | Both methods show considerable variation between individuals.[3] |
| Participant Convenience | High | Low | First-morning void is significantly less burdensome for participants. |
| Cost-Effectiveness | High | Low | Reduced collection materials and participant compliance management. |
| Risk of Collection Error | Low | High | Incomplete or improperly timed collections are a major issue with 24-hour samples. |
Experimental Protocols
Detailed methodologies for urine collection, handling, and analysis are critical for obtaining reliable and reproducible results.
First-Morning Void Urine Collection
This protocol is designed to capture the overnight accumulation of aMT6s.
-
Participant Instruction: Instruct the participant to void before going to sleep at night and to discard this urine.
-
Sample Collection: The first urination upon waking in the morning is to be collected in a provided sterile container.
-
Sample Handling:
-
Sample Processing:
-
Upon receipt at the laboratory, the urine sample should be centrifuged to remove sediment.
-
The supernatant should be aliquoted into cryovials.
-
-
Storage: Samples should be stored at -20°C or, for long-term storage, at -80°C to ensure the stability of aMT6s.[5][6][7] aMT6s has been shown to be stable in urine for at least two years at -20°C and for up to five days at room temperature.[5] However, long-term storage at -30°C may result in lower aMT6s levels compared to storage at -80°C.[6]
24-Hour Urine Collection
This protocol aims to measure the total aMT6s excretion over a full day-night cycle.
-
Initiation of Collection:
-
The participant should begin the collection at a specific time in the morning (e.g., 7:00 AM).
-
At this start time, the participant must empty their bladder completely and discard this urine. This marks the beginning of the 24-hour collection period.
-
-
Collection Period:
-
For the next 24 hours, all urine must be collected in the provided container(s).
-
It is crucial that every void is collected.
-
-
Final Collection:
-
Exactly 24 hours after the start time, the participant should empty their bladder one last time and add this urine to the collection container. This is the final sample.
-
-
Sample Handling and Storage:
-
Sample Processing:
aMT6s Analysis by Enzyme Immunoassay (EIA)
A common method for quantifying aMT6s in urine is through a competitive enzyme immunoassay. The following is a generalized protocol based on commercially available kits.
-
Sample Preparation: Urine samples are typically diluted (e.g., 1:200) with an incubation buffer provided in the assay kit.
-
Assay Procedure:
-
Coating: Microtiter plates are pre-coated with an antibody specific for aMT6s.
-
Competitive Binding: A known amount of enzyme-labeled aMT6s is mixed with the diluted urine sample (containing an unknown amount of aMT6s) and added to the antibody-coated wells. The aMT6s in the sample competes with the enzyme-labeled aMT6s for binding to the antibody.
-
Incubation: The plate is incubated to allow for binding.
-
Washing: The plate is washed to remove any unbound substances.
-
Substrate Addition: A substrate solution is added to the wells, which reacts with the enzyme on the bound labeled aMT6s to produce a color change.
-
Color Development: The color develops in inverse proportion to the amount of aMT6s in the original sample.
-
Stopping the Reaction: A stop solution is added to terminate the reaction.
-
-
Data Analysis: The absorbance of each well is read using a microplate reader. A standard curve is generated using known concentrations of aMT6s, and the concentration in the unknown samples is determined by interpolating from this curve.
Signaling Pathways and Experimental Workflows
To visualize the relationship between melatonin production and its urinary excretion, as well as the comparative workflow of the two collection methods, the following diagrams are provided.
Conclusion
The choice between first-morning void and 24-hour urine collection for aMT6s measurement depends on the specific research question, budget, and logistical constraints. While the 24-hour collection remains the gold standard for determining total daily excretion, the first-morning void offers a highly practical, cost-effective, and reliable alternative for assessing nocturnal melatonin production. The strong correlation with nocturnal plasma melatonin and moderate-to-strong correlation with 24-hour urinary excretion, combined with significantly lower participant burden and potential for error, make the first-morning void an excellent choice for large-scale epidemiological studies and clinical trials where assessing circadian rhythm is a primary endpoint. For studies requiring the most precise measure of total daily output, the 24-hour collection, despite its challenges, remains the method of choice. Proper adherence to collection, handling, and storage protocols is paramount for both methods to ensure data integrity.
References
- 1. researchgate.net [researchgate.net]
- 2. Reference intervals for this compound in urine: A meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Association of Urinary this compound (aMT6s) Levels and Objective and Subjective Sleep Measures in Older Men: The MrOS Sleep Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. URINARY 6-SULPHATOXYMELATONIN LEVELS AND RISK OF BREAST CANCER IN PREMENOPAUSAL WOMEN: THE ORDET COHORT - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Long-Term stability of 6-hydroxymelatonin sulfate in 24-h urine samples stored at -20 degrees C - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Reproducibility in Urinary 6-Sulfatoxymelatonin (aMT6s) Measurements
For researchers, scientists, and drug development professionals, the accurate and reproducible measurement of urinary 6-sulfatoxymelatonin (aMT6s), the primary metabolite of melatonin, is crucial for understanding circadian rhythms and their role in health and disease. This guide provides a comprehensive comparison of the common analytical methods used for aMT6s quantification, focusing on their reproducibility and supported by experimental data.
The choice of analytical method for urinary aMT6s can significantly impact the reliability of study outcomes. The three primary methods employed are Radioimmunoassay (RIA), Enzyme-Linked Immunosorbent Assay (ELISA), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). While immunoassays like RIA and ELISA offer ease of use, they are known to be susceptible to issues of cross-reactivity and poorer reproducibility when analyzing small molecules like aMT6s.[1][2][3] In contrast, LC-MS/MS is emerging as the preferred method due to its higher sensitivity, specificity, and reproducibility.[2][3]
Comparative Analysis of Assay Reproducibility
The reproducibility of an assay is a critical performance characteristic, typically assessed by its intra-assay (within-run) and inter-assay (between-run) variability, expressed as the coefficient of variation (CV). Lower CV values indicate higher reproducibility.
| Analytical Method | Intra-Assay CV (%) | Inter-Assay CV (%) | Additional Notes |
| Radioimmunoassay (RIA) | Not explicitly stated in recent direct comparisons, but older studies and comparisons with other analytes suggest it can be higher than LC-MS/MS. A study on urinary estrogens found RIA inter-assay CV to be ≤17.8%.[4] | A long-term study over 5 years reported inter-assay CVs of 1.6%, 4.0%, and 4.0% for low, medium, and high control samples, respectively.[5] | While capable of good reproducibility, RIAs are generally considered to have limitations in specificity for small molecules compared to LC-MS/MS. |
| ELISA | A study using a commercial ELISA kit reported an intra-assay CV of 5.0%.[6] | The same study reported an inter-assay CV of 12.5%.[6] Another ELISA kit specifies an intra-assay precision of 7.1% and an inter-assay precision of 11.9%.[1] | ELISA is a common and relatively high-throughput method, but its reproducibility can be lower than LC-MS/MS, especially at lower concentrations.[4] |
| LC-MS/MS | Intra-assay imprecision is reported to be <2.5%.[7] Another study found intra-day variability to be between 4.5% and 15.8%.[8] | Inter-assay imprecision is reported to be <5.4%.[1][2][3] The same study mentioned above found inter-day variability to be between 4.5% and 15.8%.[8] | Generally considered the gold standard for small molecule quantification, offering high specificity and the lowest variability.[2][3] |
Melatonin Metabolism and aMT6s Formation
The quantification of urinary aMT6s serves as a non-invasive surrogate for circulating melatonin levels.[9] Melatonin is synthesized from tryptophan, primarily in the pineal gland, and its production follows a distinct circadian rhythm.[10] Following its release, melatonin is metabolized in the liver, where it is hydroxylated to 6-hydroxymelatonin and then conjugated with sulfate to form aMT6s, which is then excreted in the urine.[2]
Experimental Protocols
Detailed and consistent experimental protocols are fundamental to achieving reproducible results. Below are generalized workflows for the three primary methods of urinary aMT6s measurement.
Radioimmunoassay (RIA) Workflow
RIA is a competitive immunoassay that utilizes a radiolabeled antigen.
A typical RIA protocol for aMT6s involves the competitive binding of unlabeled aMT6s from the urine sample and a fixed amount of radiolabeled aMT6s (e.g., using 125I) to a limited amount of a specific antibody.[6] After incubation, the antibody-bound fraction is separated from the free fraction, and the radioactivity of the bound fraction is measured. The concentration of aMT6s in the sample is inversely proportional to the measured radioactivity and is determined by comparison with a standard curve.
Enzyme-Linked Immunosorbent Assay (ELISA) Workflow
ELISA is another competitive immunoassay that uses an enzyme-labeled antigen.
In a competitive ELISA for aMT6s, urine samples are typically diluted and added to microplate wells coated with an anti-aMT6s antibody.[1][9][10][11][12] An enzyme-conjugated form of aMT6s is also added to the wells. The aMT6s in the sample competes with the enzyme-labeled aMT6s for binding to the antibody. After incubation and washing steps to remove unbound reagents, a substrate is added, which reacts with the enzyme to produce a colored product. The intensity of the color is inversely proportional to the concentration of aMT6s in the sample and is measured using a microplate reader.[1][10][12]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Workflow
LC-MS/MS combines the separation power of liquid chromatography with the sensitive and specific detection of mass spectrometry.
A typical LC-MS/MS protocol for urinary aMT6s involves an initial sample preparation step, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering substances.[8] An internal standard is added to the sample prior to extraction to account for any sample loss during preparation and for variations in instrument response. The extracted sample is then injected into a liquid chromatograph, where aMT6s is separated from other components in the sample. The separated analyte is then introduced into a tandem mass spectrometer, where it is ionized, and specific precursor and product ion transitions are monitored for highly selective and sensitive quantification.[8]
Conclusion
The choice of analytical method for urinary aMT6s measurement has a profound impact on the reproducibility and reliability of the data. While RIA and ELISA are established methods, their inherent limitations in specificity and reproducibility for small molecules are important considerations. LC-MS/MS has emerged as the superior method, offering significantly better reproducibility, sensitivity, and specificity. For researchers and drug development professionals seeking the highest quality data for their studies, the adoption of LC-MS/MS for the quantification of urinary aMT6s is strongly recommended. When reporting results, it is imperative to provide detailed information about the analytical method used, including validation data on its reproducibility, to ensure the transparency and integrity of the findings.
References
- 1. buhlmannlabs.com [buhlmannlabs.com]
- 2. Mass spectrometric quantification of urinary 6-sulfatoxym... [degruyterbrill.com]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of liquid chromatography-tandem mass spectrometry, RIA, and ELISA methods for measurement of urinary estrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mass spectrometric quantification of urinary 6-sulfatoxym... [degruyterbrill.com]
- 6. Radioimmunoassay for 6-sulphatoxymelatonin in urine using an iodinated tracer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mass spectrometric quantification of urinary this compound: age-dependent excretion and biological variation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Simultaneous quantification of urinary 6‑sulfatoxymelatonin and 8‑hydroxy‑2'‑deoxyguanosine using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. alpco.com [alpco.com]
- 10. ibl-international.com [ibl-international.com]
- 11. pdf.medicalexpo.com [pdf.medicalexpo.com]
- 12. weldonbiotech.com [weldonbiotech.com]
The Clear Advantage: Why Urinary aMT6s Surpasses Plasma Melatonin in Field Research
For researchers conducting studies outside of controlled laboratory settings, the choice of biomarker is critical. When assessing circadian rhythms, urinary 6-sulfatoxymelatonin (aMT6s) emerges as a superior alternative to plasma melatonin, offering a non-invasive, reliable, and practical method for gathering robust data. This guide provides a comprehensive comparison, supported by experimental data and detailed protocols, to inform the selection of the most appropriate biomarker for field research.
The primary challenge in field studies is the logistical difficulty and participant burden associated with invasive procedures. Plasma melatonin collection, requiring venous blood draws, is often impractical and can introduce stress that may influence results.[1] In contrast, urinary aMT6s, the major metabolite of melatonin, provides a non-invasive window into nocturnal melatonin production, making it an ideal choice for large-scale epidemiological studies and research in real-world settings.[2][3]
At a Glance: aMT6s vs. Plasma Melatonin
| Feature | Urinary aMT6s | Plasma Melatonin |
| Sample Collection | Non-invasive (urine collection) | Invasive (blood draw) |
| Participant Burden | Low | High |
| Personnel Requirement | No specialized personnel needed for collection | Trained phlebotomist required |
| Cost-Effectiveness | More cost-effective for large-scale studies[3] | Higher cost due to collection procedure and personnel |
| Temporal Resolution | Provides an integrated measure of melatonin production over a period | Provides a snapshot of melatonin levels at a specific time point |
| Correlation with Nocturnal Secretion | High correlation with total nocturnal plasma melatonin[2][4][5][6] | Direct measure of circulating melatonin |
| Stability | Stable in urine for extended periods at room temperature and frozen[4][5] | Requires immediate processing (centrifugation) and freezing |
| Suitability for Field Studies | Excellent | Poor |
The Science Speaks: Correlation and Reliability
Numerous studies have established a strong correlation between the rhythm of urinary aMT6s and plasma melatonin, validating its use as a reliable biomarker for circadian phase.[2][7][8] Research indicates that the total 24-hour urinary excretion of aMT6s is significantly correlated with the area under the curve of plasma melatonin profiles.[4][5][6] This high degree of correlation underscores the utility of urinary aMT6s in accurately reflecting the endogenous production of melatonin.[9]
Experimental Protocols: A Detailed Look
Measurement of Urinary aMT6s (ELISA Method)
This protocol provides a general overview of a common method for quantifying aMT6s in urine.
1. Sample Collection:
-
Participants collect a first-morning void urine sample.[3][6]
-
Samples are stored refrigerated until they can be transported to the laboratory.[6]
2. Sample Preparation:
-
Urine samples are centrifuged to remove any sediment.
-
Samples are typically diluted (e.g., 1:200) with an incubation buffer provided in the ELISA kit.[10][11]
3. ELISA Procedure (Competitive Immunoassay):
-
Diluted urine samples, calibrators, and controls are added to a microtiter plate pre-coated with a capture antibody.
-
Biotinylated aMT6s is added, which competes with the aMT6s in the sample for binding to a specific rabbit anti-aMT6s antibody.
-
The plate is incubated, allowing the antibody-antigen complexes to bind to the coated plate.
-
After washing, an enzyme-labeled streptavidin (e.g., horseradish peroxidase) is added, which binds to the biotinylated aMT6s.
-
A substrate solution is then added, resulting in a color change that is inversely proportional to the amount of aMT6s in the sample.
-
The absorbance is read using a microplate reader, and the concentration of aMT6s is determined by comparison to a standard curve.[10][12]
Measurement of Plasma Melatonin (LC-MS/MS Method)
This protocol outlines a typical liquid chromatography-tandem mass spectrometry method for plasma melatonin analysis.
1. Sample Collection:
-
Blood samples are drawn by a trained phlebotomist, often at regular intervals to capture the melatonin rhythm.[13]
-
Blood is collected in tubes containing an anticoagulant (e.g., EDTA).
-
Plasma is separated by centrifugation and stored frozen at -80°C until analysis.[13]
2. Sample Preparation (Protein Precipitation and Extraction):
-
A known amount of an internal standard (e.g., melatonin-D4) is added to the plasma sample.[14]
-
Proteins are precipitated by adding a solvent like acetonitrile. The mixture is vortexed and centrifuged.[8]
-
The supernatant containing melatonin is transferred to a new tube and evaporated to dryness under a stream of nitrogen.[13]
-
The residue is reconstituted in a mobile phase solution for injection into the LC-MS/MS system.[8]
3. LC-MS/MS Analysis:
-
The reconstituted sample is injected into a high-performance liquid chromatography (HPLC) system, which separates melatonin from other components in the sample.
-
The separated melatonin then enters a tandem mass spectrometer (MS/MS).
-
The mass spectrometer ionizes the melatonin molecules and fragments them. Specific fragment ions are monitored to quantify the amount of melatonin present.
-
The concentration of melatonin in the original plasma sample is calculated based on the ratio of the signal from the analyte to that of the internal standard.
Visualizing the Process and Pathway
To further illustrate the practical differences and the underlying biological context, the following diagrams are provided.
Conclusion: A Clear Choice for Field Research
For researchers, scientists, and drug development professionals operating in field settings, the advantages of using urinary aMT6s as a biomarker for circadian rhythm are clear and compelling. Its non-invasive collection, stability, and high correlation with plasma melatonin make it a more practical, cost-effective, and participant-friendly option. By alleviating the logistical and ethical challenges associated with repeated blood draws, urinary aMT6s enables the collection of high-quality data in real-world environments, ultimately advancing our understanding of circadian biology and its impact on health and disease.
References
- 1. brighamandwomens.org [brighamandwomens.org]
- 2. lcms.cz [lcms.cz]
- 3. Measurement of melatonin in body fluids: Standards, protocols and procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Melatonin receptors: molecular pharmacology and signalling in the context of system bias - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Association of Urinary this compound (aMT6s) Levels and Objective and Subjective Sleep Measures in Older Men: The MrOS Sleep Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. agilent.com [agilent.com]
- 9. Molecular Mechanisms of the Melatonin Receptor Pathway Linking Circadian Rhythm to Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. novolytix.ch [novolytix.ch]
- 11. buhlmannlabs.com [buhlmannlabs.com]
- 12. alpco.com [alpco.com]
- 13. li01.tci-thaijo.org [li01.tci-thaijo.org]
- 14. shimadzu.com [shimadzu.com]
The Interplay of Serum Melatonin and its Urinary Metabolite aMT6s in Depression: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of serum melatonin and its primary urinary metabolite, 6-sulfatoxymelatonin (aMT6s), as biomarkers in the context of major depressive disorder (MDD). We delve into the quantitative relationship between these two analytes, detail the experimental protocols for their measurement, and explore the implications of their correlation in depression research.
At a Glance: Serum Melatonin vs. Urinary aMT6s in Depression
Current research indicates that while the absolute levels of melatonin and aMT6s may not consistently differ between individuals with depression and healthy controls, the timing of their circadian rhythm is often altered in depression, showing a significant phase delay.[1][2] Furthermore, the correlation between serum melatonin and urinary aMT6s remains strong in both populations, solidifying the utility of the less invasive urinary measurement as a reliable proxy for circulating melatonin levels. Several studies have established a significant positive correlation between nocturnal serum melatonin and the excretion of urinary aMT6s.[3][4]
Quantitative Data Summary
The following table summarizes key quantitative findings from studies investigating the correlation between serum melatonin and urinary aMT6s.
| Study Participant Group | Correlation Metric | Value | Significance (p-value) | Key Findings | Reference |
| Healthy Volunteers | Pearson Correlation Coefficient (r) | 0.81 | < 0.001 | Strong positive correlation between serum and salivary melatonin concentrations. | [4] |
| Healthy Volunteers | Pearson Correlation Coefficient (r) | 0.72 | < 0.001 | Significant positive correlation between serum melatonin concentrations and 6-hydroxymelatonin sulphate excretion rates. | [4] |
| Healthy Men | Pearson Correlation Coefficient (r) | 0.46 | 0.008 | Positive and significant correlation between urine aMT6s and serum melatonin levels. | [5] |
| Healthy Volunteers | Variance Explained (r²) | 0.72 | Not Stated | Combined urinary aMT6s and melatonin accounted for 72% of the variance in total plasma melatonin. | [3] |
| Major Depressive Inpatients vs. Matched Controls | Mean Levels & Rhythm | No significant difference in mean levels of melatonin or aMT6s. | Not Applicable | Depressed subjects showed a significant delay in the nocturnal melatonin peak and altered morning/night aMT6s concentration ratios, suggesting a phase-shift. | [1][2] |
Signaling Pathway and Metabolism
The following diagram illustrates the metabolic pathway from serotonin to melatonin and its subsequent conversion to the urinary metabolite aMT6s, a process central to understanding their relationship in depression.
Caption: Melatonin synthesis from tryptophan in the pineal gland and its metabolism in the liver to aMT6s for urinary excretion.
Experimental Workflow
This diagram outlines a typical experimental workflow for the simultaneous investigation of serum melatonin and urinary aMT6s in a clinical research setting.
Caption: A standard workflow for clinical studies investigating serum melatonin and urinary aMT6s.
Experimental Protocols
24-Hour Urine Collection for aMT6s Analysis
A precise 24-hour urine collection is crucial for accurately determining the total excretion of aMT6s.
-
Patient Instructions:
-
Begin the collection at a specific time (e.g., 7:00 AM). At this start time, the patient should completely empty their bladder into the toilet; this first void is not collected.
-
For the next 24 hours, every drop of urine must be collected in the provided container(s).
-
The collection container should be kept in a cool, dark place, such as a refrigerator or a cooler with ice packs, throughout the collection period.
-
Exactly 24 hours after the start time, the patient should empty their bladder one last time and add this final void to the collection container.
-
The total volume of the collected urine is measured and recorded, and aliquots are stored at -20°C or -80°C until analysis.
-
Serum Melatonin Measurement by Radioimmunoassay (RIA)
Radioimmunoassay is a highly sensitive method for quantifying serum melatonin levels.
-
Principle: This is a competitive immunoassay where a known quantity of radiolabeled melatonin (e.g., with ¹²⁵I) competes with the unlabeled melatonin in the patient's serum for binding to a limited amount of a specific anti-melatonin antibody. The amount of radioactivity in the bound fraction is inversely proportional to the concentration of melatonin in the serum sample.
-
Procedure Outline:
-
Extraction (Optional but Recommended): To increase specificity and remove interfering substances, melatonin can be extracted from serum using a nonpolar solvent like chloroform or through solid-phase extraction.
-
Assay:
-
Aliquots of serum samples, standards, and controls are incubated with the anti-melatonin antibody.
-
A fixed amount of radiolabeled melatonin is added to each tube.
-
The mixture is incubated to allow competitive binding to reach equilibrium.
-
A second antibody or another precipitating agent is used to separate the antibody-bound melatonin from the free melatonin.
-
The radioactivity of the bound fraction is measured using a gamma counter.
-
-
Quantification: A standard curve is generated by plotting the radioactivity of the standards against their known concentrations. The melatonin concentration in the patient samples is then determined by interpolating their radioactivity readings from this curve.
-
Urinary aMT6s Measurement by Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a common and robust method for measuring aMT6s in urine.
-
Principle: This is typically a competitive ELISA. aMT6s in the urine sample competes with a fixed amount of enzyme-labeled aMT6s for binding to a limited number of anti-aMT6s antibody-coated microplate wells. The amount of color produced by the enzyme's substrate is inversely proportional to the concentration of aMT6s in the sample.
-
Procedure Outline:
-
Sample Dilution: Urine samples are typically diluted with an assay buffer.
-
Assay:
-
Diluted urine samples, standards, and controls are added to the antibody-coated microplate wells.
-
Enzyme-conjugated aMT6s is added, and the plate is incubated.
-
During incubation, competitive binding occurs.
-
The plate is washed to remove unbound components.
-
A substrate solution is added, which is converted by the enzyme to a colored product.
-
The reaction is stopped, and the absorbance is read on a microplate reader at a specific wavelength.
-
-
Quantification: A standard curve is created by plotting the absorbance of the standards against their known concentrations. The aMT6s concentration in the patient samples is calculated from this curve. Results are often normalized to urinary creatinine concentration to account for variations in urine dilution.
-
Conclusion
The strong correlation between serum melatonin and urinary aMT6s validates the use of urinary aMT6s as a reliable and non-invasive biomarker for assessing melatonin production in depression research. While absolute levels may not be a definitive diagnostic marker, the observed phase-shift in the circadian rhythm of these compounds in depressed individuals presents a promising avenue for further investigation into the pathophysiology of the disorder and for the development of chronotherapeutic interventions. Furthermore, the change in aMT6s excretion following antidepressant administration warrants more research as a potential early predictor of treatment response.
References
- 1. Urinary 6-hydroxymelatonin sulfate excretion in intellectually disabled subjects with sleep disorders and multiple medications: validation of measurements in urine extracted from diapers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Serum melatonin and urinary this compound in major depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. THE CORRELATION BETWEEN SERUM AND SALIVARY MELATONIN CONCENTRATIONS AND URINARY 6‐HYDROXYMELATONIN SULPHATE EXCRETION RATES: TWO NON‐INVASIVE TECHNIQUES FOR MONITORING HUMAN CIRCADIAN RHYTHMICITY | Semantic Scholar [semanticscholar.org]
- 5. Measuring Serum Melatonin in Epidemiologic Studies - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 6-Sulfatoxymelatonin: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides essential safety and logistical information for the disposal of 6-sulfatoxymelatonin, a key metabolite of melatonin. Adherence to these procedures is vital for ensuring a safe laboratory environment and minimizing environmental impact.
Disclaimer: No specific Safety Data Sheet (SDS) for this compound is readily available. The following guidance is based on the hazard profile of the closely related precursor, 6-hydroxy Melatonin, and general principles of laboratory chemical waste management. Always consult your institution's Environmental Health and Safety (EHS) department for specific protocols and local regulations.
Hazard Profile and Safety Precautions
Given the absence of a dedicated SDS for this compound, it is prudent to handle it with the same level of caution as its precursor, 6-hydroxy Melatonin. The known hazards associated with 6-hydroxy Melatonin are summarized below and should be considered when handling this compound.
| Hazard Classification | GHS Code | Description | Source |
| Carcinogenicity, Category 2 | H351 | Suspected of causing cancer. | [1] |
| Acute Toxicity, Oral, Category 4 | H302 | Harmful if swallowed. | [1] |
Personal Protective Equipment (PPE): When handling this compound in solid form or in solution, appropriate PPE is mandatory. This includes:
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat is required.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a properly fitted respirator should be used in a well-ventilated area.
Step-by-Step Disposal Procedure
The disposal of this compound and its containers must be managed as hazardous chemical waste.
Step 1: Waste Identification and Segregation
-
Treat all solid this compound and any solutions containing it as hazardous waste.
-
Segregate this compound waste from other waste streams, such as non-hazardous waste, sharps, and biological waste.
-
Do not mix with incompatible materials.
Step 2: Containerization
-
Use a designated, leak-proof, and chemically compatible container for collecting this compound waste.
-
The container must be in good condition and have a secure screw-top cap.
-
For liquid waste, ensure there is adequate headspace in the container to allow for expansion.
Step 3: Labeling
-
Clearly label the waste container with the words "Hazardous Waste."
-
Identify the contents as "this compound" and list any other chemical constituents and their approximate concentrations.
-
Indicate the date when the waste was first added to the container.
Step 4: Storage
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.
-
Ensure the storage area is secure, well-ventilated, and away from sources of ignition or heat.
Step 5: Disposal Request
-
Once the waste container is full or is no longer needed, arrange for its disposal through your institution's EHS department.
-
Follow your institution's specific procedures for requesting a hazardous waste pickup.
Empty Containers:
-
Empty containers that held this compound should also be treated as hazardous waste unless they have been triple-rinsed.
-
The rinsate from the triple-rinse procedure must be collected and disposed of as hazardous waste.
Experimental Workflow and Disposal Decision Process
The following diagram illustrates the logical workflow for the proper handling and disposal of this compound within a research setting.
By adhering to these procedures and consulting with your institutional safety experts, you contribute to a safer research environment and ensure responsible chemical waste management.
References
Essential Safety and Logistical Information for Handling 6-Sulfatoxymelatonin
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with 6-Sulfatoxymelatonin. The following procedures for personal protective equipment (PPE), handling, and disposal are designed to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
While this compound is not classified as a hazardous substance, it is a physiologically active compound and should be handled with care. The following PPE is recommended to minimize exposure and ensure safety.
| PPE Category | Recommended Equipment |
| Eye Protection | Safety goggles or glasses with side shields |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) |
| Body Protection | Laboratory coat or other protective clothing |
| Respiratory | Required when dusts are generated. Use a suitable respirator. |
Operational Plan: Handling Procedures
Adherence to proper handling procedures is critical to prevent contamination and ensure the integrity of your experiments.
Receiving and Storage:
-
Upon receipt, inspect the container for any damage.
-
Store in a tightly closed container in a dry and well-ventilated place.
-
Recommended storage is at or below -20°C.[1]
Preparation and Use:
-
Ensure adequate ventilation in the work area.[2]
-
Avoid the formation of dust and aerosols.[2]
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly after handling.[2]
Accidental Release Measures:
-
Wear appropriate PPE as outlined above.
-
Carefully sweep up the solid material and place it in a suitable container for disposal.
-
Clean the spill area thoroughly.
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations. Unused solutions should be disposed of according to institutional guidelines for chemical waste.
Experimental Protocol: Preparation of a this compound Standard Solution
This protocol outlines the steps for preparing a standard solution of this compound, a common procedure in assays such as ELISA.
Materials:
-
This compound powder
-
Appropriate solvent (e.g., deionized water, buffer)
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
Vortex mixer
Procedure:
-
Equilibration: Allow the this compound powder to reach room temperature before opening the container to avoid condensation.
-
Weighing: Accurately weigh the desired amount of this compound powder using an analytical balance in a weigh boat or on weighing paper.
-
Dissolving: Carefully transfer the weighed powder into a volumetric flask of the desired volume.
-
Solubilization: Add a small amount of the chosen solvent to the flask and gently swirl to dissolve the powder. Once dissolved, add the solvent to the final volume.
-
Mixing: Cap the flask and mix the solution thoroughly by inverting the flask several times or using a vortex mixer until the solution is homogeneous.
-
Aliquoting and Storage: For long-term use, it is recommended to create single-use aliquots to avoid repeated freeze-thaw cycles. Store the aliquots at ≤-20°C.[4]
Visual Workflow for Safe Handling and Disposal
The following diagram illustrates the key steps for the safe handling and disposal of this compound in a laboratory setting.
Caption: Workflow for Safe Handling and Disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
